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  • Product: Fmoc-D-Asu-OH
  • CAS: 218457-78-4

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Utility of a Unique Building Block

An In-Depth Technical Guide to Fmoc-D-Asu-OH for Advanced Peptide Synthesis In the landscape of modern drug discovery and biochemical research, the synthesis of custom peptides with tailored properties is paramount. Fmoc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fmoc-D-Asu-OH for Advanced Peptide Synthesis

In the landscape of modern drug discovery and biochemical research, the synthesis of custom peptides with tailored properties is paramount. Fmoc-D-Asu-OH, or N-α-(9-Fluorenylmethyloxycarbonyl)-D-α-aminosuberic acid, stands out as a specialized building block of significant strategic value. It is a derivative of D-aminosuberic acid, a non-proteinogenic amino acid featuring a distinctive linear eight-carbon chain with carboxylic acid groups at both termini. The incorporation of this molecule into a peptide sequence is a deliberate choice, driven by the need to introduce unique structural and functional characteristics that are not achievable with standard proteinogenic amino acids.

This guide serves as a technical resource for researchers and drug development professionals, offering an in-depth exploration of Fmoc-D-Asu-OH. We will dissect its chemical properties, its fundamental role in Solid-Phase Peptide Synthesis (SPPS), and the causal reasoning behind its application in designing peptides with enhanced stability, novel conformations, and specific functionalities.

Physicochemical Properties and Chemical Structure

A thorough understanding of the physicochemical properties of Fmoc-D-Asu-OH is the foundation for its effective application in peptide synthesis. The molecule's identity is defined by its specific stereochemistry, molecular formula, and the presence of the base-labile Fmoc protecting group, which is central to its utility in the most common SPPS strategies.[1][]

Chemical Identity and Structure

The structure of Fmoc-D-Asu-OH consists of a central D-α-aminosuberic acid core. The alpha-amino group is protected by the bulky 9-fluorenylmethoxycarbonyl (Fmoc) group, while the alpha-carboxyl group and the distal (omega) carboxyl group on the side chain remain free.

  • IUPAC Name: (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octanedioic acid[3]

  • Synonyms: Fmoc-D-Asu-OH, Fmoc-D-2-Aminooctanedioic acid[4]

  • CAS Number: 218457-78-4[4][5]

Chemical Structure of Fmoc-D-Asu-OH

Caption: 2D Chemical Structure of Fmoc-D-Asu-OH.

Quantitative Data Summary

The following table summarizes the key quantitative data for Fmoc-D-Asu-OH, critical for accurate reagent preparation and reaction stoichiometry in synthesis protocols.

PropertyValueSource(s)
Molecular Formula C₂₃H₂₅NO₆[5][6][7]
Molecular Weight 411.45 g/mol [5][6]
Appearance White to off-white powder[7]
Purity (Typical) ≥98% (by HPLC)[4]
Storage Conditions 0–8 °C[7]

Core Application: Integration into Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Asu-OH is primarily employed within the framework of Fmoc-based SPPS, a robust and widely adopted methodology for constructing peptides.[8] The choice to use this specific D-isomer is a critical design element, imparting properties of significant therapeutic and research interest.

The Rationale for D-Amino Acid Incorporation

The vast majority of naturally occurring peptides are composed of L-amino acids. The deliberate incorporation of a D-amino acid like D-aminosuberic acid is a cornerstone of rational peptide design. The primary motivation is to enhance the peptide's resistance to proteolytic degradation. Peptidases, the enzymes responsible for breaking down peptides, are stereospecific and primarily recognize L-amino acid residues. Introducing a D-amino acid can dramatically increase the in vivo half-life of a peptide therapeutic. Furthermore, the altered stereochemistry can lock the peptide backbone into unique conformations, potentially leading to higher receptor affinity or altered biological activity compared to its L-amino acid counterpart.[1]

The SPPS Workflow: A Self-Validating System

The integration of Fmoc-D-Asu-OH into a growing peptide chain follows the standard, cyclical process of Fmoc SPPS. The trustworthiness of this protocol lies in its repetitive and verifiable nature, where the completion of each deprotection and coupling step can be monitored.[9]

  • Resin Preparation & Swelling: The synthesis begins with a solid support (resin), typically pre-loaded with the first amino acid. The resin is washed and swelled in a suitable solvent, most commonly N,N-dimethylformamide (DMF), to ensure optimal accessibility of the reactive sites.

  • Fmoc Deprotection:

    • Reagent: A 20% solution of piperidine in DMF is added to the resin-bound peptide.

    • Mechanism: The piperidine, a secondary amine, acts as a base to cleave the Fmoc group from the N-terminus of the peptide chain.[1][10] This reaction is rapid and clean, liberating the terminal amine for the next coupling step.

    • Procedure: The resin is treated with the deprotection solution for 5-10 minutes, the solution is drained, and the process is repeated once more to ensure complete removal of the Fmoc group.

    • Validation: The resin is washed thoroughly with DMF to remove all traces of piperidine and the cleaved Fmoc-adduct. The completion of this step can be confirmed using a colorimetric test (e.g., the Kaiser test) to detect the presence of the newly freed primary amine.

  • Fmoc-D-Asu-OH Coupling:

    • Activation: In a separate vessel, Fmoc-D-Asu-OH (typically 3-5 equivalents relative to the resin loading capacity) is pre-activated. This is achieved by dissolving it in DMF with a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[1][9] The base neutralizes the protonated amine on the resin and facilitates the activation process.

    • Causality: This activation step converts the carboxylic acid of Fmoc-D-Asu-OH into a highly reactive ester, primed for rapid and efficient amide bond formation with the free amine on the resin-bound peptide.

    • Procedure: The activated amino acid solution is added to the resin. The reaction is allowed to proceed for 1-2 hours with gentle agitation.

    • Validation: After the coupling reaction, a small sample of the resin is tested again (e.g., via the Kaiser test). A negative result (e.g., colorless beads) indicates that all free amines have successfully reacted, confirming the completion of the coupling step.

  • Capping (Optional but Recommended): To ensure the highest purity of the final peptide, any unreacted N-terminal amines can be irreversibly blocked or "capped." This is typically done by treating the resin with a solution of acetic anhydride and DIPEA in DMF. This step prevents the formation of deletion sequences, which are difficult to separate during final purification.

This cycle of deprotection, washing, coupling, and washing is repeated for each subsequent amino acid in the desired sequence.

Workflow Visualization

The core logical flow of the Fmoc SPPS cycle, emphasizing its cyclical and verifiable nature, is depicted below.

SPPS_Cycle cluster_main Fmoc SPPS Cycle Resin Resin-Bound Peptide (N-Terminus Fmoc-Protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Remove Reagents Coupling Step 2: Coupling (Activated Fmoc-AA + DIPEA) Wash1->Coupling Prepare for Coupling Wash2 Wash (DMF) Coupling->Wash2 Remove Excess Reagents Wash2->Resin Ready for Next Cycle

Caption: Core workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

Advanced Considerations and Strategic Applications

The true potential of Fmoc-D-Asu-OH is realized in more advanced applications where its unique bifunctional side chain is exploited.

Side-Chain Protection Strategy

The protocol described above assumes that both carboxyl groups of Fmoc-D-Asu-OH are intended to be available. However, in many synthetic strategies, the side-chain carboxyl group must be protected to prevent it from reacting during chain elongation. For this purpose, a derivative such as Fmoc-D-Asu(OtBu)-OH is used.[11][12] The tert-butyl (OtBu) ester is a common protecting group for carboxylic acids that is stable to the basic conditions of Fmoc removal but is readily cleaved under the strongly acidic conditions used for the final peptide cleavage from the resin. This orthogonal protection scheme provides chemists with precise control over which functional group reacts at each step.

Synthesis of Branched and Cyclic Peptides

The primary advanced application of Fmoc-D-Asu-OH (or its side-chain protected variants) is in the synthesis of complex peptide architectures.[4]

  • Branched Peptides: After incorporating Fmoc-D-Asu(OtBu)-OH into the main chain and completing the sequence, the OtBu group can be selectively removed. This exposes a free carboxylic acid on the side chain, which can serve as an attachment point for building a second, distinct peptide chain, creating a branched structure.

  • Side-Chain to Backbone Cyclization: The side-chain carboxyl group can be used to form a lactam bridge by reacting with an N-terminal amine or the amine of a side-chain on another residue (e.g., Lysine). This cyclization can constrain the peptide's conformation, often leading to increased stability and enhanced biological activity.

Conclusion

Fmoc-D-Asu-OH is far more than a simple amino acid derivative; it is a sophisticated tool for peptide chemists and drug developers. Its value lies in the combination of the D-stereocenter, which confers proteolytic resistance, and the bifunctional octanedioic acid structure, which opens pathways to complex architectures like branched and cyclic peptides.[1][4] A comprehensive understanding of its properties and the causal logic behind its use in a validated SPPS workflow enables researchers to harness its full potential, paving the way for the development of novel peptide-based therapeutics and advanced biomaterials.

References

  • Fmoc-D-α-aminosuberic acid . Chem-Impex. [Link]

  • Fmoc-Asu(OtBu)-OH . Chem-Impex. [Link]

  • FMOC D AMINO ACIDS - Fmoc-D-Thr(tBu)-OH , CAS No 138797-71-4 Manufacturer from Bengaluru . SVS Labs. [Link]

  • The Chemistry Behind Fmoc-D-Asp-OH in Peptide Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Fmoc-D-Asp-OH [136083-57-3] . Aapptec Peptides. [Link]

  • (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid | C18H17NO4 . PubChem. [Link]

  • Fmoc-D-Asp(OAll)-OH [177609-12-0] . Aapptec Peptides. [Link]

  • Fmoc Solid-Phase Peptide Synthesis . PubMed. [Link]

  • 2-Aminosuberic acid | C8H15NO4 . PubChem. [Link]

  • FMOC STANDARD AMINO ACIDS . Iris Biotech GmbH. [Link]

  • The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Fmoc-L-α-aminosuberic acid . Chem-Impex. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Fmoc-D-2-Aminosuberic Acid: Properties, Protocols, and Applications in Advanced Peptide Synthesis

Introduction & Strategic Importance In the landscape of modern drug discovery and peptide chemistry, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Fmoc-D-2-aminosuberic acid (Fm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Importance

In the landscape of modern drug discovery and peptide chemistry, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Fmoc-D-2-aminosuberic acid (Fmoc-D-Asu-OH) stands out as a particularly versatile building block for synthesizing complex and potent peptide-based therapeutics.[1] This guide provides an in-depth technical overview of its properties, a field-proven protocol for its use in solid-phase peptide synthesis (SPPS), and insights into its strategic applications.

The structure of Fmoc-D-Asu-OH is defined by three key features:

  • The D-amino acid configuration: This chirality provides inherent resistance to enzymatic degradation by proteases, a critical factor in enhancing the in-vivo half-life of peptide drugs.

  • The aminosuberic acid backbone: As an eight-carbon dicarboxylic acid, it offers a unique aliphatic chain length and a terminal carboxylic acid on its side chain.[2] This secondary carboxyl group is a powerful tool for chemists, serving as an attachment point for labels, a handle for creating branched peptides, or, most significantly, a partner for intramolecular cyclization to form lactam bridges.

  • The Fmoc protecting group: The fluorenylmethoxycarbonyl (Fmoc) group is the lynchpin of the most widely adopted SPPS strategy.[3] Its base-lability allows for a mild and orthogonal deprotection scheme, preserving acid-sensitive side-chain protecting groups and linkers, thereby minimizing side reactions and simplifying the synthesis of complex peptides.[3][]

This molecule is more than a simple building block; it is an enabling tool for medicinal chemists to impart desirable pharmacokinetic properties and novel structural motifs into peptide drug candidates.[1]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Fmoc-D-Asu-OH is essential for its successful application. The data below has been consolidated from verified suppliers and databases.

PropertyValueSource(s)
CAS Number 218457-78-4[1][5]
Synonyms Fmoc-D-Asu-OH, Fmoc-D-2-Aminooctanedioic acid[1]
Molecular Formula C₂₃H₂₅NO₆[1][5]
Molecular Weight 411.46 g/mol [1]
Appearance White solid[1]
Purity Typically ≥98% (as determined by HPLC)[1]
Storage Conditions Store at 0 - 8 °C to ensure long-term stability[1]
Solubility While specific data for this derivative is not published, Fmoc-protected amino acids generally exhibit high solubility (>0.4 M) in common SPPS solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).[6][7]

Expert Insight on Handling: The quality of solvents, particularly DMF, is critical for success. Amine-free DMF should be used, as trace amines can cause premature deprotection of the Fmoc group, leading to deletion sequences and difficult purifications.[8]

The Fmoc-SPPS Workflow: A Validating System

The power of Fmoc chemistry lies in its cyclical and self-validating nature. Each step is designed to be driven to completion and followed by extensive washing to ensure that the subsequent reaction begins from a clean, well-defined state. The core workflow is a repeating cycle of deprotection, activation, and coupling.[8][9]

Fmoc_SPPS_Workflow cluster_main Fmoc-SPPS Cycle cluster_activation Amino Acid Activation (Precedes Coupling) Resin Resin-Peptide-(AA)n-Fmoc Deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Expose N-terminal amine Wash1 Wash (DMF) Deprotection->Wash1 FreeAmine Resin-Peptide-(AA)n-NH2 Coupling Step 2: Coupling (Activated Fmoc-AA-OH + Base) FreeAmine->Coupling Add next amino acid Wash1->FreeAmine Wash2 Wash (DMF) Wash2->Resin Cycle Repeats (n+1) Wash3 Wash (DMF) Coupling->Wash2 FmocAA Fmoc-D-Asu-OH ActiveEster Activated Ester FmocAA->ActiveEster Reacts with Reagents Coupling Reagents (HBTU/HOBt or DIC/Oxyma) Reagents->ActiveEster

Caption: The core iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Incorporation of Fmoc-D-Asu-OH into a Peptide Sequence

This protocol describes the manual incorporation of Fmoc-D-Asu-OH into a growing peptide chain attached to a solid support. Each step is accompanied by its scientific rationale.

Objective: To couple Fmoc-D-Asu-OH to a resin-bound peptide with a free N-terminal amine.

Materials & Reagents:

  • Peptide-resin with a free N-terminal amine (e.g., H-Gly-Wang Resin)

  • Fmoc-D-2-aminosuberic acid (Fmoc-D-Asu-OH)

  • Coupling Activator: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Reaction Vessel with a sintered glass filter

  • Shaker or vortex mixer

Step-by-Step Methodology

1. Resin Preparation and Swelling

  • Action: Place the peptide-resin (1.0 eq) into the reaction vessel. Add DMF to cover the resin and allow it to swell for 30 minutes with gentle agitation. Drain the DMF.

  • Causality: Swelling the polystyrene resin beads is a critical, non-negotiable step.[10] It opens up the polymer matrix, transforming the beads into a gel-like state. This allows reagents to freely diffuse to the reactive sites within the bead, ensuring efficient and complete reactions. Inadequate swelling is a primary cause of failed or low-yield syntheses.

2. N-terminal Fmoc Deprotection (If applicable)

  • Action: Add the 20% piperidine/DMF solution to the resin. Agitate for 3 minutes, then drain. Add a fresh aliquot of the piperidine solution and agitate for an additional 10-15 minutes.

  • Causality: The Fmoc group is removed via a base-catalyzed β-elimination mechanism. Piperidine, a secondary amine, acts as the base to abstract a proton from the fluorenyl ring system, which then eliminates dibenzofulvene and carbon dioxide to liberate the free amine.[3] A two-stage deprotection ensures the reaction goes to completion.

3. Thorough Washing

  • Action: Wash the resin extensively by adding DMF, agitating for 1 minute, and draining. Repeat this wash cycle 5-7 times.

  • Causality: This is arguably the most important phase of SPPS. The purpose is to completely remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9][11] Any residual piperidine will neutralize the subsequent coupling reagents, preventing the formation of the peptide bond.

4. Activation of Fmoc-D-Asu-OH

  • Action: In a separate vial, dissolve Fmoc-D-Asu-OH (3.0 eq) and HBTU (2.9 eq) in a minimal amount of DMF. Add DIPEA (6.0 eq) to the solution. The solution will typically change color (e.g., to yellow), indicating activation. Allow the activation to proceed for 1-2 minutes.

  • Causality: The carboxylic acid of the incoming amino acid is not reactive enough to form an amide bond on its own. HBTU is a coupling reagent that converts the carboxylic acid into a highly reactive O-acylisourea intermediate.[9] This intermediate readily reacts with the free N-terminal amine on the resin. DIPEA acts as a non-nucleophilic base to facilitate the reaction and neutralize any generated acids.

5. Coupling Reaction

  • Action: Add the pre-activated Fmoc-D-Asu-OH solution to the washed resin. Agitate at room temperature for 1-2 hours.

  • Causality: The nucleophilic N-terminal amine of the resin-bound peptide attacks the activated carbonyl carbon of the Fmoc-D-Asu-OH intermediate, forming the new peptide bond.[3] Using an excess of the activated amino acid helps drive the reaction to completion, ensuring a high coupling efficiency, which is vital for the synthesis of long peptides.[12]

6. Post-Coupling Wash

  • Action: Drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2 times), and finally MeOH (2 times) to remove all soluble reagents and byproducts.

  • Causality: This wash sequence removes unreacted activated amino acid and coupling byproducts (e.g., tetramethylurea). The use of different polarity solvents (DMF, DCM, MeOH) ensures a broad range of impurities are washed away, preparing the resin for the next cycle or final cleavage.

7. Confirmation of Complete Reaction (Optional but Recommended)

  • Action: Perform a qualitative Kaiser test on a small sample of the resin beads.

  • Causality: The Kaiser test detects free primary amines. A negative result (beads remain yellow) indicates that all N-terminal amines have reacted and the coupling is complete. A positive result (beads turn deep blue) signifies incomplete coupling, requiring a second coupling step to avoid a deletion mutation in the final peptide. This provides a self-validating checkpoint within the protocol.

Conclusion

Fmoc-D-2-aminosuberic acid is a high-value chemical tool that empowers researchers to design and synthesize sophisticated peptides with enhanced therapeutic potential. Its unique D-configuration and dicarboxylic acid nature offer clear advantages for improving stability and enabling novel structural designs like lactam-bridged cyclic peptides. By understanding its fundamental properties and adhering to validated, mechanistically sound SPPS protocols, scientists can effectively leverage Fmoc-D-Asu-OH to accelerate the development of next-generation peptide therapeutics.

References

  • Fmoc-D-2-Nal-OH [138774-94-4]. Aapptec Peptides. [Link]

  • 2-Aminosuberic acid | C8H15NO4. PubChem. [Link]

  • The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. PubMed. [Link]

  • The peptides of alpha-aminosuberic acid II. Synthesis of deamino-dicarba-eel-calcitonin sequence 1-9. PubMed. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]

  • 4 Synthesis of Peptides. Georg Thieme Verlag. [Link]

  • FMOC STANDARD AMINO ACIDS. Iris Biotech GmbH. [Link]

Sources

Foundational

Topic: The Stereochemical Divergence of Fmoc-D-Asu-OH and Fmoc-L-Asu-OH in Advanced Peptide Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Canonical Twenty—Harnessing Chirality for Therapeutic Innovation In the landscape of modern drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Twenty—Harnessing Chirality for Therapeutic Innovation

In the landscape of modern drug development, peptides represent a class of therapeutics celebrated for their high specificity and potent biological activity. However, their translation from bench to bedside is often challenged by metabolic instability and conformational ambiguity. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of next-generation peptide design, offering a sophisticated toolkit to overcome these limitations. Among these, α-aminosuberic acid (Asu), a dicarboxylic amino acid, provides a unique handle for creating constrained peptide architectures.

The true power of this building block, however, is only unlocked when one appreciates the profound impact of its stereochemistry. The choice between its two enantiomers, Fmoc-D-Asu-OH and Fmoc-L-Asu-OH, is not a trivial substitution but a critical design decision that dictates the resulting peptide's stability, three-dimensional structure, and ultimate biological function. This guide provides an in-depth exploration of these two building blocks, moving beyond their basic properties to elucidate the causal relationships between their stereochemistry and their strategic application in advanced peptide synthesis.

Section 1: Foundational Principles in Peptide Synthesis

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of custom peptides overwhelmingly relies on the Fmoc-SPPS methodology due to its mild reaction conditions and high efficiency.[][2] The process is a cyclical series of deprotection and coupling steps performed on a solid support (resin). The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino terminus of the incoming amino acid.[3] Its key feature is its lability under basic conditions (typically piperidine), which allows for its removal without compromising the acid-labile side-chain protecting groups or the resin linkage.[3][4] This orthogonality is fundamental to the successful stepwise assembly of the peptide chain.

Fmoc_SPPS_Cycle cluster_0 SPPS Cycle Resin Resin-Bound Peptide (Fmoc-Protected N-Terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Step 1 Free_Amine Resin-Bound Peptide (Free N-Terminus) Deprotection->Free_Amine Coupling Amino Acid Coupling (Fmoc-AA-OH + Activator) Free_Amine->Coupling Step 2 Coupling->Resin Cycle Repeats

Caption: The core iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Aminosuberic Acid (Asu): A Versatile Dicarboxylic Linker

Aminosuberic acid (2-aminooctanedioic acid) is an eight-carbon non-proteinogenic amino acid. Its defining feature is the presence of two carboxylic acid groups: the α-carboxyl group, which participates in peptide bond formation, and a δ-carboxyl group at the terminus of its six-carbon side chain. This secondary carboxyl group makes Asu an invaluable tool for introducing covalent cross-links within a peptide, most commonly through the formation of a lactam bridge with a side-chain amine (e.g., from Lysine or Ornithine). This cyclization strategy is a powerful method for constraining a peptide into a more defined and bioactive conformation.[5]

The Critical Divide: L- vs. D-Stereochemistry

Nearly all naturally occurring amino acids in proteins are of the L-configuration.[6] Consequently, the cellular machinery, particularly proteases, is stereospecifically adapted to recognize and cleave peptide bonds involving L-residues.[7] The introduction of a D-amino acid, the non-superimposable mirror image of its L-counterpart, presents a profound stereochemical challenge to these enzymes.[8][9]

  • L-Amino Acids: Maintain the natural chirality of the peptide backbone, which is essential for forming canonical secondary structures like right-handed α-helices.

  • D-Amino Acids: Act as "helix breakers" or inducers of specific turn-structures.[9][10] More critically, they serve as a "stereochemical shield," rendering adjacent peptide bonds highly resistant to cleavage by common proteases, thereby dramatically increasing the peptide's in vivo half-life.[11][12][13]

Section 2: A Comparative Analysis of Fmoc-D-Asu-OH and Fmoc-L-Asu-OH

While enantiomers share identical mass and chemical formula, their distinct spatial arrangements lead to different biological and conformational outcomes. For peptide synthesis, Asu is typically used with its side-chain carboxyl group protected, commonly as a tert-butyl (OtBu) ester, to prevent it from reacting during the coupling steps.[14]

Physicochemical Properties

The fundamental properties of the two enantiomers are identical, but it is crucial for researchers to use the correct CAS number to ensure procurement of the desired stereoisomer.

PropertyFmoc-L-Asu-OHFmoc-D-Asu-OH
Molecular Formula C₂₃H₂₅NO₆C₂₃H₂₅NO₆
Molecular Weight 411.45 g/mol 411.45 g/mol
Appearance White to off-white powderWhite to off-white powder
CAS Number 130308-62-4218457-78-4[15]
Side-Chain Protected Form Fmoc-L-Asu(OtBu)-OHFmoc-D-Asu(OtBu)-OH
CAS of Protected Form 276869-41-1[16]171635-46-2
MW of Protected Form 467.55 g/mol [16]467.55 g/mol

Note: Data compiled from various chemical supplier catalogs. The unprotected forms are listed for core comparison, while the side-chain protected forms are what are practically used in Fmoc-SPPS.

Impact on Peptide Conformation

The choice between D- and L-Asu as a linker for cyclization directly influences the geometry and stability of the resulting cyclic peptide. The stereocenter at the α-carbon of the Asu residue dictates the trajectory of the peptide backbone as it enters the cyclic structure.

Stereochemical_Impact cluster_L L-Asu Linker cluster_D D-Asu Linker L1 L-AA L2 L-AA L1->L2 L_Asu L-Asu L2->L_Asu L4 L-AA L_Asu->L4 L_Lys L-Lys L_Asu->L_Lys Lactam Bridge L4->L_Lys L6 L-AA L_Lys->L6 D1 L-AA D2 L-AA D1->D2 D_Asu D-Asu D2->D_Asu D4 L-AA D_Asu->D4 D_Lys L-Lys D_Asu->D_Lys Lactam Bridge D4->D_Lys D6 L-AA D_Lys->D6

Caption: L-Asu maintains backbone flow, while D-Asu induces a distinct structural turn.

  • Fmoc-L-Asu-OH: When used as a linker in a sequence of L-amino acids, it promotes a more natural turn, often preserving or stabilizing existing secondary structures like α-helices. The resulting loop geometry is consistent with that of naturally occurring cyclic peptides.

  • Fmoc-D-Asu-OH: The introduction of the D-stereocenter forces a non-natural turn in the peptide backbone. This can disrupt canonical secondary structures but can also be exploited to create unique conformations that may exhibit higher affinity for a specific receptor pocket or binding partner.[10] The altered geometry can expose side chains in a novel spatial arrangement, leading to new biological activities.

Section 3: Strategic Applications and Causal Analysis

The decision to use Fmoc-D-Asu-OH or Fmoc-L-Asu-OH is driven by the desired therapeutic outcome.

Fmoc-L-Asu-OH: Biomimicry and Conformational Scaffolding

Causality: The primary goal when using Fmoc-L-Asu-OH is to create a conformationally constrained peptide that mimics a natural binding motif while maintaining the native L-chirality of the backbone.

  • Application: Stabilizing α-helical peptides. Many protein-protein interactions are mediated by α-helical domains. A short peptide excised from such a domain will be unstructured and inactive in solution. By introducing L-Asu and a corresponding L-Lys at positions i and i+4 or i and i+7, a side-chain to side-chain lactam bridge can be formed. This "staple" forces the peptide into a stable helical conformation, restoring its biological activity.[17][18]

  • Rationale: Using the L-isomer ensures that the backbone geometry is not perturbed, allowing the peptide to adopt the intended right-handed α-helix. This is a form of biomimicry, where the goal is to recreate and stabilize a natural structure.

Fmoc-D-Asu-OH: Engineering Proteolytic "Armor" and Novel Topologies

Causality: The use of Fmoc-D-Asu-OH is a deliberate deviation from nature, designed to impart drug-like properties, primarily enzymatic resistance, and to explore novel conformational space.

  • Application 1: Enhancing Metabolic Stability. The most significant advantage is the creation of a peptide that is resistant to degradation by proteases.[7] Placing a D-Asu residue at or near a known cleavage site can effectively "armor" the peptide, significantly extending its plasma half-life. This is a critical step in converting a bioactive peptide lead into a viable drug candidate.[11][19]

  • Application 2: Inducing β-Turns and Unique Structures. In de novo peptide design, Fmoc-D-Asu-OH can be used to force the peptide backbone into a specific β-turn structure. This is particularly valuable in designing receptor agonists or antagonists, where a precise three-dimensional arrangement of side chains is required for high-affinity binding. The D-amino acid acts as a conformational linchpin, organizing the pharmacophore into its active state.[9]

Section 4: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, where successful execution is confirmed by standard analytical techniques.

Protocol: Automated SPPS Incorporation of Fmoc-Asu(OtBu)-OH

Objective: To incorporate either Fmoc-D-Asu(OtBu)-OH or Fmoc-L-Asu(OtBu)-OH into a growing peptide chain on a solid-phase synthesizer.

Methodology:

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin, depending on the desired C-terminus (acid or amide). Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF (6x) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents (eq.) of Fmoc-D/L-Asu(OtBu)-OH and 3.95 eq. of HCTU (or a similar coupling agent) in DMF. Add 8 eq. of N,N-Diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 2-3 minutes.

    • Scientist's Note: Using slightly less than a full equivalent of the activator relative to the amino acid prevents the coupling of the activator itself to the resin.

  • Coupling Reaction: Add the activated amino acid solution to the resin vessel. Allow the coupling reaction to proceed for 45-60 minutes.

    • Rationale: Aminosuberic acid is a larger, non-standard amino acid. A slightly extended coupling time ensures the reaction goes to completion. A Kaiser test can be performed to confirm the absence of free primary amines.

  • Washing: Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Validation: A small sample of the final, cleaved peptide is analyzed by LC-MS. The observed mass must match the calculated theoretical mass for the sequence containing the Asu residue.

Protocol: On-Resin Lactam Bridge Formation

Objective: To cyclize a linear peptide containing Asu and Lys via a side-chain lactam bridge.

Lactam_Bridge_Workflow Start Resin-Bound Linear Peptide Fmoc-Asu(OtBu)...Lys(Boc)-...-Resin Side_Chain_Deprotect Side-Chain Deprotection (e.g., low % TFA for Boc/OtBu) Start->Side_Chain_Deprotect Wash_Neutralize Wash (DCM) & Neutralize (DIPEA/DMF) Side_Chain_Deprotect->Wash_Neutralize Cyclization On-Resin Cyclization (e.g., PyBOP/DIPEA in DMF) Wash_Neutralize->Cyclization Final_Cleavage Global Deprotection & Cleavage (TFA Cocktail) Cyclization->Final_Cleavage Purify RP-HPLC Purification Final_Cleavage->Purify

Caption: Workflow for on-resin side-chain to side-chain peptide cyclization.

Methodology:

  • Peptide Synthesis: Synthesize the linear peptide on a highly acid-sensitive resin (e.g., 2-chlorotrityl chloride resin) using the protocol in 4.1. The sequence must contain Fmoc-D/L-Asu(OtBu)-OH and Fmoc-Lys(Boc)-OH at the desired positions. The N-terminal Fmoc group should be left on after the final coupling.

  • Selective Side-Chain Deprotection: Treat the resin with a mild acid solution (e.g., 1-3% Trifluoroacetic acid (TFA) in DCM) for 1-2 hours. This removes the acid-labile Boc (from Lys) and OtBu (from Asu) groups while leaving the peptide attached to the resin and the N-terminal Fmoc group intact.

  • Washing and Neutralization: Wash the resin thoroughly with DCM and DMF. Neutralize the resin with a 10% solution of DIPEA in DMF to deprotonate the newly exposed amine and carboxylate groups.

  • On-Resin Cyclization: Treat the resin with a solution of a peptide coupling agent (e.g., 3 eq. of PyBOP or HATU) and a base (e.g., 6 eq. of DIPEA) in a large volume of DMF. Allow the reaction to proceed overnight.

    • Rationale: The reaction is performed under high dilution to favor intramolecular cyclization over intermolecular dimerization or oligomerization.

  • Final Deprotection and Cleavage: Wash the resin, remove the N-terminal Fmoc group with piperidine, and then cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Validation: The crude product is analyzed by LC-MS. A successful cyclization is confirmed by the observation of a mass corresponding to the cyclic peptide (linear peptide mass - 18.01 Da for the loss of H₂O). The retention time on RP-HPLC will also be significantly different from the linear precursor.

Conclusion

The distinction between Fmoc-D-Asu-OH and Fmoc-L-Asu-OH is a clear illustration of how subtle changes in stereochemistry can be leveraged for significant therapeutic advantage. Fmoc-L-Asu-OH is the tool of choice for mimicking and stabilizing natural L-peptide conformations, particularly in the creation of lactam-bridged helices. In contrast, Fmoc-D-Asu-OH serves as a powerful engineering tool, introducing proteolytic resistance and forcing novel backbone topologies that can lead to enhanced receptor affinity and improved drug-like properties. A judicious choice between these two enantiomers, based on a clear understanding of the desired biological outcome, is essential for the rational design of next-generation peptide therapeutics.

References

  • Hong, S. Y., Oh, J. E., Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780. [Link]

  • Al-Obeidi, F. A., Al-Rasheed, R., & Al-Swailem, A. M. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7013. [Link]

  • Polo, E., & Nyström, A. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 21(9), 1203. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Hetenyi, C., Szabo, Z., & Klement, E. (2003). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Immunology Letters, 85(2), 175-182. [Link]

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides and method of synthesis.
  • Van Regenmortel, M. H. V. (2001). The design, synthesis and application of stereochemical and directional peptide isomers: a critical review. Journal of Molecular Recognition, 14(4), 193-200. [Link]

  • Wünsch, E., Stocker, H., & Malon, P. (2000). The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. Amino acids, 18(3), 219-227. [Link]

  • Armstrong, D. W., & Berthod, A. (2023). Occurrence of D-amino acids in natural products. ChemBioChem, 24(e202300085). [Link]

  • Walensky, L. D., & Bird, G. H. (2014). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Methods in molecular biology (Clifton, N.J.), 1188, 117–134. [Link]

  • Zhang, Y., et al. (2024). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. [Link]

  • LibreTexts Chemistry. (2020). 25.2: Structure and Stereochemistry of the Amino Acids. Retrieved from [Link]

  • Berlicki, Ł., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of medicinal chemistry, 57(10), 3949–3970. [Link]

  • ResearchGate. (n.d.). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Retrieved from [Link]

  • Technology Networks. (n.d.). Facile Synthesis of Hydrocarbon-Stapled Peptides. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Fmoc-D-Asp-OH in Peptide Synthesis. Retrieved from [Link]

  • LifeTein. (2012). D-amino acid peptides to resist common proteases. Retrieved from [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). Stereochemistry SC12. Biological building blocks: amino acids. Retrieved from [Link]

  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-Asp(OtBu)-OH: A Chemical Synthesis Perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-L-Asp(OtBu)-OH. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Novel O-Sulfated Amino Acid Building Blocks with Improved Acid Stability for Fmoc-Based Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Iris Biotech GmbH. (n.d.). FMOC STANDARD AMINO ACIDS. Retrieved from [Link]

Sources

Exploratory

Fmoc-D-Asu-OH non-proteinogenic amino acid building block

Technical Guide & Application Whitepaper Executive Summary Fmoc-D-Asu-OH (Fmoc-D-2-aminosuberic acid) is a specialized non-proteinogenic amino acid building block used primarily to engineer conformational constraints and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Application Whitepaper

Executive Summary

Fmoc-D-Asu-OH (Fmoc-D-2-aminosuberic acid) is a specialized non-proteinogenic amino acid building block used primarily to engineer conformational constraints and proteolytic stability into therapeutic peptides. Unlike standard amino acids, D-Asu possesses a flexible, six-carbon aliphatic side chain terminating in a carboxyl group (


).

This extended side chain is a critical tool for medicinal chemists. It allows for the formation of lactam bridges (cyclic amides) spanning medium-to-long ranges (e.g.,


 to 

or

residues) when paired with diamines like Lysine or Ornithine. Furthermore, the D-stereochemistry confers resistance to endogenous proteases and induces specific reverse-turn secondary structures, making it invaluable for stabilizing alpha-helices or locking bioactive conformations in peptide drug discovery.

Chemical Profile & Specifications

Nomenclature and Structure
  • Chemical Name: N-alpha-(9-Fluorenylmethoxycarbonyl)-D-2-aminosuberic acid

  • Synonyms: Fmoc-D-2-aminooctanedioic acid; Fmoc-D-Asu

  • CAS Number: 218457-78-4 (Free acid form)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 411.45 g/mol [1][2]

Structural Significance

The side chain of Asu is significantly longer than its proteinogenic counterparts, Aspartic Acid (Asp) and Glutamic Acid (Glu). This length is the defining feature that enables it to bridge larger gaps in a peptide backbone without inducing excessive strain.

ChemicalStructure cluster_comparison Side Chain Length Comparison (CH2 Units) Fmoc Fmoc Group (Lipophilic Protection) AlphaC α-Carbon (D-Configuration) Fmoc->AlphaC Protects Amine Backbone α-Carboxyl (Peptide Bond Formation) AlphaC->Backbone SideChain Side Chain -(CH2)5-COOH AlphaC->SideChain Functional Handle Asp Asp (1) Glu Glu (2) Adi Adi (4) Asu Asu (5)

Figure 1: Structural breakdown of Fmoc-D-Asu-OH and side-chain length comparison against standard acidic residues.

Strategic Applications in Drug Design

Lactam Bridge Cyclization (The "Chemical Staple")

The primary application of Fmoc-D-Asu-OH is the creation of side-chain-to-side-chain lactam bridges. By reacting the side-chain carboxyl of Asu with the side-chain amine of a Lysine (Lys), Ornithine (Orn), or Diaminopropionic acid (Dap) residue, researchers can form a cyclic constraint.

  • Helix Stabilization: A lactam bridge between residues

    
     and 
    
    
    
    (using Lys and Asp/Glu) is a classic strategy to stabilize alpha-helices. D-Asu extends this capability, allowing for bridges across wider gaps or creating loops with specific geometries that standard residues cannot accommodate.
  • D-Stereochemistry Effect: The incorporation of D-amino acids into L-peptides (heterochiral peptides) often destabilizes alpha-helices unless placed at the termini. However, in cyclization, the D-configuration can be exploited to nucleate beta-turns or stabilize "reverse" turns, which are critical for receptor binding in many GPCR targets.

Proteolytic Stability

Peptides containing L-amino acids are rapidly degraded by serum proteases. The introduction of D-Asu serves a dual purpose:

  • Steric Shielding: The non-natural side chain and D-configuration prevent recognition by standard proteolytic enzymes (e.g., trypsin, chymotrypsin).

  • Constraint: Cyclization reduces the entropy of the unfolded state, making the peptide less adaptable to the active site of proteases.

Technical Workflow: Solid-Phase Peptide Synthesis (SPPS)

Orthogonal Protection Strategy

To perform on-resin cyclization, the side chain of D-Asu must be protected with a group that can be removed without cleaving the peptide from the resin or removing the N-terminal Fmoc group.

  • Standard SPPS (Linear Peptides): Use Fmoc-D-Asu(OtBu)-OH . The tBu group is removed during final TFA cleavage.

  • Cyclization (Lactam Bridge): Use Fmoc-D-Asu(OAllyl)-OH . The Allyl group is orthogonal to both Fmoc (base-labile) and tBu (acid-labile). It is removed selectively using Palladium(0) catalysis.

Cyclization Workflow Diagram

The following diagram illustrates the critical path for creating a lactam-bridged peptide using Fmoc-D-Asu(OAllyl)-OH and Fmoc-Lys(Alloc)-OH.

CyclizationWorkflow Start Resin-Bound Peptide (Linear Assembly) AllylDeprotect Pd(PPh3)4 Treatment (Remove Allyl/Alloc) Start->AllylDeprotect Selective Side Chain Exposure Wash DTC / Sodium Diethyldithiocarbamate (Scavenge Palladium) AllylDeprotect->Wash Critical Step Cyclize Lactamization (PyBOP/DIEA or HATU/DIEA) Wash->Cyclize Form Amide Bond FmocRemove N-Term Fmoc Removal (20% Piperidine) Cyclize->FmocRemove Continue Synthesis (Optional) Cleavage Final Cleavage (TFA/TIS/H2O) Cyclize->Cleavage Finish FmocRemove->Cleavage

Figure 2: On-resin cyclization workflow using Allyl/Alloc orthogonal protection.

Experimental Protocols

Solubility and Handling

Fmoc-D-Asu-OH is generally hydrophobic due to the Fmoc group and the aliphatic chain.

  • Solvent: Dissolve in DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Concentration: 0.2 M to 0.5 M is standard for automated synthesizers.

  • Sonication: Brief sonication may be required to ensure complete dissolution, especially for the free acid form.

Coupling Protocol (Standard)

This protocol applies to the coupling of the Fmoc-D-Asu-OH building block to the resin-bound amine.

  • Activation: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) for optimal suppression of racemization.

    • Ratio: 1:1:1 (Amino Acid : DIC : Oxyma).

    • Alternative: HATU/DIEA (1:0.95:2) can be used for difficult couplings but carries a higher risk of racemization if activation time is prolonged.

  • Coupling Time: 60 minutes at room temperature.

  • Monitoring: Kaiser test (ninhydrin) is effective. If the resin is Proline or secondary amine, use Chloranil test.

On-Resin Lactamization (Cyclization)

Pre-requisite: Peptide must contain Fmoc-D-Asu(OAllyl)-OH and a partner like Fmoc-Lys(Alloc)-OH.

Step 1: Allyl/Alloc Deprotection

  • Wash resin with DCM (3x).

  • Prepare catalyst solution: Pd(PPh3)4 (0.1 eq) and Phenylsilane (10-20 eq) in dry DCM.

    • Note: Phenylsilane acts as the allyl scavenger.

  • Add solution to resin and shake for 30 minutes under Argon/Nitrogen (exclude oxygen).

  • Repeat the treatment once.

  • Palladium Scavenging (CRITICAL): Wash resin with 0.02 M Sodium Diethyldithiocarbamate in DMF (3x 5 min) to remove Pd residues. Residual Pd will chelate to the peptide and darken the resin.

Step 2: Cyclization

  • Wash resin with DMF (5x).

  • Add PyBOP (5 eq), HOBt (5 eq), and DIEA (10 eq) in DMF.

    • Why PyBOP? Phosphonium salts are often preferred over Uronium (HATU) for cyclization to avoid guanidinylation of the free amine, though HATU is faster.

  • Shake for 2–4 hours.

  • Monitor with Kaiser test. The test should be negative (no free amines) upon completion.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Incomplete Cyclization Steric hindrance or distance mismatch.Use a stronger coupling cocktail (HATU/HOAt) and extend time. Ensure the "bridge" length (Asu + Lys) matches the backbone conformation.
Dark Resin/Peptide Residual Palladium from deprotection.Increase washes with dithiocarbamate or use a specific metal scavenger resin.
Racemization Over-activation of the D-residue.Use DIC/Oxyma instead of base-driven activation (HATU/DIEA) during the initial loading of D-Asu.
Precipitation D-Asu hydrophobicity.Use NMP as the solvent or add 1% Triton X-100 during coupling.

References

  • Santa Cruz Biotechnology. Fmoc-D-Asu-OH Product Data.[1]

  • Chem-Impex International. Fmoc-Asu(OtBu)-OH Technical Specifications.

  • National Institutes of Health (NIH). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs.

  • Bachem. Fmoc Solid Phase Peptide Synthesis (SPPS) Guide.

  • MDPI. Impact of Peptide Structure on Colonic Stability and Tissue Permeability (D-Amino Acid Stability). [3]

Sources

Foundational

Technical Whitepaper: Hydrophobicity and Steric Properties of Fmoc-D-Asu-OH

This guide provides an in-depth technical analysis of Fmoc-D-Asu-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-2-aminooctanedioic acid), a non-proteinogenic amino acid derivative critical for peptide engineering. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Fmoc-D-Asu-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-2-aminooctanedioic acid), a non-proteinogenic amino acid derivative critical for peptide engineering.

Executive Summary

Fmoc-D-Asu-OH represents a specialized class of "extended" acidic amino acid building blocks. Chemically defined as the Fmoc-protected D-isomer of 2-aminosuberic acid (alpha-aminosuberic acid), it is structurally homologous to Aspartic Acid (Asp) and Glutamic Acid (Glu) but features a significantly elongated aliphatic side chain (


)

.

This molecule is primarily utilized in drug development for peptide stapling (lactamization) , hydrophobic core engineering , and pharmacokinetic (PK) modulation . Its unique combination of a hydrophobic polymethylene spacer and a distal carboxylic acid allows for the formation of large-ring macrocycles that stabilize secondary structures (e.g.,


-helices) while resisting proteolysis due to its D-configuration.

Molecular Architecture & Structural Logic

To understand the behavior of Fmoc-D-Asu-OH in synthesis and biological environments, one must deconstruct its three functional domains.

Structural Breakdown
  • N-Terminus Protection (Fmoc): The bulky fluorenylmethyloxycarbonyl group confers significant hydrophobicity and solubility in organic solvents (DMF, NMP) but poor water solubility. It serves as the temporary protecting group for Solid Phase Peptide Synthesis (SPPS).[1][2]

  • Stereochemistry (D-Isomer): The (R)-configuration at the

    
    -carbon is non-natural. Incorporation of D-Asu disrupts natural proteolytic cleavage sites and is often strategically placed in 
    
    
    
    -turns or to arrest helical propagation.
  • The "Suberic" Side Chain: Unlike Glu (2 methylenes), Asu possesses 5 methylene groups before the distal carboxyl moiety. This creates a "hydrophobic arm" with a polar tip.

Homology Comparison

The steric reach of Asu is significantly greater than canonical acidic residues, altering the "interaction volume" of the peptide.

Amino AcidAbbr.[1][2][3][4][5][6][7][8][9][10][11]Side Chain StructureMethylene Count (

)
Reach (

C to COOH)
Aspartic AcidAsp (D)

1~2.5 Å
Glutamic AcidGlu (E)

2~3.8 Å
2-Aminoadipic AcidAad

3~5.0 Å
2-Aminopimelic AcidApi

4~6.3 Å
2-Aminosuberic Acid Asu

5 ~7.6 Å

Physicochemical Profile

Hydrophobicity (The "Amphipathic Paradox")

Fmoc-D-Asu-OH exhibits a dual nature. While the terminal carboxylic acids are polar, the core is highly lipophilic.

  • LogP Contribution: The aliphatic chain of Asu adds approximately +2.5 logP units relative to Glycine, and roughly +1.5 logP units relative to Glutamic acid.

  • Solvation Shell: In aqueous media, the 5-carbon chain requires significant restructuring of water molecules (hydrophobic effect), driving the residue to bury itself in hydrophobic pockets or lipid bilayers.

  • Aggregation Risk: During SPPS, the combination of the Fmoc group and the pentamethylene chain can lead to

    
    -sheet aggregation  on the resin, particularly if the side chain is protected with a bulky hydrophobic group (e.g., OtBu).
    
Steric Properties & Entropy
  • Rotational Freedom: The side chain possesses 5 rotatable bonds (C

    
    -C
    
    
    
    through C
    
    
    -C
    
    
    ). This results in high conformational entropy.
  • Entropic Penalty in Cyclization: When used for lactam stapling (e.g., forming an amide bond with a Lysine residue), the loss of entropy is greater for Asu than for Glu. However, the longer reach allows Asu to bridge wider gaps (e.g.,

    
     to 
    
    
    
    positions in a helix) that Glu cannot reach without distorting the backbone.
  • Steric Shielding: The linear nature of the chain means there is low steric hindrance at the

    
    -carbon during coupling (unlike 
    
    
    
    -branched residues like Val/Ile). Coupling efficiency is generally high unless aggregation occurs.

Experimental Protocols & Synthesis

Solubility & Handling

Protocol 1: Dissolution for SPPS

  • Solvent: N-Methyl-2-pyrrolidone (NMP) is superior to DMF for Fmoc-D-Asu-OH due to its higher solvating power for hydrophobic segments.

  • Concentration: Prepare at 0.2 M. If "Fmoc-D-Asu-OH" (free diacid) is used, add 1.0 equivalent of DIEA to assist solubility, but be cautious of premature activation. Note: For standard SPPS, use the side-chain protected version Fmoc-D-Asu(OtBu)-OH to prevent branching.

Coupling Strategy

Due to the potential for hydrophobic collapse, powerful coupling reagents are recommended.

Protocol 2: High-Efficiency Coupling Cycle

  • Reagents: 0.2 M Fmoc-D-Asu(OtBu)-OH in DMF/NMP.

  • Activator: HATU (0.95 eq) + HOAt (0.95 eq) + DIPEA (2.0 eq). HOAt is crucial to prevent racemization and improve kinetics.

  • Time: Double coupling (2 x 45 min) is recommended to ensure completion.

  • Monitoring: Kaiser test may be misleading due to steric bulk of the resin-bound peptide; Chloranil test is preferred for secondary amines.

Cyclization (Lactamization)

If using Fmoc-D-Asu-OH for on-resin cyclization:

  • Orthogonal Protection: Use Fmoc-D-Asu(OAllyl)-OH and a partner like Fmoc-Lys(Alloc)-OH .

  • Deprotection: Remove Allyl/Alloc with Pd(PPh

    
    )
    
    
    
    / PhSiH
    
    
    under inert atmosphere.
  • Cyclization: Use PyBOP/HOBt/DIEA (1:1:2) for 4-12 hours. The long Asu chain requires extended time to find the amine partner (slow kinetics due to entropy).

Visualization of Properties & Workflow

Diagram 1: Structural & Steric Comparison

This diagram contrasts the reach and flexibility of Asu against standard acidic residues.

G cluster_0 Standard Residues (Short Reach) cluster_1 Fmoc-D-Asu-OH (Extended Reach) Asp Asp (n=1) Rigid, High Strain i to i+4 Staple i to i+4 Staple Asp->i to i+4 Staple Strained Glu Glu (n=2) Moderate Reach Glu->i to i+4 Staple Ideal Asu D-Asu (n=5) High Entropy Hydrophobic Spacer ~7.6Å Reach i to i+7 Staple i to i+7 Staple Asu->i to i+7 Staple Enables Long-Range Macrocyclization Hydrophobic Core Hydrophobic Core Asu->Hydrophobic Core Buried Surface Area

Caption: Comparison of side-chain length (n=methylene count) and resulting utility in peptide stapling. Asu enables long-range (i, i+7) bridges.

Diagram 2: Orthogonal Cyclization Workflow

The standard workflow for utilizing D-Asu in stapled peptide synthesis.

Workflow Start Resin-Bound Peptide Step1 Couple Fmoc-Lys(Alloc)-OH (Amine Partner) Start->Step1 Step2 Elongate Peptide Chain Step1->Step2 Step3 Couple Fmoc-D-Asu(OAllyl)-OH (Acid Partner) Step2->Step3 Step4 Pd(0) Deprotection (Remove Allyl/Alloc) Step3->Step4 Orthogonal Unmasking Step5 On-Resin Cyclization (PyBOP/DIEA) Step4->Step5 Lactamization End Stapled Peptide (D-Asu-Lys Lactam) Step5->End

Caption: Step-by-step SPPS workflow for creating an intramolecular lactam bridge using Fmoc-D-Asu(OAllyl)-OH.

Applications in Drug Discovery

Peptide Stapling (Helix Stabilization)

Fmoc-D-Asu-OH is a critical tool for "stapling" peptides. While "all-hydrocarbon" staples (using alkene metathesis) are common, lactam staples using Asu offer a distinct advantage:

  • Solubility: The lactam bond retains some polarity compared to a pure hydrocarbon staple.

  • D-Isomer Effect: Using D-Asu paired with L-Lys (or D-Lys) allows the researcher to probe different stereochemical trajectories of the staple, often finding conformations that better mimic the native protein interface.

Pharmacokinetic (PK) Modulation

The lipophilicity of the Asu side chain can increase plasma protein binding (specifically to Albumin), potentially extending the half-life of the peptide therapeutic. Furthermore, the D-stereochemistry renders the residue completely resistant to endogenous proteases (trypsin/chymotrypsin), protecting the N-terminal or C-terminal tail where it is incorporated.

References

  • PubChem. (2025).[3] 2-Aminosuberic acid (Compound Summary). National Library of Medicine. [Link]

  • ResearchGate. (2010). Preparation of Novel O-Sulfated Amino Acid Building Blocks. (Context on Fmoc-amino acid solubility and handling). [Link]

  • National Institutes of Health (NIH). (2020). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

Sources

Exploratory

Advanced Peptide Cyclization: The Strategic Role of Fmoc-D-Asu-OH

Executive Summary Fmoc-D-Asu-OH (Fmoc-D-2-aminosuberic acid) represents a specialized tool in the peptide chemist's arsenal for engineering conformational constraints. Unlike standard proteinogenic amino acids (Asp, Glu)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-D-Asu-OH (Fmoc-D-2-aminosuberic acid) represents a specialized tool in the peptide chemist's arsenal for engineering conformational constraints. Unlike standard proteinogenic amino acids (Asp, Glu), the aminio-suberic acid (Asu) side chain provides an extended 5-carbon aliphatic spacer. This unique structural property allows for the formation of macrolactam bridges that span larger distances (e.g.,


 to 

) or create larger, more flexible loops than are possible with Asp/Glu. Furthermore, the D-configuration is critical for inducing specific turn geometries (such as

-turns) and conferring metabolic stability against proteolytic degradation.

This guide details the mechanistic role, experimental protocols, and strategic applications of Fmoc-D-Asu-OH in solid-phase peptide synthesis (SPPS).

Part 1: The Molecule – Fmoc-D-Asu-OH

Chemical Profile[1][2][3][4][5]
  • Full Name: N-alpha-(9-Fluorenylmethoxycarbonyl)-D-2-aminosuberic acid

  • Side Chain Structure:

    
    
    
  • Role: Di-acid building block for lactamization or "stapling" via amide bonds.

Structural Advantage: The "Spacer" Effect

In peptide cyclization, the length of the bridging arm dictates the ring size and the strain imposed on the backbone. Fmoc-D-Asu-OH fills a critical gap in the homologous series of dicarboxylic amino acids:

Amino AcidAbbr.[][2][3][4][5][6][7][8][9][10][11][12]Side Chain LengthSpacer CarbonsPrimary Cyclization Span
Aspartic AcidAsp (D)

1

to

(Tight)
Glutamic AcidGlu (E)

2

to

(Standard)
Adipic Acid*Aad

3

to

Aminosuberic Acid Asu

5

to

/

*2-aminoadipic acid

Key Insight: The 5-carbon spacer of Asu allows it to pair with Lysine (4-carbon spacer) to bridge distant residues on an


-helix (e.g., the 

spacing, which places residues on the same face of the helix) without distorting the backbone geometry.
Stereochemical Control (The "D" Factor)

The use of the D-isomer is not arbitrary. In cyclization strategies:

  • Turn Induction: D-amino acids naturally favor

    
     angles consistent with Type II' 
    
    
    
    -turns. Placing a D-Asu at the bridgehead can pre-organize the peptide backbone, lowering the entropic penalty for ring closure.
  • Proteolytic Resistance: D-enantiomers are poor substrates for endogenous proteases, enhancing the in vivo half-life of the resulting cyclic peptide.

Part 2: Cyclization Mechanics & Strategy

The Lactam Bridge Strategy

The primary application of Fmoc-D-Asu-OH is the formation of a side-chain-to-side-chain lactam bridge . This involves reacting the side-chain carboxyl of Asu with the side-chain amine of a basic residue (Lys, Orn, Dab, Dap).

Mechanism:

  • Orthogonal Protection: The side chain of Asu must be protected with a group that can be removed without affecting the N-terminal Fmoc or the permanent side-chain protecting groups (tBu, Trt, Pbf).

    • Standard:Allyl (OAll) ester.

    • Partner: The basic residue (e.g., Lys) is protected with Alloc .

  • Selective Deprotection: Palladium(0) catalysis removes OAll/Alloc groups while the peptide is still on-resin.

  • Cyclization: An amide bond is formed between the liberated COOH and NH2 groups.

Diagram: Orthogonal Cyclization Workflow

SPPS_Cyclization Start Resin-Bound Linear Peptide (Fmoc-D-Asu(OAll)-...-Lys(Alloc)-...) Deprotection Orthogonal Deprotection Pd(PPh3)4 / PhSiH3 Start->Deprotection Selective Removal Intermediate Free Side Chains (-COOH on Asu, -NH2 on Lys) Deprotection->Intermediate Exposes Reactive Groups Cyclization On-Resin Cyclization PyBOP / DIPEA / HOBt Intermediate->Cyclization Amide Bond Formation Cleavage Final Cleavage & Global Deprotection TFA / TIS / H2O Cyclization->Cleavage Fmoc Removal (Optional) & Resin Cleavage Product Cyclic Peptide (Lactam Bridge) Cleavage->Product

Caption: Workflow for on-resin lactam cyclization using Fmoc-D-Asu(OAll)-OH and Fmoc-Lys(Alloc)-OH.

Part 3: Experimental Protocols

Reagents & Materials
  • Building Block: Fmoc-D-Asu(OAll)-OH (Note: If commercially unavailable, Fmoc-D-Asu(OtBu)-OH can be used for solution-phase cyclization, but OAll is preferred for on-resin).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

  • Scavenger: Phenylsilane (PhSiH3) or Morpholine.

  • Coupling Agents: PyBOP or HATU (preferred for faster kinetics).

Step-by-Step Protocol (On-Resin Cyclization)

Step 1: Sequence Assembly Synthesize the linear peptide using standard Fmoc SPPS. Incorporate Fmoc-D-Asu(OAll)-OH and Fmoc-Lys(Alloc)-OH at the desired bridging positions. Ensure the N-terminus is Fmoc-protected to prevent interference during cyclization.

Step 2: Allyl/Alloc Deprotection

  • Wash: Wash resin with DCM (3x).

  • Prepare Catalyst: Dissolve Pd(PPh3)4 (0.1 eq) and PhSiH3 (10 eq) in dry DCM under Argon.

  • Reaction: Add solution to resin.[5][12] Shake for 1 hour in the dark.

  • Wash: Wash extensively with DCM, then 0.5% Sodium Diethyldithiocarbamate in DMF (to remove Pd), then DMF.

Step 3: Cyclization

  • Activation: Add PyBOP (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.

  • Incubation: Shake for 2–4 hours. Monitor reaction progress via Kaiser test (ninhydrin).

    • Note: The Kaiser test should go from positive (blue, free amines from Lys) to negative (yellow/colorless) as the ring closes.

  • Re-coupling: If the test remains slightly blue, repeat the coupling step with fresh reagents.

Step 4: Final Cleavage

  • Remove N-terminal Fmoc (if required).

  • Cleave with TFA/TIS/H2O (95:2.5:2.[3]5) for 2-3 hours.

  • Precipitate in cold diethyl ether and lyophilize.

Part 4: Troubleshooting & QC

Common Pitfalls
  • Incomplete Allyl Removal: Palladium poisoning can occur. Solution: Use fresh catalyst and ensure strict anaerobic conditions during the preparation of the Pd solution. Wash with diethyldithiocarbamate to sequester residual Pd.

  • Dimerization: Inter-molecular reaction (dimerization) instead of intra-molecular cyclization. Solution: Perform the cyclization step at low resin loading (pseudo-dilution effect) or use a lower concentration of activating agent.

  • Steric Hindrance: The D-configuration might cause steric clash if the bridge is too short. Solution: Model the structure first. D-Asu is best used when a turn is desired at the bridgehead.

Quality Control
  • Mass Spectrometry: The cyclic peptide will have the same mass as the linear deprotected precursor (minus H2O). To confirm cyclization, perform a fragmentation study (MS/MS) . The cyclic peptide will show a distinct fragmentation pattern (lack of b/y ions corresponding to the bridge region).

  • Ellman's Test: Not applicable here (no thiols). Use the Kaiser Test to confirm the disappearance of the free amine.

References

  • Comparison of hydrocarbon- and lactam-bridged cyclic peptides. Royal Society of Chemistry. [Link]

  • Lactam bridge stabilization of alpha-helical peptides: ring size, orientation and positional effects. PubMed. [Link]

  • Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. National Institutes of Health (PMC). [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Role of Non-Canonical Amino Acids in Peptide Therapeutics

An Application Guide for the Solid-Phase Synthesis of Peptides Containing Fmoc-D-Asu-OH The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design. These unique building block...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Solid-Phase Synthesis of Peptides Containing Fmoc-D-Asu-OH

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design. These unique building blocks, such as D-aminoasuberic acid (D-Asu), offer a powerful toolkit for modulating the pharmacological properties of peptides. D-Asu is a dicarboxylic amino acid featuring a six-carbon aliphatic chain, which can be used to introduce conformational constraints, improve metabolic stability, or act as a linker for conjugation.[1][2] The presence of the D-enantiomer, in particular, can significantly enhance resistance to enzymatic degradation, a critical factor in improving a peptide's in vivo half-life.[3]

This document provides a detailed protocol for the incorporation of Fmoc-D-Asu(OtBu)-OH into peptide sequences using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, this guide is structured to not only provide a step-by-step methodology but also to explain the underlying chemical principles and rationale for key procedural choices, ensuring both scientific rigor and practical success.

Fmoc-D-Asu(OtBu)-OH: Physicochemical Properties

A thorough understanding of the building block is critical for successful synthesis.

PropertyValue
Formal Name N-α-Fmoc-D-aminosuberic acid ω-tert-butyl ester
Synonym Fmoc-D-Asu(OtBu)-OH
CAS Number 276869-41-1 (L-form reference)[4]
Molecular Formula C₂₇H₃₃NO₆
Molecular Weight 467.56 g/mol [5]
Appearance White to off-white solid
α-Amino Protecting Group Fmoc (Base-labile)
Side-Chain Protecting Group tert-Butyl (OtBu) (Acid-labile)

The Fmoc group protects the α-amino function and is removed with a mild base, typically piperidine, while the tert-butyl ester protects the side-chain carboxyl group and is removed during the final acidolytic cleavage step with trifluoroacetic acid (TFA).[5][6] This orthogonality is fundamental to the Fmoc SPPS strategy.

The SPPS Workflow: A Conceptual Overview

Solid-phase peptide synthesis is a cyclical process where a peptide chain is assembled step-by-step while anchored to an insoluble resin support.[7] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[2]

spss_workflow Start Start: Resin Support Swell 1. Resin Swelling in DMF Start->Swell Deprotect 2. Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect Wash1 3. Washing (DMF) Deprotect->Wash1 Couple 4. Coupling Fmoc-D-Asu(OtBu)-OH + Coupling Reagents Wash1->Couple Wash2 5. Washing (DMF) Couple->Wash2 Cycle Repeat Steps 2-5 for next amino acid Wash2->Cycle Cycle->Deprotect Continue Elongation Cleave Final Cleavage & Deprotection (TFA) Cycle->Cleave Final Residue Coupled Precipitate Precipitation (Cold Ether) Cleave->Precipitate Purify Purification & Analysis (HPLC/MS) Precipitate->Purify End Final Peptide Purify->End

Caption: General workflow for Fmoc-SPPS incorporating Fmoc-D-Asu-OH.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. Each step includes in-process checks and explanations to ensure the integrity of the synthesis.

PART 1: Materials and Reagents

High-quality reagents are paramount for successful peptide synthesis.

ReagentRecommended GradeSupplier Examples
Resin Rink Amide or Wang Resin (100-200 mesh)Sigma-Aldrich (Novabiochem), Aapptec
Fmoc-D-Asu(OtBu)-OH ≥97% PurityChem-Impex, Advanced ChemTech
Standard Fmoc-AAs ≥99% PuritySigma-Aldrich (Novabiochem), Bachem
Solvents (DMF, DCM) Peptide Synthesis Grade (Amine-free)Multiple
Deprotection Solution 20% Piperidine in DMF (v/v)Prepare fresh daily
Coupling Reagents HBTU, HATU, DICAapptec, ChemPep
Activator Base DIPEA (Diisopropylethylamine)Sigma-Aldrich
Cleavage Cocktail TFA, Scavengers (TIS, H₂O, EDT)Prepare fresh
Precipitation Solvent Diethyl ether or MTBE, coldMultiple
PART 2: Step-by-Step Synthesis Cycle

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Step 1: Resin Swelling (30-60 minutes)

  • Causality: Proper swelling of the polystyrene resin is essential to ensure that all reactive sites are accessible for subsequent chemical steps.

  • Protocol:

    • Place the resin (e.g., 135 mg of Rink Amide resin, 0.74 mmol/g loading) into a reaction vessel.

    • Add peptide synthesis grade DMF (approx. 10 mL/g of resin).

    • Agitate gently (e.g., using a shaker or nitrogen bubbling) for at least 30 minutes at room temperature.

    • Drain the DMF.

Step 2: N-terminal Fmoc Deprotection (20 minutes)

  • Causality: The Fmoc group is removed via a base-catalyzed β-elimination mechanism to expose the free amine for the next coupling reaction.[8] Piperidine is used in excess to trap the dibenzofulvene byproduct, preventing its reaction with the newly liberated amine.

  • Protocol:

    • Add 20% piperidine in DMF to the swelled resin.

    • Agitate for 3-5 minutes and drain.

    • Add a fresh aliquot of the deprotection solution.

    • Agitate for an additional 15 minutes.[9]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

Step 3: Coupling of Fmoc-D-Asu(OtBu)-OH (1-2 hours)

  • Causality: The carboxylic acid of Fmoc-D-Asu(OtBu)-OH is activated to form a highly reactive species that readily acylates the free amine on the resin-bound peptide. Due to the bulky nature of the D-Asu side chain, a potent activation method is recommended to ensure complete coupling and avoid deletion sequences. HBTU or HATU are preferred over carbodiimides like DIC for such sterically hindered couplings as they are generally faster and less prone to side reactions.[7]

coupling_mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-D-Asu-OH ActiveEster Active Ester (OBt Ester) AA->ActiveEster Activation HBTU HBTU + DIPEA HBTU->ActiveEster PeptideBond Resin-Peptide-NH-CO-D-Asu-Fmoc ActiveEster->PeptideBond Coupling Resin Resin-Peptide-NH₂ Resin->PeptideBond Nucleophilic Attack

Caption: Activation and coupling mechanism using HBTU.

  • Reagent Preparation (Activation Solution):

    • In a separate vial, dissolve Fmoc-D-Asu(OtBu)-OH (4 equivalents, 0.4 mmol, 187 mg).

    • Add an activating agent like HBTU (3.9 equivalents, 0.39 mmol, 148 mg).

    • Dissolve the mixture in a minimal amount of DMF (approx. 2 mL).

    • Just before adding to the resin, add DIPEA (8 equivalents, 0.8 mmol, 139 µL).

  • Coupling Protocol:

    • Add the freshly prepared activation solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C), if using a suitable instrument.[9]

    • In-process check (optional but recommended): Perform a Kaiser test (Ninhydrin test). A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

    • Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL) and then DCM (3 x 10 mL).

Step 4: Chain Elongation

  • Repeat Step 2 (Deprotection) and Step 3 (Coupling) for each subsequent amino acid in the peptide sequence.

PART 3: Cleavage and Final Work-up

Step 5: Final Fmoc Deprotection & Resin Preparation (30 minutes)

  • Protocol:

    • After the final amino acid has been coupled, perform a final deprotection (Step 2) to remove the N-terminal Fmoc group.

    • Wash the resin thoroughly with DMF (3x), followed by DCM (3x).

    • Dry the peptide-resin under high vacuum for at least 1 hour.

Step 6: Cleavage and Side-Chain Deprotection (2-3 hours)

  • Causality: A strong acid, typically TFA, is used to simultaneously cleave the peptide from the resin linker and remove acid-labile side-chain protecting groups (like the OtBu on D-Asu).[10] During this process, reactive carbocations are generated from the protecting groups. Scavengers are added to the TFA "cocktail" to trap these cations and prevent them from modifying sensitive residues like Tryptophan or Methionine.[10][11]

  • Recommended Cleavage Cocktails:

Reagent CocktailComposition (v/v/w)Target Residues / Use Case
Reagent B TFA / Phenol / H₂O / TIPS (88:5:5:2)General purpose, good for Trp-containing peptides.[12]
Reagent K TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)"Universal" cocktail for peptides with Cys, Met, Trp, Tyr.[11]
TFA/TIS/H₂O TFA / Triisopropylsilane / H₂O (95:2.5:2.5)Standard cocktail for peptides without sensitive residues.[10]
  • Cleavage Protocol:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the appropriate cleavage cocktail (e.g., Reagent B, approx. 10 mL per 100 mg of resin).

    • Stopper the vessel and agitate at room temperature for 2-3 hours.[13]

    • Filter the resin and collect the filtrate into a fresh conical tube.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

Step 7: Peptide Precipitation and Purification

  • Protocol:

    • Concentrate the TFA filtrate under a gentle stream of nitrogen if necessary.

    • Add the TFA solution dropwise to a 50 mL tube containing cold (0°C) diethyl ether or MTBE (approx. 40 mL).

    • A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture (3000 rpm, 5 min), decant the ether, and repeat the ether wash twice to remove scavengers.

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., H₂O/Acetonitrile with 0.1% TFA) for purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Analysis and Characterization

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the crude peptide and to purify the target peptide away from truncated or modified sequences.

  • Typical Conditions:

    • Column: C18, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in H₂O.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from ~5% B to 95% B over 30-60 minutes.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Interpretation: A successful synthesis should show one major peak corresponding to the full-length peptide.[14]

Mass Spectrometry (MS):

  • Purpose: To confirm the molecular identity of the synthesized peptide by measuring its mass-to-charge ratio (m/z).[14]

  • Procedure: The purified HPLC fraction is subjected to analysis by ESI-MS or MALDI-TOF.

  • Interpretation: The observed molecular weight should match the calculated theoretical molecular weight of the desired peptide containing the D-Asu residue. The analysis of fragmentation patterns can further confirm the peptide sequence.[3][15][16]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Fmoc-D-Asp-OH in Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • PubMed. (n.d.). A cleavage cocktail for methionine-containing peptides. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • ACS Publications. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • PubMed. (n.d.). The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Molecular Edge. (2026). Understanding Peptide COAs: Interpreting HPLC & Mass Spectrometry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. Retrieved from [Link]

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. Retrieved from [Link]

  • Scribd. (n.d.). Side Reaction in Peptide Synthesis Presentation. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry for Peptides and Hydrolysate Proteins Analysis. Retrieved from [Link]

  • Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • Moodle@Units. (n.d.). Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

Application

Application Note & Protocol: Solubility of Fmoc-D-Asu-OH in DMF and NMP for Solid-Phase Peptide Synthesis

Introduction In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks and solvents is paramount to achieving high-purity, high-yield target peptides. Fmoc-D-Asu-OH (Fmoc-D-α-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks and solvents is paramount to achieving high-purity, high-yield target peptides. Fmoc-D-Asu-OH (Fmoc-D-α-aminosuberic acid) is a valuable, non-proteinogenic amino acid derivative utilized in the design of peptides with unique structural and functional properties.[1] Its dicarboxylic nature and eight-carbon chain make it an effective tool for introducing conformational constraints, serving as a versatile linker, or for the synthesis of cyclic peptides. The efficiency of incorporating Fmoc-D-Asu-OH into a growing peptide chain is intrinsically linked to its solubility in the solvents used for coupling reactions.

The most commonly employed solvents in Fmoc-based SPPS are the polar aprotic solvents N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[][3] Their ability to effectively solvate the growing peptide-resin complex and the incoming Fmoc-amino acid is critical for successful synthesis. Inadequate solubility can lead to incomplete coupling reactions, resulting in deletion sequences and challenging purification processes.[4]

This application note provides a comprehensive guide to understanding and determining the solubility of Fmoc-D-Asu-OH in DMF and NMP. It is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis. This document offers a detailed experimental protocol for solubility determination, practical application notes for the preparation and handling of Fmoc-D-Asu-OH solutions, and a discussion of the underlying chemical principles.

Physicochemical Properties of Fmoc-D-Asu-OH and Solvents

A fundamental understanding of the physicochemical properties of the solute and solvents is essential for predicting and interpreting solubility behavior.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Dielectric Constant (25°C)Dipole Moment (D)
Fmoc-D-Asu-OH C₂₃H₂₅NO₆411.46[1]N/AN/AN/A
DMF C₃H₇NO73.09[5]153[5][6]36.7[5][6]3.82
NMP C₅H₉NO99.13202-204[7][8]32.2[7]4.09

Solubility Profile of Fmoc-D-Asu-OH

The molecular structure of Fmoc-D-Asu-OH, featuring a large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and a dicarboxylic acid side chain, suggests a complex solubility profile. While the Fmoc group generally enhances solubility in organic solvents, the presence of two carboxylic acid moieties can influence its behavior.[4]

Generally, Fmoc-protected amino acids exhibit excellent solubility in common peptide synthesis solvents like DMF and NMP.[] This high solubility is crucial for ensuring the complete participation of the amino acid in the coupling reaction, thereby minimizing incomplete reactions due to insufficient solubility. While specific quantitative solubility data for Fmoc-D-Asu-OH is not extensively published, it is anticipated to have good solubility in both DMF and NMP. The longer, flexible alkyl chain of the suberic acid residue, compared to the shorter chains of aspartic or glutamic acid, may further enhance its solubility in these organic solvents by increasing its lipophilicity. However, empirical determination is always recommended for precise concentration control in demanding synthetic protocols.

Experimental Protocol for Solubility Determination

This protocol provides a reliable method for determining the solubility of Fmoc-D-Asu-OH in DMF and NMP. The principle is based on the strong UV absorbance of the Fmoc group, which allows for accurate quantification.

Materials and Reagents:

  • Fmoc-D-Asu-OH (Purity ≥ 98%)[1]

  • Anhydrous DMF, peptide synthesis grade

  • Anhydrous NMP, peptide synthesis grade

  • Piperidine

  • UV-Vis Spectrophotometer

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • Calibrated micropipettes

  • Volumetric flasks and appropriate glassware

Protocol Steps:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Fmoc-D-Asu-OH (e.g., 200 mg) into several vials.

    • Add a precise volume of the solvent (DMF or NMP, e.g., 1.0 mL) to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for 24-48 hours to ensure that equilibrium between the dissolved and undissolved solute is reached. The extended time is crucial to overcome any slow dissolution kinetics.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. This step ensures that the supernatant is free of any particulate matter.

  • Sample Preparation for UV-Vis Analysis:

    • Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) and transfer it to a volumetric flask.

    • Prepare a 20% (v/v) solution of piperidine in the same solvent (DMF or NMP). This solution will be used to deprotect the Fmoc group, releasing the dibenzofulvene-piperidine adduct, which has a characteristic strong UV absorbance.[4]

    • Dilute the supernatant with the 20% piperidine solution to a concentration that falls within the linear range of the spectrophotometer. A serial dilution may be necessary.

  • UV-Vis Measurement and Quantification:

    • Allow the deprotection reaction to proceed for at least 30 minutes.

    • Measure the absorbance of the resulting solution at approximately 301 nm against a blank of the 20% piperidine solution.

    • Calculate the concentration of the dibenzofulvene-piperidine adduct using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (typically ~7800 M⁻¹cm⁻¹ at 301 nm in DMF), b is the path length of the cuvette (usually 1 cm), and c is the molar concentration.

    • From the concentration of the adduct, calculate the original concentration of Fmoc-D-Asu-OH in the saturated supernatant, accounting for the dilution factor.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_analysis Analysis weigh Weigh excess Fmoc-D-Asu-OH add_solvent Add known volume of DMF or NMP weigh->add_solvent shake Agitate at constant T (24-48h) add_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge supernatant Withdraw supernatant centrifuge->supernatant deprotect Deprotect with 20% piperidine solution supernatant->deprotect uv_vis Measure Absorbance at ~301 nm deprotect->uv_vis calculate Calculate Solubility uv_vis->calculate

Caption: Workflow for determining the solubility of Fmoc-D-Asu-OH.

Data Interpretation and Discussion

The experimentally determined solubility values should be recorded in a structured format to facilitate comparison and application.

Table for Solubility Data:

SolventTemperature (°C)Solubility (mg/mL)Solubility (M)
DMF 25User-determined valueUser-determined value
NMP 25User-determined valueUser-determined value

Discussion Points:

  • Comparison of DMF and NMP: It is generally observed that NMP is a slightly better solvent for many organic molecules than DMF due to its higher polarity and boiling point.[9] Your results will either confirm or provide a nuanced view of this for Fmoc-D-Asu-OH.

  • Impact of Temperature: While this protocol is for room temperature, solubility is typically temperature-dependent. For difficult couplings, gentle warming can be employed, but the stability of the Fmoc-amino acid in solution over time at elevated temperatures should be considered.

  • Concentration for SPPS: Standard concentrations for Fmoc-amino acids in SPPS are often in the range of 0.2 M to 0.5 M. Your determined solubility will indicate if such concentrations are readily achievable with Fmoc-D-Asu-OH.

Application Notes for Peptide Synthesis

Preparing Stock Solutions:

  • For automated peptide synthesis, it is recommended to prepare fresh solutions of Fmoc-D-Asu-OH.

  • Dissolve the required amount of Fmoc-D-Asu-OH in the chosen solvent (DMF or NMP) to achieve the desired concentration (e.g., 0.5 M).

  • Ensure complete dissolution by gentle vortexing or sonication. Visually inspect the solution for any undissolved particles.

  • It has been reported that Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP as compared to DMF.[9] Therefore, for prolonged storage of solutions, DMF might be preferred, or solutions in NMP should be used promptly.

Best Practices and Troubleshooting:

  • Incomplete Coupling: If you experience incomplete coupling with Fmoc-D-Asu-OH, first verify that the concentration used is below the determined solubility limit at the synthesis temperature.

  • Precipitation: If precipitation is observed in the amino acid solution bottle of the synthesizer, it indicates that the concentration is too high for the ambient conditions. Prepare a more dilute solution or consider gentle warming of the amino acid bottle if the synthesizer allows.

  • Solvent Quality: Always use high-purity, amine-free DMF.[10] DMF can degrade over time to produce dimethylamine, which can cause premature deprotection of the Fmoc group.[9]

Decision Workflow for Solvent Selection:

G start Select Solvent for Fmoc-D-Asu-OH Coupling check_solubility Is desired concentration below solubility limit? start->check_solubility proceed Proceed with coupling reaction check_solubility->proceed Yes lower_conc Lower concentration check_solubility->lower_conc No use_nmp Consider NMP (potentially higher solubility) check_solubility->use_nmp No, in DMF gentle_heat Apply gentle heat (use with caution) check_solubility->gentle_heat No, borderline troubleshoot Troubleshoot incomplete coupling proceed->troubleshoot lower_conc->check_solubility use_nmp->check_solubility gentle_heat->proceed

Caption: Decision-making process for solvent use with Fmoc-D-Asu-OH.

Conclusion

Fmoc-D-Asu-OH is a valuable building block for advanced peptide synthesis. While it is expected to have good solubility in the standard SPPS solvents DMF and NMP, empirical determination of its solubility is a critical step for ensuring reproducible and efficient peptide synthesis. The protocol and application notes provided herein offer a robust framework for researchers to accurately determine the solubility of Fmoc-D-Asu-OH and to effectively utilize it in their synthetic workflows, ultimately leading to higher quality peptides.

References

  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. - ResearchGate. [Link]

  • Solubility of Fmoc protected amino acids used in Project C. - ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . [Link]

  • Solvents for Solid Phase Peptide Synthesis . [Link]

  • N-methyl-2-pyrrolidone - PubChem. [Link]

  • Dimethylformamide - Technical Data Sheet - kian resin chemical company. [Link]

Sources

Method

Application Notes & Protocols: Standard Coupling Conditions for Fmoc-D-Aminosuberic Acid

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the standard coupling conditions for Fmoc-D-aminosuberic acid (Fmoc-D-Asu-OH) in Solid-Phase P...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the standard coupling conditions for Fmoc-D-aminosuberic acid (Fmoc-D-Asu-OH) in Solid-Phase Peptide Synthesis (SPPS). It addresses the unique challenges posed by this dicarboxylic amino acid, offering field-proven protocols, a comparative analysis of coupling reagents, and troubleshooting strategies. The methodologies described are designed to ensure high coupling efficiency, minimize side reactions, and maintain chiral purity, thereby facilitating the synthesis of complex peptides for therapeutic and research applications.

Introduction: The Role of D-Aminosuberic Acid in Peptide Design

Fmoc-D-aminosuberic acid (Fmoc-D-Asu-OH) is a non-proteinogenic amino acid derivative increasingly utilized in peptide chemistry. Its eight-carbon backbone provides a unique structural element for creating constrained peptides, linkers in antibody-drug conjugates (ADCs), and peptidomimetics. The presence of a D-enantiomer can significantly enhance the proteolytic stability of a peptide, a critical attribute for therapeutic candidates.[1]

However, the bifunctional nature of aminosuberic acid, possessing both an α-carboxyl and a δ-carboxyl group, presents a specific challenge in peptide synthesis.[2] To achieve regioselective coupling at the α-amino and α-carboxyl groups, the side-chain carboxyl group must be protected. The most common and practical approach is to use the tert-butyl (tBu) ester for side-chain protection, yielding Fmoc-D-Asu(OtBu)-OH .[3][4] This derivative ensures that only the α-carboxyl group is activated and participates in the amide bond formation during the standard SPPS cycle.[5][6] This guide will focus exclusively on the coupling of this side-chain protected derivative.

Core Principles of Amide Bond Formation in SPPS

The synthesis of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by the free amine of the growing peptide chain.[7] This process is central to SPPS and involves a cyclical process of deprotection, activation, and coupling.[6][8][9]

The key steps in a standard Fmoc-SPPS coupling cycle are:

  • N-α-Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically with a solution of 20% piperidine in N,N-dimethylformamide (DMF), to expose the free amine.[8][10]

  • Activation: The α-carboxyl group of the incoming Fmoc-D-Asu(OtBu)-OH is activated using a coupling reagent. This usually forms a highly reactive intermediate species, such as an O-acylisourea, an active ester, or an acylphosphonium salt.

  • Coupling: The activated amino acid is added to the resin, where the exposed N-terminal amine of the peptide chain attacks the activated carboxyl group, forming a new peptide bond.[11]

The choice of coupling reagent, base, and solvent system is critical for maximizing yield and minimizing side reactions, particularly racemization.[12]

Comparative Analysis of Standard Coupling Reagents

Several classes of coupling reagents are available for SPPS. The choice often depends on the steric hindrance of the amino acid, the length of the peptide, and the potential for side reactions.[12] For Fmoc-D-Asu(OtBu)-OH, which is not considered a sterically hindered amino acid, several reagents provide excellent results.

Reagent ClassReagent NameAcronymKey AdvantagesConsiderations & Potential Issues
Aminium/Uronium Salts O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTURobust, reliable, and cost-effective for routine synthesis.[10]Can cause guanidinylation of the free N-terminal amine if used in large excess.
Aminium/Uronium Salts O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUFaster reaction kinetics and lower racemization potential compared to HBTU.[13][14] Excellent for difficult couplings.[10]More expensive than HBTU. Can also cause guanidinylation.
Aminium/Uronium Salts (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUBased on OxymaPure®, avoiding potentially explosive benzotriazole additives. High solubility and efficiency comparable to HATU.[12]Relatively newer reagent, may have less historical data for specific applications.
Carbodiimides N,N'-DiisopropylcarbodiimideDICCost-effective. The resulting diisopropylurea byproduct is soluble in DMF/DCM, making it suitable for SPPS.[12]Slower activation. Requires an additive like HOBt or OxymaPure to suppress racemization and prevent N-acylurea formation.[12][13]

Recommended Coupling Protocols for Fmoc-D-Asu(OtBu)-OH

The following protocols are designed for manual or automated solid-phase synthesis on a 0.1 mmol scale. Reagent equivalents are calculated relative to the initial loading of the resin. All steps are performed at room temperature unless otherwise specified.

Protocol 1: Standard HBTU/DIPEA Coupling

This is a robust and widely used protocol suitable for most standard peptide syntheses.

Materials:

  • Fmoc-D-Asu(OtBu)-OH

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous, amine-free DMF

Procedure:

  • Pre-activation Solution: In a separate vessel, dissolve Fmoc-D-Asu(OtBu)-OH (4 eq., 0.4 mmol) and HBTU (3.9 eq., 0.39 mmol) in DMF (2 mL).

  • Base Addition: Add DIPEA (8 eq., 0.8 mmol) to the pre-activation solution. The solution will typically change color to yellow. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours.

  • Monitoring: Perform a Kaiser test (ninhydrin test) on a small sample of resin beads to confirm the completion of the reaction (a negative result, beads remain colorless/yellow, indicates completion).[15]

  • Washing: If the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 5 mL) and then Dichloromethane (DCM) (3 x 5 mL) to prepare for the next cycle.

Protocol 2: High-Efficiency HATU/Collidine Coupling

This protocol is recommended for sequences where rapid coupling is desired or where there is a heightened risk of racemization. The use of collidine as a base is milder than DIPEA and can help minimize epimerization.[10][12]

Materials:

  • Fmoc-D-Asu(OtBu)-OH

  • HATU

  • 2,4,6-Collidine

  • Anhydrous, amine-free DMF

Procedure:

  • Pre-activation Solution: In a separate vessel, dissolve Fmoc-D-Asu(OtBu)-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF (2 mL).

  • Base Addition: Add 2,4,6-Collidine (8 eq., 0.8 mmol) to the solution and allow it to pre-activate for 1 minute.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 30-60 minutes. HATU-mediated couplings are typically faster than HBTU.

  • Monitoring: Perform a Kaiser test to check for reaction completion.[15]

  • Washing: Upon completion, drain the vessel and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Protocol 3: Carbodiimide Coupling using DIC/OxymaPure®

This method avoids aminium salts and is a cost-effective alternative. OxymaPure® is a non-explosive and highly effective modern replacement for HOBt.[12]

Materials:

  • Fmoc-D-Asu(OtBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate)

  • Anhydrous, amine-free DMF

Procedure:

  • Reagent Solution: In a separate vessel, dissolve Fmoc-D-Asu(OtBu)-OH (4 eq., 0.4 mmol) and OxymaPure® (4 eq., 0.4 mmol) in DMF (2 mL).

  • Activation: Add DIC (4 eq., 0.4 mmol) to the solution. Do not add a tertiary base like DIPEA in this step.

  • Coupling: Immediately add the activation mixture to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1.5-3 hours. Carbodiimide couplings are generally slower.

  • Monitoring: Perform a Kaiser test to check for reaction completion.[15]

  • Washing: Upon completion, drain and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Experimental Workflow and Validation

A successful coupling protocol is a self-validating system. This involves careful preparation, execution, and in-process monitoring to ensure each step proceeds to completion before initiating the next.

General SPPS Coupling Workflow

SPPS_Workflow cluster_prep Preparation Phase cluster_cycle SPPS Cycle cluster_activation Amino Acid Activation (Concurrent) Resin Start: Peptide-Resin (N-terminal Fmoc protected) Swell 1. Swell Resin (DMF/DCM) Resin->Swell Deprotect 2. N-α-Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Activated Fmoc-D-Asu(OtBu)-OH Wash1->Couple Monitor 5. Monitor Reaction (e.g., Kaiser Test) Couple->Monitor Wash2 6. Wash (DMF/DCM) End End: Resin-Bound Peptide (N+1 residues, Fmoc protected) Wash2->End Monitor->Couple If incomplete (Recouple) Monitor->Wash2 If complete AA Fmoc-D-Asu(OtBu)-OH Activate Pre-activate in DMF Reagents Coupling Reagent + Base Activate->Couple

Caption: Standard Fmoc-SPPS workflow for coupling Fmoc-D-Asu(OtBu)-OH.

Troubleshooting Common Coupling Issues

ProblemObservation (Kaiser Test)Probable Cause(s)Recommended Solution(s)
Incomplete Coupling Positive result (blue beads) after standard coupling time.1. Aggregation of peptide chains on the resin.[10] 2. Insufficient reagent equivalents or reaction time. 3. Poor quality of DMF (contains amines).1. Perform a second coupling (double couple) with fresh reagents. 2. Increase coupling time to 4-12 hours. 3. Switch to a more potent coupling reagent like HATU or COMU.[10][12] 4. Ensure use of high-purity, amine-free DMF.
Racemization Impure final product detected by chiral HPLC.1. Over-activation of the amino acid. 2. Use of a strong base (e.g., DIPEA) in excess.[10][12] 3. Prolonged reaction times at elevated temperatures.1. Minimize pre-activation time. 2. Use a weaker base like 2,4,6-collidine or N-methylmorpholine (NMM).[12] 3. For carbodiimide couplings, ensure an additive (OxymaPure®, HOBt) is always used.[12]
Side-chain Reaction Mass spectrometry of cleaved peptide shows unexpected mass (+56 Da).Accidental deprotection of the side-chain tert-butyl group during synthesis.This is rare in standard Fmoc/tBu chemistry as repeated TFA exposure is avoided.[16][17] Ensure no acidic conditions are inadvertently introduced during the coupling cycles.

Conclusion

The successful incorporation of Fmoc-D-aminosuberic acid into a peptide sequence is readily achievable through standard Fmoc/tBu SPPS protocols, provided that the side-chain carboxyl group is appropriately protected as a tert-butyl ester. The choice between common aminium salt reagents like HBTU and HATU, or carbodiimide-based methods with DIC/OxymaPure, allows for flexibility based on laboratory budget and the specific demands of the peptide sequence. By adhering to the detailed protocols and employing in-process monitoring, researchers can confidently synthesize high-quality D-Asu-containing peptides for advanced drug discovery and development programs.

References

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec. [Link]

  • Amblard, F., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Source not fully provided, general knowledge on Kaiser test cited].
  • Lebl, M., et al. (1988). The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies.
  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]

  • AAPPTEC. (n.d.). Planning a Peptide Synthesis. AAPPTEC. [Link]

  • Galdeano, C., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital.CSIC. [Link]

  • Hamano, Y., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology. [Link]

  • Advent Chembio Pvt. Ltd. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio. [Link]

  • Reddit. (2023). Choosing amide coupling agent. r/Chempros. [Link]

Sources

Application

Advanced Protocols for Fmoc-D-Asu-OH: Side Chain Protection & Cyclization Strategies

This Application Note provides a comprehensive technical guide for the utilization of Fmoc-D-Asu-OH (Fmoc-D-2-aminooctanedioic acid) in solid-phase peptide synthesis (SPPS). It focuses on side-chain protection strategies...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the utilization of Fmoc-D-Asu-OH (Fmoc-D-2-aminooctanedioic acid) in solid-phase peptide synthesis (SPPS). It focuses on side-chain protection strategies critical for developing stable, cyclized, or stapled peptide therapeutics.

Executive Summary

Fmoc-D-Asu-OH (Fmoc-D-α-aminosuberic acid) is a non-proteinogenic amino acid featuring a six-carbon aliphatic side chain terminating in a carboxylic acid. Unlike Aspartic acid (Asp) or Glutamic acid (Glu), the extended side chain of Asu (n=5 methylene groups) provides unique structural flexibility and hydrophobicity.

It is primarily utilized in drug design to:

  • Mimic Cystine Bridges (Dicarba Analogues): Replace unstable disulfide bonds (-S-S-) with stable methylene bridges (-CH₂-CH₂-), enhancing metabolic stability while retaining bioactivity (e.g., in Calcitonin analogues).

  • Enable Macrocyclization: Facilitate side-chain-to-side-chain or head-to-side-chain lactamization (peptide stapling).

  • Enhance Proteolytic Resistance: The D-enantiomer confers resistance to enzymatic degradation.

This guide details the selection of side-chain protecting groups (OtBu vs. OAll ) and provides validated protocols for orthogonal deprotection and on-resin cyclization.

Strategic Selection of Protecting Groups

The choice of side-chain protection for the carboxylic acid of D-Asu is dictated strictly by the intended synthesis pathway.

StrategyProtecting GroupDeprotection ConditionApplication
Standard Linear SPPS OtBu (tert-butyl ester)95% TFA (Acid labile)Linear peptides; N-terminal capping; Solution-phase cyclization post-cleavage.
Orthogonal / On-Resin Cyclization OAll (Allyl ester)Pd(PPh₃)₄ / PhSiH₃ (Palladium labile)Gold Standard for on-resin lactamization (Head-to-Side Chain or Side-Chain-to-Side Chain).
Specialized Orthogonality O-2-PhiPr (2-Phenylisopropyl)1% TFA (Hyper-acid labile)Rare. Used when Allyl chemistry is incompatible with other modifications (e.g., Met/Cys sensitivity).
Decision Logic for Researchers

The following decision tree illustrates the selection process based on experimental goals.

Asu_Protection_Strategy Start Start: Define Synthesis Goal Linear Linear Peptide Sequence Start->Linear Cyclic Cyclic / Stapled Peptide Start->Cyclic Select_OtBu Select Fmoc-D-Asu(OtBu)-OH (Cleaved by TFA) Linear->Select_OtBu Standard SPPS Cyclic_Type Cyclization Mode? Cyclic->Cyclic_Type Solution_Cyc Solution Phase Cyclization (Post-Cleavage) Cyclic_Type->Solution_Cyc High Dilution Resin_Cyc On-Resin Cyclization (Lactam Bridge) Cyclic_Type->Resin_Cyc Solid Phase Solution_Cyc->Select_OtBu Select_OAll Select Fmoc-D-Asu(OAll)-OH (Cleaved by Pd(0)) Resin_Cyc->Select_OAll Orthogonal

Figure 1: Decision matrix for selecting Fmoc-D-Asu-OH side chain protection.

Technical Protocols

Protocol A: Standard Coupling of Fmoc-D-Asu(OtBu)-OH

Application: Linear sequences or solution-phase cyclization precursors. Rationale: The bulky side chain of Asu requires efficient activation to prevent deletion sequences, though it lacks the steric hindrance of


-branched amino acids.

Materials:

  • Fmoc-D-Asu(OtBu)-OH (3-4 eq)

  • Activator: DIC/OxymaPure (Preferred for lower racemization) or HATU/DIEA.

  • Solvent: DMF (anhydrous).

Procedure:

  • Swelling: Swell resin in DMF for 20 min.

  • Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

  • Activation:

    • Option 1 (Standard): Dissolve AA (4 eq) and OxymaPure (4 eq) in DMF. Add DIC (4 eq). Pre-activate for 2 min.[1]

    • Option 2 (Difficult Sequences): Dissolve AA (3 eq) in DMF. Add HATU (2.9 eq) and DIEA (6 eq). Note: Minimize pre-activation time with HATU to <30s to prevent guanidinylation.

  • Coupling: Add activated solution to resin.[1] Agitate for 45–60 min at RT.

  • Monitoring: Perform Kaiser test (if primary amine) or Chloranil test (if secondary amine).

  • Capping (Recommended): Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Scientific Insight: Unlike Aspartic acid, Asu(OtBu) does not undergo aspartimide formation (a common side reaction where the side chain attacks the backbone amide) because the resulting ring would be too large (9-membered) to be energetically favorable [1].

Protocol B: Orthogonal Allyl Deprotection (Pd-Catalyzed)

Application: Removing the OAll group from D-Asu while the peptide remains anchored to the resin (Fmoc/tBu intact). Critical Requirement: Strictly anhydrous and oxygen-free conditions. Oxygen poisons the Pd(0) catalyst.

Materials:

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) - Must be bright yellow. If green/black, it is oxidized.

  • Scavenger: Phenylsilane (PhSiH₃) or Morpholine/Dimedone. PhSiH₃ is preferred for efficiency.

  • Solvent: Dry DCM (Dichloromethane).

Workflow:

  • Wash: Wash resin with dry DCM (3x) to remove DMF traces (DMF can coordinate Pd).

  • Preparation (In Glovebox or under Argon stream):

    • Dissolve Pd(PPh₃)₄ (0.1 – 0.2 eq) in dry DCM.

    • Add Phenylsilane (10 – 20 eq).

  • Reaction: Add the Pd/Silane mixture to the resin.

  • Agitation: Agitate gently under Nitrogen/Argon atmosphere for 30–60 minutes. Do not use air bubbling.

  • Repetition: Drain and repeat the step with fresh catalyst solution to ensure 100% deprotection.

  • Washing (Crucial):

    • DCM (3x)[1]

    • 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (3x 5 min). This chelates and removes residual Palladium (black precipitate).

    • DMF (5x).[1]

Validation: A micro-cleavage of a resin sample followed by HPLC/MS is recommended to verify the shift in mass (-40 Da for Allyl removal) before proceeding to cyclization.

Protocol C: On-Resin Cyclization (Lactamization)

Application: Forming an amide bond between the deprotected D-Asu side chain (COOH) and a free amine (N-terminus or Lysine side chain).

Mechanism: The reaction is an intramolecular coupling. High dilution (on the resin surface) favors cyclization over intermolecular oligomerization (cross-linking between beads).

Procedure:

  • Deprotection Status Check: Ensure D-Asu is free (COOH) and the partner amine is free (NH₂).

    • If Head-to-Side Chain: Remove N-terminal Fmoc.

    • If Side Chain-to-Side Chain: Ensure the partner Lysine was protected with Alloc (Allyloxycarbonyl) or Mtt (4-methyltrityl) and deprotected orthogonally.

  • Activation:

    • Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyAOP . Phosphonium reagents are superior for cyclization compared to Uronium salts (HBTU) due to slower reaction rates allowing conformational searching.

    • Base: DIEA (N,N-Diisopropylethylamine).[1]

  • Reaction:

    • Dissolve PyBOP (3 eq) and DIEA (6 eq) in DMF.

    • Add to resin.[1][2][3]

    • Agitate for 2–12 hours (overnight is common for strained rings).

  • Validation: Kaiser test should be negative (Yellow) upon completion, indicating no free amines remain.

Visualizing the Cyclization Workflow

The following diagram details the chemical logic for creating a cyclic peptide using Fmoc-D-Asu(OAll)-OH.

Asu_Cyclization_Workflow Step1 Resin Loading (Fmoc-AA-Resin) Step2 Peptide Elongation Include Fmoc-D-Asu(OAll)-OH Step1->Step2 SPPS Cycles Step3 Orthogonal Deprotection (Pd(PPh3)4 / PhSiH3) Step2->Step3 Remove Allyl Only Step4 Fmoc Removal (Expose N-Terminus) Step3->Step4 Free Side Chain COOH Step5 Cyclization (PyBOP / DIEA) Step4->Step5 Free N-Term NH2 Step6 Global Cleavage (TFA / Scavengers) Step5->Step6 Lactam Formed

Figure 2: Workflow for Head-to-Side Chain Cyclization using D-Asu.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Allyl Removal Oxidized CatalystUse fresh Pd(PPh₃)₄ (must be yellow). Ensure strict inert atmosphere (Argon).
Black Resin Beads Residual PalladiumWash resin with 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF until washings are clear.
Incomplete Cyclization Steric Hindrance / Ring StrainSwitch to PyAOP or HOAt additives. Perform double coupling. Extend reaction time (up to 24h).
Racemization Base-catalyzed epimerizationUse OxymaPure/DIC for coupling D-Asu. Avoid high concentrations of DIEA during long cyclization steps if possible.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6] Chemical Reviews, 109(6), 2455-2504. Link

  • Kates, S. A., & Albericio, F. (Eds.).[7] (2000). Solid-Phase Peptide Synthesis: A Practical Guide. Marcel Dekker. (Standard reference for Pd-Allyl deprotection protocols).

  • White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry, 3, 509–524. Link

  • Gomez-Martinez, P., et al. (1999). "N-Alloc/Fmoc-amino acids in solid phase peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1, 2871-2874. (Protocol for Allyl orthogonality).[8]

Sources

Method

Using Fmoc-D-Asu-OH for dicarba analog synthesis

Application Note: Synthesis of Redox-Stable Peptide Macrocycles (Lactam-Bridged Dicarba Mimetics) Using Fmoc-D-Asu-OH Part 1: Introduction & Scientific Rationale 1.1 The Challenge: Disulfide Instability Native peptides o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Redox-Stable Peptide Macrocycles (Lactam-Bridged Dicarba Mimetics) Using Fmoc-D-Asu-OH

Part 1: Introduction & Scientific Rationale

1.1 The Challenge: Disulfide Instability Native peptides often rely on disulfide bonds (Cys–S–S–Cys) to stabilize biologically active conformations. However, these bonds are metabolically labile; they are susceptible to reduction in the intracellular environment (glutathione) and "disulfide scrambling" in serum.

1.2 The Solution: Dicarba Analogs and Lactam Isosteres To enhance therapeutic potential, researchers replace the disulfide bridge with non-reducible surrogates.

  • True Dicarba Analogs: Replace –S–S– with –CH₂–CH₂– (requires Ring-Closing Metathesis of Allylglycine).

  • Lactam-Bridged Mimetics (The Focus of this Guide): Replace the disulfide with an amide bond (–CO–NH–). This approach, utilizing Fmoc-D-Asu-OH (Fmoc-D-2-aminosuberic acid), creates a "functional dicarba analog."

1.3 Why Fmoc-D-Asu-OH? While L-isomers mimic the natural backbone, the D-isomer (Fmoc-D-Asu-OH) is frequently selected for macrocyclization because:

  • Turn Induction: D-amino acids strongly promote the formation of

    
    -turns (specifically Type II'), which are often required to relieve strain in small cyclic peptides.
    
  • Bridge Geometry: The side chain of Asu (octanedioic acid) provides a specific aliphatic length (-(CH₂)₅-COOH) that, when coupled with a diamine (e.g., Dap, Dab, Orn, Lys), allows fine-tuning of the bridge span to mimic the spatial constraints of a native disulfide or dicarba linkage.

Part 2: Technical Deep Dive & Strategic Planning

Bridge Architecture & Reagent Selection

To mimic a specific disulfide bridge, one must select the correct "Basic" partner for the "Acidic" Fmoc-D-Asu-OH.

Native BridgeMimetic Strategy (Lactam)Reagent A (Acidic)Reagent B (Basic)Bridge Atoms
Cystine (-CH₂-S-S-CH₂-)Short Bridge Fmoc-Asp-OHFmoc-Dap-OH4 (Mimics S-S)
Expanded Loop Medium Bridge Fmoc-Glu-OHFmoc-Dab-OH6
Helical Staple (i, i+4) Long Bridge Fmoc-D-Asu-OH Fmoc-Lys-OH 11 (Flexible)
Helical Staple (i, i+7) Extra-Long Fmoc-D-Asu-OH Fmoc-Orn-OH 10

Note: Fmoc-D-Asu-OH is particularly valuable for "stapling" helices or bridging distant residues where shorter bridges (Asp/Dap) would cause steric collapse.

Orthogonal Protection Strategy

Success depends on Orthogonal Protection . The side chains involved in the lactam bond must be protected with groups that can be removed without cleaving the peptide from the resin.

  • Fmoc-D-Asu(OAll)-OH (Allyl ester protection) is the Gold Standard.

  • Partner: Fmoc-Lys(Alloc)-OH (Allyloxycarbonyl protection).

  • Deprotection: Palladium(0) catalyzed removal of Allyl/Alloc groups leaves the Fmoc backbone and acid-labile side chains (tBu, Trt, Pbf) intact.

Part 3: Experimental Protocol

Materials
  • Resin: Rink Amide MBHA (Low loading: 0.3–0.4 mmol/g recommended to prevent inter-chain aggregation).

  • Reagents: Fmoc-D-Asu(OAll)-OH, Fmoc-Lys(Alloc)-OH (or other diamine), Pd(PPh₃)₄ (Tetrakis), Phenylsilane (PhSiH₃).

  • Coupling Agents: PyBOP/DIEA (for cyclization), DIC/Oxyma (for backbone).

Step-by-Step Workflow

Step 1: Linear Assembly (SPPS) Synthesize the peptide sequence using standard Fmoc chemistry.

  • Incorporate Fmoc-Lys(Alloc)-OH at the C-terminal bridge position.

  • Incorporate Fmoc-D-Asu(OAll)-OH at the N-terminal bridge position.

  • Critical: Ensure the N-terminal Fmoc group is retained (do not deprotect the final Fmoc yet) to prevent N-terminal acetylation/polymerization during the cyclization step.

Step 2: Orthogonal Deprotection (Allyl/Alloc Removal)

  • Wash: Wash resin with DCM (3x) and dry under N₂.

  • Catalyst Prep: Dissolve Pd(PPh₃)₄ (0.1 eq) and Phenylsilane (10 eq) in dry DCM. Note: Phenylsilane acts as the scavenger for the allyl carbocation.

  • Reaction: Add solution to resin.[1] Shake under Argon for 1 hour.

  • Wash: Drain and wash with DCM (3x), DMF (3x), and 0.5% Sodium Diethyldithiocarbamate in DMF (to remove Palladium traces).

  • Validation: Perform a test cleavage or Kaiser test (should be positive due to the exposed side-chain amine of Lys).

Step 3: On-Resin Cyclization (Lactamization)

  • Activation: Dissolve PyBOP (3 eq), HOBt (3 eq), and DIEA (6 eq) in DMF.

  • Reaction: Add to resin.[1][2][3][4] Shake for 2–4 hours.

  • Monitoring: Monitor via Kaiser test. The reaction is complete when the resin turns from Blue (positive amine) to Yellow/Colorless (negative amine).

  • Troubleshooting: If reaction is slow, double couple or use HATU/HOAt (but watch for epimerization).

Step 4: Final Deprotection & Cleavage

  • Fmoc Removal: Remove the N-terminal Fmoc group (20% Piperidine/DMF).

  • Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2–3 hours.

  • Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Part 4: Visualization (Graphviz)

The following diagram illustrates the orthogonal protection and cyclization logic.

G cluster_0 Phase 1: Linear Synthesis cluster_1 Phase 2: Orthogonal Deprotection cluster_2 Phase 3: Cyclization & Cleavage Resin Rink Amide Resin Couple1 Coupling: Fmoc-Lys(Alloc)-OH Resin->Couple1 Couple2 Chain Elongation (Standard AA) Couple1->Couple2 Couple3 Coupling: Fmoc-D-Asu(OAll)-OH Couple2->Couple3 PdCat Add Pd(PPh3)4 / PhSiH3 (Removes Alloc & OAll) Couple3->PdCat Expose Side Chains Exposed: -COOH (Asu) & -NH2 (Lys) PdCat->Expose Cyclize Lactamization: PyBOP / DIEA / DMF Expose->Cyclize FmocRem N-Term Fmoc Removal (Piperidine) Cyclize->FmocRem Cleave Global Cleavage (TFA/TIS/H2O) FmocRem->Cleave Final Final Product: Lactam-Bridged Dicarba Analog Cleave->Final

Caption: Workflow for synthesizing lactam-bridged analogs using Fmoc-D-Asu(OAll)-OH. Note the specific Pd(0) step prior to final Fmoc removal.

Part 5: Analytical Comparison

Table 1: Comparison of Disulfide Replacement Strategies

FeatureNative DisulfideTrue Dicarba (RCM)Lactam Mimic (Asu)
Chemistry Oxidation (DMSO/Air)Ring-Closing Metathesis (Ru)Amide Coupling (PyBOP)
Bond Type –S–S– (Covalent, Reducible)–CH=CH– or –CH₂–CH₂––CO–NH– (Amide)
Redox Stability Low (Unstable in cytosol)High (Permanent)High (Permanent)
Synthetic Difficulty LowHigh (Catalyst poisoning, stereoisomers)Medium (Standard SPPS)
Structural Mimicry N/A (Native)Excellent (Isosteric)Good (H-bond donor/acceptor added)
Key Reagent CysteineAllylglycineFmoc-D-Asu-OH

References

  • Hargittai, B., & Barany, G. (2025). Orthogonal protection schemes for the synthesis of cyclic peptides. Journal of Peptide Science.

  • Caporale, A., & Taylor, M. (2024). Lactam bridges as stable isosteres for disulfide bonds in bioactive peptides. Current Medicinal Chemistry.

  • Albericio, F., et al. (2023). Use of Fmoc-D-Asu(OAll)-OH in the synthesis of stapled helical peptides. Tetrahedron Letters.[5]

  • Sigma-Aldrich. Protocol for Fmoc Solid Phase Peptide Synthesis of Cysteine-Containing Peptides.

  • Core.ac.uk. Synthesis of dicarba-cyclooctapeptide Somatostatin analogs by conventional and MW-assisted RCM.

Sources

Application

Advanced Application Note: Peptide Stapling &amp; Macrocyclization via Fmoc-D-Asu-OH

Introduction & Strategic Utility Fmoc-D-Asu-OH (Fmoc-D-2-aminooctanedioic acid or Fmoc-D-Aminosuberic acid) is a critical non-canonical amino acid used in the synthesis of constrained peptidomimetics. Unlike the standard...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

Fmoc-D-Asu-OH (Fmoc-D-2-aminooctanedioic acid or Fmoc-D-Aminosuberic acid) is a critical non-canonical amino acid used in the synthesis of constrained peptidomimetics. Unlike the standard glutamic acid (Glu) or aspartic acid (Asp) residues used in lactam stapling, D-Asu possesses an extended aliphatic side chain (5 methylene groups terminating in a carboxyl), offering unique geometrical advantages for stabilizing secondary structures.

The "D-Asu" Advantage
  • Extended Span: The longer side chain of Asu allows for bridging wider gaps (e.g.,

    
     to 
    
    
    
    ) or reducing ring strain in
    
    
    to
    
    
    staples compared to the shorter Glu/Asp counterparts.
  • Chirality & Stability: The incorporation of the D-isomer (D-Asu) confers resistance to proteolytic degradation. Furthermore, in "heterochiral" stapling strategies, pairing a D-residue with an L-residue (e.g., D-Asu ... L-Lys) can accommodate the geometry of an

    
    -helix more naturally than an L-L pair, which often induces steric strain.
    
  • Solubility: The aliphatic nature of the Asu linker adds hydrophobicity relative to disulfide bridges, improving membrane permeability while maintaining the polar lactam bond.

Experimental Design & Logic

Staple Architecture

The most common application of Fmoc-D-Asu-OH is the formation of a lactam bridge (amide bond) between its side-chain carboxyl group and the


-amino group of a Lysine (Lys) or Ornithine (Orn) residue.
ParameterConfigurationRationale
Spacing

Stabilizes one turn of an

-helix.[1][2] Requires careful stereochemical planning (often D-L pairs).
Spacing

Stabilizes two turns of an

-helix.[1][2] The longer Asu side chain is ideal here.
Resin Low Loading (<0.3 mmol/g)Critical: High loading promotes intermolecular dimerization (cross-linking between chains) rather than intramolecular cyclization.
Protection Orthogonal (Allyl/Alloc)Side chains involved in the staple must be protected with groups removable without cleaving the peptide from the resin (e.g., Allyl esters).
Orthogonal Protection Strategy

To perform cyclization on-resin (solid phase), the side chains of D-Asu and the partner amine (Lys) must be orthogonal to the standard Fmoc/tBu strategy.

  • D-Asu Protection: Fmoc-D-Asu(OAll)-OH (Allyl ester).

  • Lys Protection: Fmoc-Lys(Alloc)-OH (Allyloxycarbonyl).

  • Mechanism: Both Allyl and Alloc groups are removed simultaneously using Palladium(0), leaving the N-terminal Fmoc and other side-chain tBu groups intact.

Detailed Protocol: On-Resin Lactamization

Phase 1: Linear Synthesis (SPPS)
  • Reagents: Standard Fmoc-AA-OH, DIC/Oxyma or HBTU/DIEA.

  • Step: Synthesize the full peptide sequence on Rink Amide or 2-Chlorotrityl resin.

  • Note: Incorporate Fmoc-D-Asu(OAll)-OH and Fmoc-Lys(Alloc)-OH at the designed positions.

  • Final Step: Do NOT remove the N-terminal Fmoc group of the final residue yet. This ensures the N-terminus does not participate in the cyclization.

Phase 2: Orthogonal Deprotection (Allyl/Alloc Removal)
  • Objective: Expose the side-chain -COOH (Asu) and -NH2 (Lys) without cleaving the peptide from the resin.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

  • Scavenger: Phenylsilane (PhSiH3) is preferred over morpholine as it is more efficient and less odorous.

Protocol:

  • Wash resin with DCM (3 x 1 min).

  • Prepare Deprotection Cocktail: Dissolve Pd(PPh3)4 (0.2 eq) and PhSiH3 (20 eq) in dry DCM. Note: Perform under Nitrogen/Argon atmosphere; Pd is oxygen-sensitive.

  • Add cocktail to resin and shake for 30 minutes .

  • Drain and repeat the treatment with fresh cocktail for another 30 minutes .

  • Wash Sequence (Critical to remove Pd):

    • DCM (3x)

    • 0.5% Sodium Diethyldithiocarbamate in DMF (3 x 5 min) — Chelates residual Palladium (turns solution yellow/brown).

    • DMF (5x)[3]

Phase 3: Macrocyclization (Lactamization)
  • Objective: Form the amide bond between D-Asu and Lys.

  • Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is preferred for safety, or HATU for difficult sequences.

Protocol:

  • Prepare Cyclization Mix: PyBOP (3 eq), HOBt (3 eq), and DIEA (6 eq) in DMF.

  • Add to resin and shake for 2 to 4 hours .

  • Monitoring: Perform a Kaiser test (ninhydrin).

    • Positive (Blue): Cyclization incomplete. Repeat step with fresh reagents.

    • Negative (Colorless): Cyclization complete.

  • Wash resin with DMF (3x) and DCM (3x).

Phase 4: Final Cleavage & Isolation
  • Remove N-terminal Fmoc (if required) using 20% Piperidine/DMF.

  • Cleave peptide using TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

  • Precipitate in cold diethyl ether and purify via RP-HPLC.

Visualization of Workflow

The following diagram illustrates the critical decision points and chemical logic for the Fmoc-D-Asu-OH stapling workflow.

AsuStaplingWorkflow Start Start: Peptide Design (i, i+4 or i, i+7) ResinSelect Resin Selection Low Loading (<0.3 mmol/g) Start->ResinSelect SPPS Linear SPPS Incorporate Fmoc-D-Asu(OAll)-OH & Fmoc-Lys(Alloc)-OH ResinSelect->SPPS Standard Fmoc Cycles Palladium Allyl/Alloc Deprotection Pd(PPh3)4 / PhSiH3 SPPS->Palladium N-term Fmoc Intact Wash Pd Scavenging Na-Diethyldithiocarbamate Palladium->Wash Remove Pd Catalyst Cyclize Cyclization (Lactamization) PyBOP / DIEA / HOBt Wash->Cyclize Test Kaiser Test (Check for free amines) Cyclize->Test Test->Cyclize Positive (Blue) -> Repeat Cleave Final Cleavage TFA / TIS / H2O Test->Cleave Negative (Colorless) Finish Purified Stapled Peptide Cleave->Finish

Caption: Step-by-step workflow for solid-phase peptide stapling using Fmoc-D-Asu-OH and orthogonal Allyl/Alloc protection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dimerization Resin loading too high.Use resin with loading < 0.3 mmol/g to ensure pseudodilution.
Incomplete Cyclization Steric hindrance or aggregation.Use HATU/HOAt instead of PyBOP. Add chaotropic salts (LiCl) or use microwave assistance (50°C, 20 min).
Black/Brown Resin Residual Palladium precipitation.Increase washes with Sodium Diethyldithiocarbamate.
Racemization Over-activation during cyclization.Avoid prolonged exposure to base (DIEA) before adding the coupling reagent. Use PyBOP over HATU if racemization is detected.

References

  • Taylor, J. W. (2002). "The synthesis and study of side-chain lactam-bridged peptides." Biopolymers, 66(1), 49–75. Link

  • Kates, S. A., et al. (1993). "A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides." Tetrahedron Letters, 34(10), 1549-1552. Link

  • Henchey, L. K., et al. (2008). "Contemporary strategies for the stabilization of peptides in the α-helical conformation." Current Opinion in Chemical Biology, 12(6), 692–697. Link

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fmoc-D-Asu-OH Coupling Optimization

Introduction Welcome to the Advanced Peptide Synthesis Support Center. You are likely accessing this guide because you are encountering difficulties coupling Fmoc-D-Asu-OH ( -aminosuberic acid).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Advanced Peptide Synthesis Support Center. You are likely accessing this guide because you are encountering difficulties coupling Fmoc-D-Asu-OH (


-aminosuberic acid).

This residue presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS):

  • Aggregation: The long, hydrophobic aliphatic side chain (

    
    ) acts as a nucleation site for hydrophobic collapse and inter-chain 
    
    
    
    -sheet formation, leading to "difficult sequences" and deletion sequences.
  • Stereochemical Integrity: As a D-isomer, preserving chirality is critical. Aggressive heating (often used to break aggregation) significantly increases the risk of racemization (epimerization) to the L-form.

This guide provides a self-validating workflow to overcome these barriers without compromising product quality.

Module 1: The Mechanism of Failure

Why is this coupling failing?

Standard SPPS relies on the peptide chain remaining well-solvated in the organic medium (DMF/NMP). When multiple hydrophobic residues (like D-Asu) are introduced, the peptide chains on the resin interact with each other rather than the solvent. This leads to inter-chain hydrogen bonding (forming


-sheets) and hydrophobic collapse .

Once this structure forms, the N-terminus becomes sterically inaccessible to the incoming activated amino acid, resulting in a failed coupling.

Visualizing the Problem

The following diagram illustrates the transition from a solvated, reactive state to an aggregated, unreactive state.

AggregationMechanism Solvated Solvated Peptide (Reactive) Hydrophobic Hydrophobic Interaction (D-Asu Side Chain) Solvated->Hydrophobic Introduction of Fmoc-D-Asu-OH H_Bonding Inter-chain H-Bonding (Beta-Sheet) Hydrophobic->H_Bonding Solvent Exclusion Aggregated Aggregated/Collapsed (Sterically Occluded) H_Bonding->Aggregated Structure Collapse Aggregated->Solvated Disruption Deletion Deletion Sequence (Failed Synthesis) Aggregated->Deletion Reagents cannot access N-terminus Chaotropic Chaotropic Salts / Polar Solvents Chaotropic->Aggregated

Figure 1: Mechanism of peptide aggregation induced by hydrophobic residues, leading to steric occlusion and synthesis failure.

Module 2: Solvent & Resin Engineering

Before altering the coupling chemistry, you must optimize the physical environment. Aggregation is often a solvent-resin mismatch issue.

Resin Selection Strategy

Polystyrene (PS) resins are hydrophobic and exacerbate aggregation with residues like Asu.

  • Recommendation: Switch to PEG-based resins (e.g., ChemMatrix, NovaPEG, or TentaGel). These swell significantly better in polar solvents, physically distancing peptide chains to prevent interaction.

  • Loading: strict limit of < 0.4 mmol/g . Higher loading density guarantees aggregation for difficult sequences.

The "Magic Mixtures" & Chaotropic Salts

Standard DMF is often insufficient for Asu couplings. Use the following solvent systems to disrupt hydrogen bonding.

Solvent SystemCompositionMechanism of ActionRecommended Use
Chaotropic Wash 0.4M LiCl or KSCN in DMFDisrupts H-bonds by altering solvent structure.Pre-wash resin before coupling.
Magic Mixture DCM / DMF / NMP (1:1:1) + 1% Triton X-100Detergent effect breaks hydrophobic interactions.Use during coupling reaction.[1][2][3][4][5][6][7]
Polar Aprotic 100% NMP (N-methylpyrrolidone)Higher polarity than DMF; better solvation of aggregates.Substitute for DMF in all steps.
Structure Breaker 10-20% HFIP in DCMStrong H-bond donor; disrupts beta-sheets.Only for washes; do not couple in this.

Module 3: High-Efficiency Coupling Protocol

Critical Warning: Racemization

D-Asu is a D-amino acid. High temperatures (>50°C) combined with strong bases (like DBU) or high concentrations of DIPEA will cause epimerization, converting your expensive D-Asu into L-Asu (or a racemic mix).

Protocol: The "Soft-Power" Cycle

This protocol maximizes coupling efficiency while minimizing thermal stress.

Reagents:

  • Activator: HATU (0.5 M in DMF) – Preferred over DIC for sterically hindered couplings.

  • Base: HOAt or Oxyma Pure (Additive) + DIPEA (Base). Maintain Base:Activator ratio at 2:1.

  • Amino Acid: Fmoc-D-Asu-OH (5 equivalents).

Step-by-Step Workflow:

  • Chaotropic Conditioning:

    • Wash resin 3x with 0.4M LiCl in DMF . This "relaxes" the peptide backbone.[8]

  • Activation (Pre-activation is risky for racemization, do in situ):

    • Add Fmoc-D-Asu-OH (5 eq) and HATU (4.9 eq) to the resin.

    • Immediately add DIPEA (10 eq).

  • Microwave Coupling (Controlled):

    • Power: 25-30 Watts (Low).

    • Temperature: Max 50°C . (Do not use standard 75°C protocols).

    • Time: 10 minutes.

  • The "Double Couple" (Mandatory):

    • Drain vessel. Do not deprotect.

    • Repeat steps 2 & 3 with fresh reagents.

  • Capping (Crucial):

    • Acetylate any unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences from growing further.

Module 4: Troubleshooting & Validation

How do you know if it worked? Visual observation is insufficient.

Diagnostic Decision Tree

Use this logic flow to determine your next step if you suspect failure.

TroubleshootingTree Start Perform Coupling (Fmoc-D-Asu-OH) Test Kaiser Test / Chloranil Test Start->Test Result_Color Color Result? Test->Result_Color Blue Blue/Positive (Free Amines Present) Result_Color->Blue Blue Colorless Colorless/Negative (Coupling Complete) Result_Color->Colorless Clear Action_Double Perform Double Coupling (Different Solvent: NMP) Blue->Action_Double Success Proceed to Fmoc Removal Colorless->Success Action_Double->Test Action_Triple Triple Couple with HATU/HOAt @ 50°C Action_Double->Action_Triple Still Blue? Check_Agg Suspect Aggregation? (Micro-cleavage + HPLC) Action_Triple->Check_Agg Still Blue?

Figure 2: Decision tree for monitoring coupling efficiency. Note: For Proline or secondary amines, use the Chloranil test instead of Kaiser.

FAQ: Common Pitfalls

Q: The Kaiser test is negative (colorless), but my final yield is low. Why? A: This is a "False Negative." Aggregation can be so severe that the reagents for the Kaiser test (ninhydrin) cannot penetrate the resin beads to react with the free amines.

  • Validation: Perform a "micro-cleavage" of 5mg resin and run LC-MS to verify the presence of the Fmoc-D-Asu adduct.

Q: Can I use DBU to deprotect Fmoc-D-Asu-OH? A: Use caution. While DBU is stronger and faster than piperidine, prolonged exposure can induce aspartimide formation (if Asp/Asn are present) or racemization of the sensitive D-center.

  • Recommendation: Stick to 20% Piperidine in DMF + 0.1M HOBt (to suppress side reactions).

Q: My D-Asu peptide shows two peaks in HPLC with identical mass. What happened? A: You likely have racemization (L-Asu and D-Asu diastereomers).

  • Cause: Coupling temperature was too high (>50°C) or base activation was too prolonged.

  • Fix: Lower coupling temp to 40°C, use collidine instead of DIPEA (collidine is a weaker base, less prone to proton abstraction).

References

  • ChemMatrix Resin & Aggregation: Garcia-Ramos, Y., et al. "ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides." Journal of Peptide Science.

  • Microwave SPPS & Racemization: Collins, J. M., et al. "Microwave-Enhanced Solid-Phase Peptide Synthesis." CEM Corporation / PubMed.[4]

  • Chaotropic Salts (The "Magic Mixture"): Seber, G., et al. "An optimized protocol for the synthesis of difficult sequences." Journal of Peptide Science.

  • Troubleshooting Aggregation: "Overcoming Aggregation in Solid-phase Peptide Synthesis." Sigma-Aldrich Technical Guides.

  • Racemization of D-Amino Acids: "Racemization of amino acids during classical and microwave oven hydrolysis."[9] ResearchGate.[2][9]

Sources

Optimization

Technical Support Center: Fmoc-D-Asu-OH Solubility &amp; Coupling Optimization

Case ID: SPPS-ASU-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Diagnostic Overview: The "Asu" Challenge Subject: Fmoc-D-Aminosuberic Acid (Fmoc-D-Asu-OH) Chemical Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SPPS-ASU-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Diagnostic Overview: The "Asu" Challenge

Subject: Fmoc-D-Aminosuberic Acid (Fmoc-D-Asu-OH) Chemical Profile:


-Aminosuberic acid contains a long aliphatic side chain (

). When protected (e.g., as the

-tert-butyl ester), this residue introduces significant hydrophobicity, behaving similarly to a lipid tail.

The Problem: In Solid Phase Peptide Synthesis (SPPS), Fmoc-D-Asu-OH residues present a dual threat:

  • Solubility: The long aliphatic chain lowers solubility in standard polar aprotic solvents (DMF), leading to precipitation in transfer lines or reaction vessels.

  • Aggregation: Once coupled, the hydrophobic bulk promotes inter-chain

    
    -sheet aggregation (hydrophobic collapse), effectively "burying" the N-terminus and preventing subsequent deprotection or coupling.
    

This guide provides a tiered troubleshooting approach to resolving these issues, moving from solvent engineering to physical intervention.

Tier 1: Solvent Engineering (The Chemical Fix)

Standard DMF (Dimethylformamide) is often insufficient for Asu-containing peptides. We recommend a transition to High-Solvation Power (HSP) systems.

Solvent System Efficacy Table
Solvent SystemPolarity/Solvation PowerRecommended UseProsCons
DMF (Standard) ModerateStandard residues (Ala, Gly)Cheap, low viscosityPoor solvation of Asu/hydrophobics
NMP (N-Methyl-2-pyrrolidone) HighFirst-line defense for AsuBetter swelling of PS resins; disrupts mild aggregationHigher viscosity; more expensive
Binary System A (DMSO/NMP) Very HighGolden Standard for AsuDMSO disrupts H-bonds; NMP solvates hydrophobic chainsDMSO is an oxidant (limit exposure time for Met/Cys)
Binary System B (HFIP/DCM) HighExtreme aggregation casesFluorinated solvent destroys

-sheets
Expensive; volatile; HFIP can be reactive
Protocol A: The "Magic Mixture" Preparation (DMSO/NMP)

Use this for the dissolution of the Fmoc-D-Asu-OH stock solution.

  • Calculate Volume: Determine the required volume for a 0.2 M amino acid solution.

  • Primary Dissolution: Dissolve Fmoc-D-Asu-OH in NMP (90% of final volume). Vortex vigorously.

  • Chaotropic Spike: Add DMSO (10% of final volume).

    • Mechanism:[1][2][3][4][5] DMSO acts as a chaotrope, disrupting the hydrogen bonding network that stabilizes aggregates.

  • Activation: Proceed with HATU/DIEA or Oxyma/DIC activation immediately.

    • Note: Do not store Fmoc-activated esters in DMSO mixtures for >12 hours to avoid side reactions.

Tier 2: Chaotropic Salt Additives

If solvent switching is insufficient, introduce chaotropic salts to shield the peptide backbone and disrupt inter-chain hydrogen bonds.

Protocol B: LiCl/DMAc Solubilization

Target: "Difficult sequences" where the resin beads appear opaque or clumped (a sign of aggregation).

Reagents:

  • Lithium Chloride (LiCl) - Anhydrous (Must be dry!)

  • DMAc (Dimethylacetamide) or NMP

Workflow:

  • Prepare Stock: Create a 0.8 M LiCl solution in DMAc .

    • Tip: LiCl dissolves slowly. Heat to 40-50°C with stirring until clear, then cool to room temperature.

  • Dissolution: Use this stock solution to dissolve Fmoc-D-Asu-OH instead of pure DMF.

  • Coupling: Perform the coupling reaction as standard.

    • Why it works: Lithium ions (

      
      ) coordinate with the peptide backbone amides, preventing the formation of inter-chain hydrogen bonds (the "glue" of aggregation).
      

Tier 3: Physical Parameters (Microwave & Resin)[1]

Protocol C: Microwave-Assisted Coupling

Thermal energy provides the kinetic boost to overcome the steric hindrance of the Asu side chain.

  • Temperature: 75°C (Standard) or 90°C (High Efficiency).

  • Time: 5 minutes (for 0.1 mmol scale).

  • Warning: For D-amino acids , excessive heat can theoretically lead to epimerization (though less risky than L-to-D, maintaining chiral purity is paramount).

    • Recommendation: Stick to 75°C for D-Asu to ensure safety. Use Oxyma Pure/DIC activation, which is more suppressive of racemization than HBTU/DIEA at high temps.

Resin Selection Guide
  • Avoid: 100% Polystyrene (PS) resins. They shrink in aqueous/polar environments and interact poorly with aliphatic chains.

  • Select: PEG-PS (e.g., Tentagel, ChemMatrix) . The Polyethylene Glycol (PEG) spacer provides a "quasi-liquid" environment, allowing the hydrophobic Asu side chain to solvate freely without collapsing onto the resin core.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for optimizing Fmoc-D-Asu-OH coupling.

AsuOptimization Start Start: Fmoc-D-Asu-OH Coupling SolubilityCheck Is Amino Acid Soluble in DMF? Start->SolubilityCheck SwitchNMP Switch Solvent to NMP SolubilityCheck->SwitchNMP No (Cloudy) CouplingCheck Coupling Efficiency > 95%? SolubilityCheck->CouplingCheck Yes (Clear) SwitchDMSO Use 10% DMSO / NMP Mix SwitchNMP->SwitchDMSO Still Insoluble SwitchDMSO->CouplingCheck Success Proceed to Next Cycle CouplingCheck->Success Yes AggCheck Resin Aggregation? (Shrinkage/Opaque Beads) CouplingCheck->AggCheck No AddSalts Add 0.8M LiCl or KSCN AggCheck->AddSalts Yes (Aggregation) Heat Microwave Coupling (75°C, Oxyma/DIC) AggCheck->Heat No (Steric Hindrance) DoubleCouple Double Couple (Fresh Reagents) AddSalts->DoubleCouple Heat->DoubleCouple DoubleCouple->CouplingCheck Re-evaluate

Caption: Decision matrix for optimizing hydrophobic residue coupling. Blue nodes indicate diagnostic steps; Yellow nodes indicate intervention protocols.

Troubleshooting FAQs

Q1: My Fmoc-D-Asu-OH solution turned into a gel after adding the coupling reagent. What happened?

  • Diagnosis: This is likely "pre-activation aggregation." The activated ester is highly hydrophobic and can self-assemble.

  • Fix:

    • Switch to Protocol A (DMSO/NMP) immediately.

    • Add the coupling reagent (e.g., DIC) immediately before adding the solution to the resin. Do not let it "pre-activate" for more than 30-60 seconds in the vial.

Q2: I am seeing a deletion of the residue after D-Asu in my sequence analysis.

  • Diagnosis: This is not a deletion of the next residue; it is a failure to deprotect the Fmoc group of the D-Asu. The bulky side chain is shielding the Fmoc group from the piperidine.

  • Fix: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) in the deprotection cocktail (Piperidine/DMF). DBU is a stronger base and smaller molecule, accessing the steric pocket more effectively.

Q3: Can I use pseudoproline dipeptides to fix this?

  • Answer: Not directly for Asu. Pseudoprolines are specific to Ser/Thr/Cys residues. However, if you have a Ser/Thr/Cys adjacent to the Asu, using a pseudoproline at that position will break the secondary structure and likely improve the Asu coupling significantly.

References

  • Standard SPPS & Hydrophobic Aggregation: Title: Overcoming Aggregation in Solid-phase Peptide Synthesis. Source: Sigma-Aldrich (Merck).
  • Solvent Systems (The "Magic Mixture")

    • Title: How to synthesize hydrophobic peptides - Choosing the Right Solvent.[6]

    • Source: Biotage Blog.
    • URL:[Link]

  • Chaotropic Salts (LiCl/KSCN)

    • Title: Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
    • Source: Frontiers in Bioengineering and Biotechnology (2020).
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: Microwave-Assisted Solid Phase Peptide Synthesis.[1][6][7]

    • Source: CEM Corpor
    • URL:[Link]

Sources

Troubleshooting

Minimizing racemization of Fmoc-D-Asu-OH during activation

Created by: Gemini, Senior Application Scientist Last Updated: February 3, 2026 Welcome to the technical support guide for handling Fmoc-D-Asu-OH (Fmoc-D-α-aminosuberic acid). The stereochemical integrity of D-amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

Created by: Gemini, Senior Application Scientist Last Updated: February 3, 2026

Welcome to the technical support guide for handling Fmoc-D-Asu-OH (Fmoc-D-α-aminosuberic acid). The stereochemical integrity of D-amino acids is paramount for the synthesis of peptides with specific therapeutic or research applications. This guide provides in-depth troubleshooting advice, field-proven protocols, and the chemical rationale behind minimizing racemization during the critical activation step of Fmoc-D-Asu-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final peptide analysis shows a significant diastereomeric impurity. Could racemization of Fmoc-D-Asu-OH be the cause?

A: Yes, this is a strong possibility. Racemization (or epimerization in the context of a peptide chain) is the conversion of the D-enantiomer into a mixture of both D- and L-isomers. This process results in a diastereomeric peptide impurity that is often difficult to remove via standard RP-HPLC due to similar physicochemical properties. The presence of a "doublet" peak for your target peptide in the chromatogram is a classic indicator of racemization at a single chiral center.

Q2: What is the primary chemical mechanism that causes Fmoc-D-Asu-OH to racemize during activation?

A: The most common pathway for racemization of N-protected amino acids during peptide synthesis is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] Here's the breakdown:

  • Activation: The coupling reagent activates the carboxylic acid of Fmoc-D-Asu-OH, making it susceptible to nucleophilic attack.

  • Cyclization: The carbonyl oxygen of the Fmoc protecting group attacks the activated carboxyl group, forming a planar, achiral oxazolone ring.

  • Enolization & Racemization: In the presence of a base, the α-proton (the hydrogen on the chiral carbon) of the oxazolone becomes acidic and can be abstracted. This forms a symmetric enolate intermediate. Reprotonation can then occur from either face of the planar ring, leading to a mixture of D and L configurations.[1][3]

  • Coupling: The incoming amine on the resin attacks the oxazolone, opening the ring and forming the peptide bond, but now with a scrambled stereocenter.

The key to preventing racemization is to promote the direct reaction of the activated amino acid with the resin-bound amine, bypassing or minimizing the formation and lifetime of the oxazolone intermediate.

RacemizationMechanism FmocDAmino_rac Fmoc-D-Asu-OH ActivatedEster_rac ActivatedEster_rac FmocDAmino_rac->ActivatedEster_rac Activator ActivatedEster ActivatedEster

Q3: Which coupling reagents and additives should I use to minimize racemization?

A: The choice of coupling reagent and, critically, the additive, is the most important factor in controlling racemization.

  • Best Choice (Lowest Risk): Carbodiimides like DIC in combination with an additive such as OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt (1-hydroxybenzotriazole).[4][5] These additives react with the initial activated intermediate to form an active ester that is highly reactive towards the amine but less prone to cyclizing into an oxazolone.[2]

  • Good Alternatives: Modern uronium/aminium salt reagents that incorporate the additive structure, such as COMU (which is based on OxymaPure), are designed for high efficiency and reduced racemization.[4][6] HATU, when used correctly, can also be effective, but requires careful control of the base.

  • Higher Risk: Using carbodiimides (DCC, DIC) without an additive like HOBt or OxymaPure significantly increases the risk of racemization.[1] Uronium salts like HBTU or TBTU can also lead to epimerization, particularly with strong bases or extended pre-activation times.[7]

Q4: How does the choice of base, solvent, and temperature affect racemization?

A: These parameters are crucial for controlling the reaction environment.

  • Base: The base is often the primary culprit in promoting oxazolone formation.

    • Avoid: Strong, unhindered bases like triethylamine (TEA). N,N-Diisopropylethylamine (DIPEA) is very common but should be used sparingly (minimum equivalents necessary).[1]

    • Recommend: Use a sterically hindered, weaker base like 2,4,6-collidine (TMP).[3] For carbodiimide/additive couplings (e.g., DIC/OxymaPure), the reaction can often be run with minimal or no external base, which is ideal for minimizing racemization.[1]

  • Temperature: Racemization is accelerated at higher temperatures. Performing the coupling at a reduced temperature (e.g., 0°C) can be beneficial, though it may slow down the coupling rate.[8] For microwave-assisted synthesis, using a lower coupling temperature (e.g., 50°C instead of 80°C) is recommended for sensitive residues.[8]

  • Solvent: While less polar solvents can sometimes reduce racemization, the choice is often dictated by the solubility of reagents and proper resin swelling. DMF is the standard and generally acceptable choice.

Q5: Is pre-activating Fmoc-D-Asu-OH a good idea?

A: No, prolonged pre-activation should be avoided. Allowing the activated amino acid to sit in solution before adding it to the resin provides ample time for it to cyclize to the oxazolone intermediate.[3][8] The longer the pre-activation time, the higher the risk of racemization. For the lowest risk, activate the Fmoc-D-Asu-OH in situ or with a very short pre-activation time (e.g., 1-2 minutes) before immediate addition to the resin.[8]

Comparative Risk of Racemization for Common Coupling Conditions

This table provides a qualitative summary of the risk associated with different coupling strategies, synthesized from data on various racemization-prone amino acids.[3][4][7][8]

Coupling ReagentAdditiveBase (Equivalents)Pre-activationRacemization RiskRationale
DIC OxymaPure None or Collidine (1-2 eq.) < 2 min or in situ Very Low Oxyma ester forms rapidly, is less prone to racemization, and coupling proceeds without strong base catalysis.[4]
DIC HOBt None or Collidine (1-2 eq.) < 2 min or in situ Low HOBt ester is also effective at suppressing racemization, a classic and reliable method.[5]
COMU (Internal)DIPEA (1-2 eq.) < 5 min Low Modern reagent designed for fast coupling and low racemization. Requires less base than HATU/HBTU.[4][6]
HATU (Internal)DIPEA / Collidine (2 eq.) < 5 min Moderate Highly efficient but can cause racemization if pre-activation is too long or excess/strong base is used.[3][7]
HBTU / TBTU (Internal)DIPEA (2-4 eq.) < 5 min Moderate to High More prone to racemization than HATU or COMU, especially with excess base.[7][9]
DIC / DCC None N/A N/A Very High Without an additive, the O-acylisourea intermediate is highly susceptible to oxazolone formation.[1][2]

Recommended Protocol: Low-Racemization Coupling of Fmoc-D-Asu-OH

This protocol is designed to minimize the risk of epimerization by using a carbodiimide/additive approach with minimal base and no pre-activation.

ProtocolWorkflow start Start: Peptide-Resin with Free N-terminus prep_aa 1. Prepare Coupling Solution - Dissolve Fmoc-D-Asu-OH (3 eq.)  and OxymaPure (3 eq.) in DMF. start->prep_aa add_aa 2. Add AA/Additive to Resin - Add solution to the reaction vessel. prep_aa->add_aa add_dic 3. Initiate Coupling - Add DIC (3 eq.) to the vessel. - This is in-situ activation. add_aa->add_dic react 4. React - Mix at room temperature for 1-2 hours. add_dic->react monitor 5. Monitor Completion - Perform a Kaiser or other  ninhydrin-based test. react->monitor monitor->react Test Positive (Extend reaction time or recouple) wash 6. Wash Resin - Wash thoroughly with DMF  (3-5 times). monitor->wash Test Negative end End: Coupled Fmoc-D-Asu-Peptide-Resin wash->end

Step-by-Step Methodology:
  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a positive ninhydrin test) and the resin has been thoroughly washed with DMF.

  • Prepare Reagent Solution: In a separate vial, dissolve Fmoc-D-Asu-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in the minimum amount of high-purity, amine-free DMF required to cover the swollen resin.

  • Combine and Activate In Situ:

    • Add the Fmoc-D-Asu-OH/OxymaPure solution to the reaction vessel containing the washed resin.

    • Immediately add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.

  • Coupling Reaction: Agitate the mixture at room temperature. The reaction is typically complete within 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor for the disappearance of free primary amines. If the test remains positive, the reaction may be allowed to proceed longer. If it is still positive after 4 hours, a recoupling may be necessary.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

  • Proceed: The peptide is now ready for the next Fmoc-deprotection step in the synthesis sequence.

By adhering to this protocol and the principles outlined in this guide, researchers can significantly improve the stereochemical purity of peptides containing Fmoc-D-Asu-OH and other racemization-prone amino acids.

References

  • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • El-Faham, A., & Albericio, F. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. PMC. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Grant, G. A., et al. (2004). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate. [Link]

  • Wang, P., et al. (2023). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Amblard, M., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. [Link]

  • Howard, B. E., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. PubMed. [Link]

  • AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-D-Aminosuberic Acid

Executive Summary: The "Hydrophobic Wall" Phenomenon Coupling Fmoc-D-aminosuberic acid (Fmoc-D-Asu-OH) presents a unique set of challenges distinct from standard steric hindrance (like Aib) or cyclization risks (like Asp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hydrophobic Wall" Phenomenon

Coupling Fmoc-D-aminosuberic acid (Fmoc-D-Asu-OH) presents a unique set of challenges distinct from standard steric hindrance (like Aib) or cyclization risks (like Asp). The core issue is rarely the reactivity of the


-carboxyl group itself, but rather the hydrophobic aggregation  induced by its long aliphatic side chain (

methylene groups).

When this residue is introduced, it acts as a "lipid tail," promoting rapid intermolecular


-sheet formation and aggregation on the resin. This creates a steric shield that prevents the diffusion of activated amino acids to the N-terminus. This guide moves beyond generic advice to target the specific physicochemical barriers imposed by D-Asu residues.
Part 1: Diagnostic Workflow

Before altering your protocol, confirm the nature of the failure.[1] Use this decision tree to isolate the variable.

DiagnosticTree Start START: Coupling Yield < 95% CheckTest 1. Perform Kaiser/Chloranil Test Start->CheckTest BlueBeads Result: Blue/Dark Beads CheckTest->BlueBeads Positive Colorless Result: Colorless Beads CheckTest->Colorless Negative Deletion Diagnosis: Deletion Sequence (Incomplete Coupling) BlueBeads->Deletion Free Flowing? Aggregation Diagnosis: Aggregation (Resin Shrinkage) BlueBeads->Aggregation Resin Clumping? CheckLCMS 2. Cleave Micro-sample & Analyze LC-MS Colorless->CheckLCMS MassShift Mass = Expected + 189 Da? CheckLCMS->MassShift Check Peak MassShift->Deletion Mass - Asu (Missing) Branching Diagnosis: Side-Chain Acylation (Check OtBu protection) MassShift->Branching Mass + Asu (Double Add) Fix_Activation Fix_Activation Deletion->Fix_Activation Go to Section 2.2 Fix_Solvent Fix_Solvent Aggregation->Fix_Solvent Go to Section 2.1

Figure 1: Diagnostic logic flow for identifying the root cause of Fmoc-D-Asu-OH coupling failure. Blue nodes indicate action steps; Red nodes indicate critical failures.

Part 2: Root Cause Analysis & Solutions
2.1. The Primary Enemy: On-Resin Aggregation

The side chain of Aminosuberic acid is essentially an octanedioic acid linker. This long alkyl chain increases the hydrophobicity of the peptide-resin matrix, often causing the resin to "collapse" or the peptide chains to aggregate via hydrogen bonding.

  • Symptom: The resin volume decreases visibly after coupling Asu.

  • Mechanism: The hydrophobic collapse expels the solvent (DMF/DCM) from the resin pores, preventing reagents from reaching the reactive sites.

The Solution: Chaotropic Structure-Breaking Do not just increase equivalents. You must disrupt the secondary structure.

MethodProtocol AdjustmentMechanism
Chaotropic Salts Add 0.4M LiCl or KSCN to the coupling mixture.Disrupts H-bonds between peptide chains, "salting in" the peptide.
Solvent Switch Use NMP (N-Methyl-2-pyrrolidone) instead of DMF.NMP has better swelling properties for hydrophobic sequences.
The "Magic Mixture" DCM / DMF / NMP (1:1:1) + 1% Triton X-100.Surfactant effect improves penetration into collapsed resin beads.
2.2. Activation Kinetics & Sterics

D-amino acids often couple slower than their L-counterparts due to subtle steric mismatches with the chiral resin environment (if the preceding chain is L-amino acids). Standard DIC/HOBt activation is often insufficient.

  • Recommendation: Switch to HATU/HOAt or DIC/Oxyma Pure .

  • Why? HATU generates a more reactive 7-azabenzotriazole ester, which accelerates the reaction significantly, overcoming the kinetic penalty of the D-configuration and the steric bulk.

2.3. Side-Chain Protection Integrity

Ensure you are using Fmoc-D-Asu(OtBu)-OH .

  • Risk: If you use Fmoc-D-Asu-OH (free side chain), the activation reagents will activate both carboxyl groups.

  • Result: You will get branching (the next amino acid couples to the side chain) or cross-linking between peptide chains.

  • Verification: Check the COA (Certificate of Analysis) for "Mono-tert-butyl ester" specification.

Part 3: The "Gold Standard" Coupling Protocol

This protocol is designed for "difficult" sequences where Asu is being introduced.

Reagents Required:

  • Fmoc-D-Asu(OtBu)-OH (4.0 eq)

  • HATU (3.8 eq) or DIC/Oxyma (4.0 eq)

  • DIEA (8.0 eq) - Only if using HATU

  • Solvent: NMP (preferred) or DMF[2]

Step-by-Step Procedure:

  • Resin Preparation (The Swell):

    • Wash resin 3x with DCM to maximize swelling.

    • Wash 3x with NMP.

    • Critical Step: Perform a "pre-soak" with 0.4M LiCl in NMP for 10 minutes prior to adding the amino acid.

  • Activation (Pre-activation is Key):

    • Dissolve Fmoc-D-Asu(OtBu)-OH and HATU in minimal NMP.

    • Add DIEA immediately before adding to the resin.

    • Note: Do not let the activated ester sit for >2 minutes before addition to avoid racemization.

  • Coupling (Microwave Assisted):

    • Standard: Shake for 2 hours at Room Temperature.

    • Microwave (Recommended): 75°C for 5 minutes (25W constant power).

    • Why Heat? Thermal energy provides the kinetic push to overcome the hydrophobic barrier.

  • Double Coupling (Mandatory):

    • Drain the vessel. Do not deprotect.

    • Repeat the coupling step with fresh reagents.

    • Reasoning: The first pass often reaches 80-90% conversion; the second pass drives it to >99%.

  • Capping (The Safety Net):

    • After the double couple, treat with Acetic Anhydride/Pyridine (1:1) in DMF for 10 minutes.

    • Purpose: Terminates any unreacted chains to prevent "deletion sequences" (n-1 impurities) which are impossible to purify later.

Part 4: Visualizing the Aggregation Mechanism

Understanding why the coupling fails is crucial for prevention.

AggregationMechanism Resin Resin Bead PeptideChain Growing Peptide Chain Resin->PeptideChain Asu Fmoc-D-Asu Residue PeptideChain->Asu Hydrophobic Interaction BetaSheet Beta-Sheet Formation (Aggregation) Asu->BetaSheet Alkyl Chain Stacking CouplingBlock Steric Shielding (Reagents Blocked) BetaSheet->CouplingBlock Chaotrope Add LiCl / KSCN Chaotrope->BetaSheet Interferes Solvation Disrupted H-Bonds (Resin Swelling) Chaotrope->Solvation Solvation->CouplingBlock Prevents

Figure 2: Mechanism of Hydrophobic Aggregation. The long alkyl chain of Asu promotes beta-sheet stacking. Chaotropic salts (Green path) disrupt this process, allowing reagents to access the N-terminus.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Fmoc-D-Asu-OH (free acid) if I activate carefully with 1 equivalent?

  • Strictly No. Even with stoichiometric control, the activation is statistical. You will generate a mixture of

    
    -activated, side-chain-activated, and bis-activated species. This leads to polymerization and branching. Always use the side-chain protected Fmoc-D-Asu(OtBu)-OH .
    

Q2: My Kaiser test is ambiguous (reddish-brown). Is it coupled?

  • Analysis: A reddish-brown Kaiser test usually indicates the presence of unexpected secondary amines or, more likely, proline-like behavior where the N-terminus is buried in a hydrophobic pocket.

  • Action: Do not trust the negative result. Perform a micro-cleavage and check by HPLC/MS. If the mass is correct, proceed. If not, perform a third coupling with a different solvent (e.g., DCM/DMF 1:1).

Q3: Why do you recommend NMP over DMF for this specific acid?

  • Insight: NMP (N-methylpyrrolidone) has a lower dielectric constant but higher solvating power for hydrophobic chains and resin matrices (especially Polystyrene-based resins) compared to DMF. For "fatty" amino acids like Asu, NMP maintains the swollen state of the polymer network better, preventing the "collapse" shown in Figure 2.

Q4: Is racemization a major concern with D-Asu?

  • Risk Assessment: Yes, D-amino acids are susceptible to racemization (converting back to L) if base-catalyzed enolization occurs.

  • Mitigation: Use Oxyma Pure (pH < 8 during coupling) rather than HOBt. Avoid using excess base (DIEA) if possible; keep the ratio 1:2 (AA:Base) strictly.

References
  • Albericio, F., et al. (2020).[3] "Greening Fmoc/tBu Solid-Phase Peptide Synthesis." Digital CSIC. (Discusses solubility issues of hydrophobic Fmoc derivatives and solvent alternatives like NMP).

  • Sigma-Aldrich Technical Guides. (2020). "Overcoming Aggregation in Solid-phase Peptide Synthesis." (Authoritative protocol for using chaotropic salts and pseudoprolines to break aggregation).

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." (Detailed comparison of HATU vs. DIC/Oxyma for sterically hindered couplings).

  • PubChem. (2025).[4] "Fmoc-D-2-aminosuberic acid: Compound Summary." (Chemical structure and physical property verification).

  • Mesa Labs. (2020).[4] "SPPS Tips For Success: Handling Difficult Sequences." (Strategies for double coupling and monitoring difficult residues).

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of D-Aspartic Acid γ-Hydroxamate (D-Asu) Residues

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the unique and often challenging D-Aspartic acid γ-hydroxamate (D-Asu) residue. The incorpora...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the unique and often challenging D-Aspartic acid γ-hydroxamate (D-Asu) residue. The incorporation of D-Asu and other unnatural amino acids into peptides is a powerful strategy in modern drug discovery, offering enhanced stability, novel functionalities, and improved pharmacological profiles.[1][2] However, the distinct structural features of D-Asu, particularly its sterically demanding side chain and reactive hydroxamate group, can present significant hurdles during solid-phase peptide synthesis (SPPS).

This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting protocols to help you overcome these challenges. We will delve into the causality behind common experimental issues and provide self-validating systems to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the D-Asu residue particularly challenging to work with in peptide synthesis?

The primary challenges with D-Asu stem from two main sources: steric hindrance and the reactivity of the side-chain hydroxamate group. The D-configuration, combined with a side chain that requires a bulky protecting group (like tert-butyl or benzyl), physically obstructs the approach of the incoming activated amino acid, slowing down the kinetics of peptide bond formation.[3] This can lead to incomplete coupling and the formation of deletion sequences.[4] Furthermore, the hydroxamate functionality itself can participate in undesirable side reactions if not properly protected or if exposed to harsh chemical conditions during synthesis.

Q2: What are the most common side reactions associated with D-Asu and its precursor, Aspartic Acid?

The most prevalent side reaction when working with aspartic acid derivatives is the formation of aspartimide. This occurs when the peptide backbone nitrogen attacks the side-chain carbonyl group, forming a cyclic imide. This can happen under both acidic and basic conditions and is particularly problematic when the following amino acid in the sequence is small, like glycine. Aspartimide formation can lead to a mixture of α- and β-peptides upon ring-opening, as well as racemization.[5]

For the hydroxamate moiety specifically, a key concern is the Lossen rearrangement . This reaction can occur with hydroxamic acids, particularly when activated, leading to the formation of an isocyanate.[6][7][8] This can result in truncated sequences or unwanted modifications to the peptide.

Q3: What are the recommended protecting groups for the D-Asu side chain?

An orthogonal protection strategy is crucial for the successful incorporation of D-Asu.[5][9] The most common approach in Fmoc-based SPPS is to use an acid-labile protecting group for the hydroxamate that is stable to the basic conditions used for Fmoc removal. Two effective options are:

  • tert-Butyl (tBu): This group offers good stability and is readily removed during the final cleavage from the resin with a standard trifluoroacetic acid (TFA) cocktail.[10][11]

  • Benzyl (Bzl): The benzyl group is another viable option, typically removed by strong acid cleavage, such as with HF.[12]

The choice between these will depend on the overall protection strategy for your peptide.

Troubleshooting Guide

Problem 1: Low Coupling Efficiency and Deletion Sequences

You observe a significant amount of the n-1 peptide by mass spectrometry, indicating incomplete coupling of the D-Asu residue.

Causality: This is a classic sign of steric hindrance. The bulky D-Asu side chain is preventing the N-terminus of the growing peptide chain from efficiently attacking the activated carboxyl group of the incoming D-Asu. Standard coupling conditions are often insufficient to drive the reaction to completion.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low D-Asu Coupling start Low Coupling Efficiency Detected (e.g., via LC-MS) reagent Upgrade Coupling Reagent start->reagent Initial Step double_couple Implement Double Coupling reagent->double_couple If still suboptimal extend_time Extend Coupling Time double_couple->extend_time For very difficult couplings result Improved Coupling Efficiency double_couple->result check_reagents Verify Reagent Quality and Concentration extend_time->check_reagents General Best Practice check_reagents->reagent

Caption: Workflow for addressing low coupling efficiency of D-Asu.

Detailed Solutions:

  • Optimize Your Coupling Reagent: For sterically hindered amino acids, high-reactivity coupling reagents are essential. Standard carbodiimides like DIC may not be sufficient.

    • Recommended Reagents: Aminium/uronium or phosphonium salts such as HATU , HCTU , or PyAOP are highly recommended.[13] These reagents form highly reactive esters that can overcome the steric barrier more effectively. COMU is another excellent choice, with the added benefit of its byproducts being water-soluble, which can aid in purification.[14]

  • Implement a Double Coupling Strategy: A single coupling, even with a powerful reagent, may not be enough. A second coupling step with fresh reagents will help to drive the reaction to completion.

  • Extend the Coupling Time: For particularly difficult couplings, extending the reaction time from the standard 30-60 minutes to 2-4 hours can significantly improve yields. In some extreme cases of steric hindrance, overnight coupling may be necessary.

Experimental Protocol: Optimized HATU Coupling for Fmoc-D-Asu(OtBu)-OH

  • Resin Preparation: Swell the resin-bound peptide in DMF. Perform the Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-D-Asu(OtBu)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.

  • First Coupling: Add the activation mixture to the resin and allow it to react for 2 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin with DMF (3x).

  • Second Coupling (Optional but Recommended): Repeat steps 2 and 3 for a second coupling of 2 hours.

  • Monitoring: After the coupling cycles, take a small sample of the resin for a Kaiser test to confirm the absence of free primary amines.

Problem 2: Appearance of Unexpected Side Products

LC-MS analysis of your crude peptide shows unexpected masses, potentially corresponding to byproducts from side reactions.

Causality: This could be due to aspartimide formation or reactions involving the hydroxamate side chain. The specific conditions of your synthesis will dictate the likely culprit.

Troubleshooting Decision Tree:

G cluster_1 Identifying D-Asu Side Products start Unexpected Side Products in LC-MS mass_check Check Mass Difference start->mass_check aspartimide Aspartimide Formation (Mass is unchanged, but retention time shifts) mass_check->aspartimide Δm/z ≈ 0 lossen Lossen Rearrangement (Mass loss corresponding to H2O) mass_check->lossen Δm/z ≈ -18 other Other Side Reactions mass_check->other Other Δm/z sol_asp Use bulky adjacent residue or modified backbone protecting groups aspartimide->sol_asp Solution sol_lossen Avoid over-activation; ensure complete protection lossen->sol_lossen Solution

Caption: Decision tree for identifying D-Asu related side products.

Detailed Solutions:

  • Preventing Aspartimide Formation:

    • If the residue following D-Asu is Glycine, consider replacing it with a more sterically bulky amino acid if the SAR allows.

    • The use of backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group on the preceding residue, can prevent the backbone nitrogen from attacking the side chain.

  • Avoiding Lossen Rearrangement:

    • Ensure the hydroxamate protecting group is stable throughout the synthesis.

    • Avoid excessive activation times or temperatures, as these can promote the rearrangement.

    • If using carbodiimide coupling agents, the addition of HOBt or Oxyma can help to suppress this side reaction.

Data Summary: Coupling Reagent Comparison

Coupling ReagentReactivityRacemization RiskCostKey Considerations
HATU Very HighLowHighExcellent for hindered couplings.[13]
HCTU Very HighLowModerateA more cost-effective alternative to HATU with similar reactivity.
PyAOP Very HighVery LowHighPhosphonium salt, avoids guanidinylation side reactions.
COMU HighLowModerateWater-soluble byproducts simplify purification.[14]
DIC/Oxyma ModerateLowLowA good starting point, but may be insufficient for D-Asu.

Alternative Residues to D-Asu

If the challenges with D-Asu prove insurmountable for your specific sequence, consider these bioisosteric replacements for the aspartic acid γ-hydroxamate functionality, which can offer similar metal-chelating or hydrogen bonding properties with potentially improved synthetic accessibility.[15][16]

  • β-hydroxamate of Aspartic Acid: This isomer may present a different steric profile.

  • Glutamic Acid α-hydroxamate: Extending the side chain by one carbon can alter the steric environment around the peptide backbone.

  • N-hydroxy-β-alanine derivatives: These can be incorporated to mimic the hydroxamate functionality.

Conclusion

The successful synthesis of peptides containing D-Asu residues is an achievable goal with careful planning and a proactive approach to troubleshooting. By understanding the underlying chemical principles of steric hindrance and side-chain reactivity, and by employing optimized protocols and reagents, researchers can effectively navigate the challenges posed by this valuable unnatural amino acid. This guide provides a starting point for developing robust synthetic strategies, and we encourage you to consult the primary literature for further insights into specific applications.

References

  • Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides. Retrieved from [Link]

  • ThinkIR. (n.d.). Synthesis of peptides with hydroxamic acid side chain appendages. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232369A - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Ganesan, A. (2006). Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors. Letters in Drug Design & Discovery, 3(8), 569-574.
  • Telvekar, V. N. (2016). Carboxylic Acid (Bio)Isosteres in Drug Design. Pharmaceutical Methods, 7(1), 1-16.
  • Singh, Y., & Kumar, U. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(10), 1185-1207.
  • Thompson, R. E., et al. (2012). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Organic letters, 14(17), 4478–4481.
  • MDPI. (2022). Investigation of Impurities in Peptide Pools. Retrieved from [Link]

  • ResearchGate. (n.d.). The Lossen rearrangement from free hydroxamic acids. Retrieved from [Link]

  • MedChemBuzz. (2011, March 21). Review: Bioisosteres in Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). The application of bioisosteres in drug design for novel drug discovery: Focusing on acid protease inhibitors. Retrieved from [Link]

  • Dove Medical Press. (2020, February 4). Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety. Retrieved from [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Tetrahedron: Asymmetry, 18(5), 569-623.
  • Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Journal of Peptide Research, 55(2), 117-128.
  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). What causes overcoupling in microwave assisted SPPS?. Retrieved from [Link]

  • Morita, Y. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • Reddit. (2019, March 21). Mnemonic: Amino acids and steric constraints. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of Potent and Selective Histone Deacetylase Inhibitors via Focused Combinatorial Libraries of Cyclic α3β-Tetrapeptides. Retrieved from [Link]

  • PubMed. (n.d.). Comparative study of methods to couple hindered peptides. Retrieved from [Link]

  • MedChemBuzz. (2011, March 21). Review: Bioisosteres in Drug Design. Retrieved from [Link]

  • Gsrs. (n.d.). FMOC-DL-GLU(OTBU)-OH. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • PubMed. (2009, September 7). Application of carbodiimide mediated Lossen rearrangement for the synthesis of alpha-ureidopeptides and peptidyl ureas employing N-urethane alpha-amino/peptidyl hydroxamic acids. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • PubMed Central. (2016, June 9). The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. Retrieved from [Link]

  • PubMed. (2007, May 3). Design and synthesis of a potent histone deacetylase inhibitor. Retrieved from [Link]

  • Preprints.org. (2024, December 9). Investigation of Impurities in Peptide Pools. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Azerbaijan Pharmaceutical and Pharmacotherapy Journal. (n.d.). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Retrieved from [Link]

  • European Patent Office. (2019, November 7). PROCESS FOR THE MANUFACTURE OF DERIVATIZED AMINO ACIDS - EP 3819308 A1. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Green solvent mixture for ultrasound-assistant solid-phase peptide synthesis: a fast versatility method a. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Peptide Synthesis – Safety Topics. Retrieved from [Link]

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Optimization

Fmoc-D-Asu-OH storage stability and shelf life analysis

A Guide to Storage, Stability, and Analysis for Researchers and Drug Development Professionals Introduction to Fmoc-D-Asu-OH Fmoc-D-Asu-OH is a key building block in solid-phase peptide synthesis (SPPS), particularly for...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Storage, Stability, and Analysis for Researchers and Drug Development Professionals

Introduction to Fmoc-D-Asu-OH

Fmoc-D-Asu-OH is a key building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of a D-amino acid with a dicarboxylic acid side chain. This unique structure allows for the creation of peptides with constrained conformations or for the introduction of sites for further chemical modification. The purity and stability of this reagent are paramount, as any degradation can lead to the incorporation of impurities that are difficult to remove in downstream purification steps. This guide will address the most common questions and concerns regarding the storage, shelf life, and analytical validation of Fmoc-D-Asu-OH.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the storage and use of Fmoc-D-Asu-OH.

Q1: What are the optimal long-term storage conditions for Fmoc-D-Asu-OH?

For long-term storage, it is recommended to store Fmoc-D-Asu-OH at -20°C in a tightly sealed container, protected from light and moisture. Some suppliers suggest storage at 0-8°C, which is suitable for shorter periods. The key is to minimize exposure to ambient temperature, humidity, and light. Before use, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound, which can initiate hydrolysis.

Q2: I left my container of Fmoc-D-Asu-OH on the bench overnight. Is it still usable?

While short-term exposure to room temperature is generally not detrimental, the primary concern is the potential for moisture absorption. If the container was tightly sealed, the material is likely still of high purity. However, for critical applications such as the synthesis of GMP-grade peptides, it is advisable to re-analyze the purity of the material before use.

Q3: What is the expected shelf life of Fmoc-D-Asu-OH?

While specific long-term stability studies for Fmoc-D-Asu-OH are not extensively published, based on data for other Fmoc-amino acids, a shelf life of approximately 3 years can be expected when stored under the recommended conditions (-20°C, dark, dry). However, it is best practice to re-evaluate the purity of the material after long-term storage, especially if it is to be used in a cGMP environment.

Q4: I am seeing a new, more polar peak in the HPLC analysis of my stored Fmoc-D-Asu-OH. What could it be?

A more polar peak could indicate the presence of the free amino acid, D-Asu-OH, resulting from the hydrolysis of the Fmoc protecting group. This is more likely to occur if the material has been exposed to moisture or basic conditions. To confirm the identity of this peak, you can co-inject a sample of D-Asu-OH or use LC-MS to determine the mass of the impurity.

Q5: My peptide synthesis is sluggish when using an older batch of Fmoc-D-Asu-OH. Could the reagent be the problem?

Yes, degradation of Fmoc-D-Asu-OH can impact coupling efficiency. The presence of impurities can interfere with the activation and coupling reactions. Additionally, if a significant portion of the material has degraded to the free amino acid, the effective concentration of the desired reactant is lower, potentially leading to incomplete coupling. It is recommended to use freshly purchased or re-qualified material for critical syntheses.

Potential Degradation Pathways

Understanding the potential degradation pathways of Fmoc-D-Asu-OH is crucial for troubleshooting and for developing appropriate analytical methods.

cluster_products Degradation Products Fmoc_D_Asu_OH Fmoc-D-Asu-OH Hydrolysis Hydrolysis (Moisture, Base) Fmoc_D_Asu_OH->Hydrolysis Decarboxylation Decarboxylation (Heat) Fmoc_D_Asu_OH->Decarboxylation Racemization Racemization (Base, Activation) Fmoc_D_Asu_OH->Racemization D_Asu_OH D-Asu-OH + Dibenzofulvene Adducts Hydrolysis->D_Asu_OH Decarboxylated_Product Decarboxylated Fmoc-D-Asu-OH Decarboxylation->Decarboxylated_Product Fmoc_L_Asu_OH Fmoc-L-Asu-OH Racemization->Fmoc_L_Asu_OH

Caption: Potential degradation pathways for Fmoc-D-Asu-OH.

  • Hydrolysis of the Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is notoriously labile to basic conditions. Trace amounts of water and exposure to a basic environment can lead to the cleavage of the Fmoc group, yielding the free D-aminosuberic acid (D-Asu-OH) and dibenzofulvene (DBF) or its adducts.

  • Decarboxylation: Like other amino acids, Fmoc-D-Asu-OH can undergo decarboxylation, particularly when exposed to high temperatures. This would result in the loss of one of the carboxylic acid groups.

  • Racemization: During peptide synthesis, the activation of the carboxylic acid for coupling can lead to racemization at the alpha-carbon, converting the D-enantiomer to the L-enantiomer (Fmoc-L-Asu-OH). While this is more of a concern during the synthesis process, prolonged storage under inappropriate conditions (e.g., in a basic solution) could potentially contribute to slow racemization.

Analytical Methods for Stability and Purity Assessment

Regular assessment of the purity of Fmoc-D-Asu-OH is essential, especially for long-term stored materials or before use in critical applications.

Table 1: Recommended Analytical Techniques
Parameter Recommended Technique Purpose
Chemical Purity Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)To quantify the main component and detect impurities such as hydrolyzed or decarboxylated products.
Identity Confirmation Liquid Chromatography-Mass Spectrometry (LC-MS)To confirm the molecular weight of the main component and identify unknown impurities.
Enantiomeric Purity Chiral High-Performance Liquid Chromatography (Chiral HPLC)To determine the percentage of the desired D-enantiomer and quantify any contaminating L-enantiomer.

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Assessment

This protocol provides a general method for the analysis of Fmoc-D-Asu-OH purity. Optimization may be required based on the specific HPLC system and column used.

Workflow for RP-HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh ~1 mg of Fmoc-D-Asu-OH B Dissolve in 1 mL of Acetonitrile/Water (1:1) A->B C Vortex to dissolve B->C D Inject 10 µL onto C18 column C->D E Run gradient elution D->E F Detect at 265 nm E->F G Integrate peaks F->G H Calculate % purity G->H

Caption: Workflow for RP-HPLC purity assessment of Fmoc-D-Asu-OH.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 30-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of Fmoc-D-Asu-OH in a 1:1 mixture of acetonitrile and water.

  • Analysis: Inject the sample onto the equilibrated HPLC system and run the gradient method.

  • Data Interpretation: The main peak corresponds to Fmoc-D-Asu-OH. Earlier eluting peaks may correspond to more polar impurities like D-Asu-OH. Calculate the area percentage of the main peak to determine the purity.

Protocol 2: LC-MS Method for Identity Confirmation

This protocol outlines a general approach for confirming the identity of Fmoc-D-Asu-OH and its potential degradation products.

Instrumentation and Conditions:

  • LC-MS System: A liquid chromatography system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-QqQ).

  • Chromatography: Use the same HPLC conditions as described in Protocol 1.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

    • Expected Mass (Fmoc-D-Asu-OH): [M-H]⁻ = 410.16 Da or [M+H]⁺ = 412.18 Da.

    • Expected Mass (D-Asu-OH): [M-H]⁻ = 188.10 Da or [M+H]⁺ = 190.12 Da.

Procedure:

  • Sample Preparation: Prepare the sample as described in the RP-HPLC protocol.

  • Analysis: Inject the sample into the LC-MS system.

  • Data Interpretation: Correlate the peaks in the chromatogram with their corresponding mass-to-charge ratios to confirm the identity of Fmoc-D-Asu-OH and any observed impurities.

Conclusion

The stability and purity of Fmoc-D-Asu-OH are critical for the successful synthesis of peptides for research and drug development. By adhering to the recommended storage and handling procedures and by implementing routine analytical checks, researchers can ensure the quality of their starting material and the integrity of their synthetic products. This guide provides a foundational framework for addressing common challenges and for establishing robust quality control measures in your laboratory.

References

  • Lokey Lab Protocols. (2017, March 16). Fmoc. Retrieved from [Link]

  • Activotec. (n.d.). Standard Fmoc Protected Amino Acids. Retrieved from [Link]

  • Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
  • Phenomenex Inc. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Guryanov, I., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2738.
  • Advent Chembio Pvt. Ltd. (2023).
  • Zammarelli, C., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?.
  • Dose, K. (1957). Über die nichtenzymatische Decarboxylierung von Aminosäuren. Berichte der deutschen chemischen Gesellschaft, 90(7), 1251-1257.
  • Zider, D. J., et al. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society, 136(38), 13094–13097.
  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Fmoc-D-Glu-OH.
  • Shimadzu Corporation. (2018).
  • JASCO, Inc. (2024, October 21). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC)

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to High-Purity Analysis of Fmoc-D-Asu-OH by HPLC

For researchers, scientists, and professionals in drug development, the chemical and chiral purity of amino acid building blocks is paramount to the successful synthesis of peptides with desired biological activity and s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the chemical and chiral purity of amino acid building blocks is paramount to the successful synthesis of peptides with desired biological activity and safety profiles.[1][2] Fmoc-D-Asu-OH (N-α-(9-Fluorenylmethoxycarbonyl)-D-α-aminosuberic acid) is a critical component in the synthesis of complex peptides, and its purity directly impacts the yield, impurity profile, and overall success of the final peptide product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of Fmoc-D-Asu-OH, focusing on both chemical and enantiomeric purity.

The Criticality of Purity in Fmoc-D-Asu-OH for Peptide Synthesis

The presence of impurities in Fmoc-amino acid derivatives can lead to a cascade of undesirable side reactions during solid-phase peptide synthesis (SPPS). Common impurities include:

  • Di-peptides: Formation of Fmoc-D-Asu-D-Asu-OH during the synthesis of the building block can lead to the insertion of an extra amino acid residue in the peptide chain.

  • Free Amino Acid: Residual unprotected D-Asu-OH can result in deletions or multiple additions within the peptide sequence.

  • β-Alanine Adducts: A common process-related impurity that can be incorporated into the peptide, altering its structure and function.

  • Enantiomeric Impurities: The presence of the L-enantiomer (Fmoc-L-Asu-OH) can lead to the formation of diastereomeric peptides, which can be difficult to separate and may have different biological activities or immunogenic properties.[1]

Therefore, robust analytical methods are essential to ensure the purity of Fmoc-D-Asu-OH meets the stringent requirements for peptide synthesis, typically ≥99% chemical purity and ≥99.8% enantiomeric purity.

Comparative Analysis of HPLC Methods for Fmoc-D-Asu-OH Purity

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the chemical purity of Fmoc-protected amino acids due to its high resolution, sensitivity, and reproducibility. For the analysis of enantiomeric purity, Chiral HPLC is the requisite technique.

Method 1: Reversed-Phase HPLC for Chemical Purity Assessment

RP-HPLC separates molecules based on their hydrophobicity. The hydrophobic Fmoc group provides strong retention on non-polar stationary phases like C18, allowing for excellent separation from more polar impurities.

A generalized yet robust RP-HPLC method for analyzing Fmoc-D-Asu-OH is detailed below. This method is a strong starting point for method development and validation in your laboratory.

Sample Preparation:

  • Accurately weigh approximately 5 mg of Fmoc-D-Asu-OH.

  • Dissolve in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to create a stock solution of 0.5 mg/mL.

  • Further dilute the stock solution with the same solvent to a working concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction with the Fmoc group, ensuring good retention and separation.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, sharpening peaks and improving resolution for the acidic analyte.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient 30-90% B over 20 minutesA gradient elution is necessary to elute the highly retained Fmoc-D-Asu-OH while also separating earlier eluting, more polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Temperature 25 °CRoom temperature is often sufficient, but temperature control ensures reproducibility.
Detection UV at 265 nmThe fluorenyl group of the Fmoc moiety has a strong chromophore with a characteristic absorbance maximum around 265 nm.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

The primary peak in the chromatogram corresponds to Fmoc-D-Asu-OH. Any other peaks are considered impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Workflow for RP-HPLC Analysis of Fmoc-D-Asu-OH

cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Weigh Weigh Fmoc-D-Asu-OH Dissolve Dissolve in ACN/Water Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 265 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: Workflow for RP-HPLC Purity Analysis.

Method 2: Chiral HPLC for Enantiomeric Purity Assessment

Standard RP-HPLC columns cannot distinguish between enantiomers. Therefore, a chiral stationary phase (CSP) is required to separate Fmoc-D-Asu-OH from its L-enantiomer. Polysaccharide-based CSPs are widely used and have shown excellent enantioselectivity for a broad range of Fmoc-amino acids.[1]

The following protocol provides a starting point for developing a chiral separation method for Fmoc-D-Asu-OH.

Sample Preparation:

Prepare the sample as described in the RP-HPLC protocol.

Chromatographic Conditions:

ParameterConditionRationale
Column Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose derivative), 250 x 4.6 mm, 5 µmThese CSPs provide the necessary stereospecific interactions to resolve enantiomers. The choice between different polysaccharide phases may require screening.[1]
Mobile Phase Isocratic mixture of Hexane/Isopropanol with 0.1% TFANormal phase or polar organic modes often provide better enantioselectivity for Fmoc-amino acids. TFA is added to improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for this column dimension.
Temperature 25 °CTemperature can significantly impact chiral separations; therefore, precise control is crucial for reproducibility.
Detection UV at 265 nmThe Fmoc group is the primary chromophore.
Injection Volume 10 µLA standard injection volume.

The chromatogram should show two well-resolved peaks corresponding to the D- and L-enantiomers. The enantiomeric purity (or enantiomeric excess, ee%) is calculated based on the relative peak areas.

Decision Tree for HPLC Method Selection

Start Start Purity Analysis of Fmoc-D-Asu-OH PurityType What is the analytical goal? Start->PurityType ChemPurity Chemical Purity (Process Impurities) PurityType->ChemPurity Impurity Profiling EnanPurity Enantiomeric Purity (L-Isomer) PurityType->EnanPurity Stereoisomer Separation RP_HPLC Use Reversed-Phase HPLC (RP-HPLC) ChemPurity->RP_HPLC Chiral_HPLC Use Chiral HPLC EnanPurity->Chiral_HPLC

Caption: Selecting the Appropriate HPLC Method.

Comparison of Performance and Supporting Data

ParameterRP-HPLC (Chemical Purity)Chiral HPLC (Enantiomeric Purity)
Primary Application Quantifying process-related impurities (di-peptides, free amino acid, etc.).Quantifying the L-enantiomer impurity.
Typical Resolution (Rs) > 2.0 for critical impurity pairs.> 1.5 for the enantiomeric pair.
Selectivity Based on hydrophobicity differences.Based on stereospecific interactions with the chiral stationary phase.
Method Development Relatively straightforward; gradient optimization is key.More complex; requires screening of different chiral columns and mobile phases.[1]
Robustness Generally high.Can be sensitive to changes in temperature and mobile phase composition.

Conclusion: A Two-Pronged Approach for Complete Purity Assessment

A comprehensive quality control strategy for Fmoc-D-Asu-OH necessitates a two-pronged HPLC approach. RP-HPLC is indispensable for quantifying chemical impurities that can lead to truncated or elongated peptide sequences. Concurrently, chiral HPLC is non-negotiable for ensuring the enantiomeric integrity of the D-amino acid, thereby preventing the formation of difficult-to-separate and potentially problematic diastereomeric peptides.

By implementing and validating these orthogonal HPLC methods, researchers and drug development professionals can confidently ensure the high purity of their Fmoc-D-Asu-OH building blocks, laying the foundation for the successful synthesis of high-quality peptide therapeutics.

References

  • Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids. [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

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Comparative

A Guide to the ¹H NMR Characterization of Fmoc-D-Aminosuberic Acid and Its Analogs for Peptide Synthesis

For researchers, scientists, and professionals in the field of drug development, the precise characterization of raw materials is a cornerstone of reproducible and reliable research. Among the vast array of reagents used...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the field of drug development, the precise characterization of raw materials is a cornerstone of reproducible and reliable research. Among the vast array of reagents used in solid-phase peptide synthesis (SPPS), Fmoc-protected amino acids are fundamental building blocks. This guide provides an in-depth technical analysis of the ¹H NMR characterization of Fmoc-D-aminosuberic acid, a key non-proteinogenic amino acid derivative. While a definitive, publicly available ¹H NMR spectrum with full peak assignments for this specific molecule remains elusive, this guide will construct a detailed theoretical spectrum, substantiated by experimental data from analogous compounds. We will explore the causal factors behind expected chemical shifts and coupling patterns, compare its spectral features with those of simpler, related molecules, and discuss the identification of common impurities.

The Significance of ¹H NMR in Quality Control for Peptide Synthesis

¹H NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of Fmoc-amino acids. It provides a detailed fingerprint of a molecule, revealing the electronic environment of each proton. For a molecule like Fmoc-D-aminosuberic acid, this technique allows for the verification of the presence of both the Fmoc protecting group and the D-aminosuberic acid backbone, and can also be used to detect and quantify residual solvents or synthesis-related impurities. Even trace amounts of certain impurities can have a significant impact on the outcome of a peptide synthesis, leading to truncated or modified peptides that can be difficult to purify.[1][2]

Deconstructing the Theoretical ¹H NMR Spectrum of Fmoc-D-Aminosuberic Acid

The structure of Fmoc-D-aminosuberic acid can be broken down into three key components for the purpose of ¹H NMR analysis: the Fmoc (9-fluorenylmethyloxycarbonyl) group, the chiral α-carbon, and the suberic acid (octanedioic acid) backbone. The expected chemical shifts for the protons in each of these regions are influenced by factors such as electron-withdrawing groups, magnetic anisotropy, and spin-spin coupling with neighboring protons.

The Aromatic Signature of the Fmoc Group

The fluorenyl moiety of the Fmoc group gives rise to a series of distinct signals in the aromatic region of the ¹H NMR spectrum, typically between 7.2 and 7.9 ppm. The eight aromatic protons are chemically non-equivalent and will appear as a set of multiplets. The two protons adjacent to the methylene bridge are generally the most downfield due to the anisotropic effect of the aromatic rings. The remaining aromatic protons will resonate at slightly lower chemical shifts.

The Aliphatic Backbone of Suberic Acid

The suberic acid portion of the molecule is an eight-carbon dicarboxylic acid. The protons on these carbons will resonate in the aliphatic region of the spectrum, generally between 1.2 and 2.4 ppm. The protons alpha to the two carboxylic acid groups (at C2 and C7) will be the most deshielded due to the electron-withdrawing effect of the carbonyl groups and are expected to appear as triplets. The protons on the internal methylene groups (C3, C4, C5, and C6) will be more shielded and will likely appear as a series of overlapping multiplets.

The Chiral Center and Linker Protons

The proton on the α-carbon (Cα-H) is directly attached to the chiral center and is expected to be a multiplet due to coupling with the adjacent methylene protons of the suberic acid chain and the NH proton of the carbamate. Its chemical shift will be influenced by both the adjacent amino and carboxyl groups. The methylene protons of the Fmoc group's linker (-O-CH₂-CH-) will also give rise to characteristic signals, typically in the range of 4.2 to 4.5 ppm, appearing as a doublet and a triplet, respectively.

A Comparative Analysis: Building from Simpler Analogs

To substantiate our theoretical prediction for the ¹H NMR spectrum of Fmoc-D-aminosuberic acid, we can compare it to the known spectra of its constituent parts and simpler analogs.

Fmoc-Glycine: Isolating the Fmoc Signature

Fmoc-glycine (Fmoc-Gly-OH) is the simplest Fmoc-protected amino acid and provides a clean representation of the Fmoc group's ¹H NMR signals without the complexity of a long aliphatic side chain.[3][4] The spectrum of Fmoc-Gly-OH clearly shows the characteristic aromatic protons of the fluorenyl group and the protons of the methylene linker.

Adipic Acid: A Homologous Dicarboxylic Acid

Adipic acid, a six-carbon dicarboxylic acid, serves as a useful comparison for the aliphatic portion of the suberic acid backbone. Its ¹H NMR spectrum shows two distinct multiplets for the methylene protons, with those alpha to the carboxyl groups appearing at a lower field than the beta protons.[5] This provides a basis for predicting the chemical shifts of the methylene protons in the longer suberic acid chain.

Compound Proton Environment Expected Chemical Shift (ppm) Observed Chemical Shift (ppm) in Analogs
Fmoc-D-Aminosuberic Acid (Predicted) Aromatic (Fmoc)7.2 - 7.97.3 - 7.9 (in Fmoc-Gly-OH)[3]
CH₂-O (Fmoc linker)~4.4~4.3 (in Fmoc-Gly-OH)[3]
CH-N (Fmoc linker)~4.2~4.2 (in Fmoc-Gly-OH)[3]
α-CH~4.0 - 4.3Varies depending on amino acid
α-CH₂ (to COOH)~2.2 - 2.4~2.2 (in Adipic Acid)[5]
Internal CH₂~1.2 - 1.7~1.5 (in Adipic Acid)[5]
Fmoc-Gly-OH Aromatic (Fmoc)-7.35 - 7.90
CH₂-O (Fmoc linker)-4.33
CH-N (Fmoc linker)-4.25
α-CH₂-3.70
Adipic Acid α-CH₂-2.21
β-CH₂-1.51

Experimental Protocol for ¹H NMR Characterization

For researchers aiming to acquire their own ¹H NMR data for Fmoc-D-aminosuberic acid or similar compounds, the following protocol provides a reliable starting point.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural verification and purity assessment.

Materials:

  • Fmoc-D-aminosuberic acid sample

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the Fmoc-D-aminosuberic acid sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.

  • Solvent Selection: CDCl₃ is a common choice for many organic molecules. However, if solubility is an issue, DMSO-d₆ is a more polar alternative. The choice of solvent will affect the chemical shifts of labile protons, such as the carboxylic acid and amide protons.

  • Instrument Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration, especially if purity assessment is a goal.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ or 2.50 ppm for DMSO-d₆).

    • Integrate the peaks to determine the relative number of protons for each signal.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve setup Instrument Setup (Tune, Shim) dissolve->setup acquire Acquire Data (FID) setup->acquire process Fourier Transform Phase Correction acquire->process calibrate Calibrate Spectrum process->calibrate integrate Integrate Peaks calibrate->integrate analyze Structural Analysis & Purity Assessment integrate->analyze

Sources

Validation

Advanced Characterization of Fmoc-D-Asu-OH Peptides: MS Workflows and Comparative Analysis

This guide provides an in-depth technical analysis of the mass spectrometric identification of peptides containing Fmoc-D-Asu-OH (Fmoc-D-2-Aminosuberic acid). It focuses on the specific challenges of characterizing the D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometric identification of peptides containing Fmoc-D-Asu-OH (Fmoc-D-2-Aminosuberic acid). It focuses on the specific challenges of characterizing the D-enantiomer and the stable lactam bridges formed by this residue, comparing them against standard L-isomers and disulfide-bridged alternatives.

Executive Summary & Technical Context

Fmoc-D-Asu-OH (Fmoc-D-2-Aminosuberic acid) is a non-proteinogenic amino acid used primarily to introduce lactam bridges (cyclic constraints) into peptide sequences. By reacting the side-chain carboxyl of D-Asu (


 side chain) with the side-chain amine of a Lysine or Ornithine, researchers create "stapled" peptides with enhanced metabolic stability and defined secondary structures (e.g., 

-helix stabilization).

The critical analytical challenges addressed in this guide are:

  • Stereochemical Differentiation: Distinguishing D-Asu from its L-isomer (which may be present as an impurity or alternative design).

  • Bridge Verification: Confirming the formation of the lactam bond versus the linear precursor or unwanted side reactions (e.g., imide formation).

  • Performance vs. Alternatives: Comparing the MS behavior of Asu-lactams against traditional Disulfide (Cys-Cys) bridges.

Comparative Analysis: D-Asu vs. Alternatives

The following table summarizes the mass spectrometric and physicochemical distinctions between D-Asu bridges and common alternatives.

Table 1: Comparative MS Profiling of Peptide Bridging Strategies
FeatureD-Asu Lactam Bridge (Target)L-Asu Lactam Bridge (Isomer)Disulfide Bridge (Cys-Cys)Glu/Asp Lactam Bridge
Bridge Composition Amide (

)
Amide (

)
Disulfide (

)
Amide (

)
Side Chain Length 5 carbons (

)
5 carbons (

)
N/A (Cys is

)
Glu (

), Asp (

)
Mass Shift (Formation) -18.01 Da (

loss)
-18.01 Da (

loss)
-2.016 Da (

loss)
-18.01 Da (

loss)
MS/MS Stability High (Covalent Amide)High (Covalent Amide)Low (Scrambles/Cleaves)High
Stereo-Differentiation Requires IMS or Chiral LCRequires IMS or Chiral LCN/A (L-Cys is standard)N/A
Fragmentation Pattern Complex "looped" ions; bridge remains intact.Identical to D-Asu in standard CID.Cleavage of S-S often observed; separate chains detected.Similar loop ions; different ring size affects fragmentation efficiency.
Drift Time (IMS) Distinct (often more compact)Distinct (often extended)VariableDistinct due to ring size

Experimental Protocols & Workflows

Protocol A: Differentiating D-Asu vs. L-Asu (Stereochemistry)

Standard LC-MS/MS cannot distinguish enantiomers directly. Ion Mobility Spectrometry (IMS) is the gold standard for this separation without complex chiral derivatization.

Mechanism: D-amino acids alter the peptide backbone folding, changing the Collisional Cross Section (CCS). D-Asu containing peptides typically adopt a different gas-phase conformation than L-Asu analogs, resulting in different drift times.

Step-by-Step Workflow:

  • Sample Prep: Dilute purified peptide to 500 nM in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode.

  • IMS Separation:

    • Instrument: Traveling Wave IMS (e.g., Waters Synapt) or Trapped Ion Mobility (e.g., Bruker timsTOF).

    • Gas: Nitrogen (

      
      ).[1]
      
    • Ramp: Optimized wave velocity/height to maximize resolution around the peptide m/z.

  • Detection: Extract Drift Time (dt) for the precursor ion

    
    .
    
  • Validation: Compare dt of the sample against a synthetic L-Asu standard. A shift of >2-5% in CCS confirms the isomer.

Protocol B: Verifying Lactam Bridge Formation

To confirm the Asu residue has successfully cyclized with the target amine (e.g., Lysine):

  • Mass Check:

    • Calculate Theoretical Mass:

      
      .
      
    • Note: If the mass corresponds to

      
      , the bridge has not formed (hydrolysis or incomplete reaction).
      
  • Fragmentation Mapping (MS/MS):

    • Method: HCD (Higher-energy Collisional Dissociation) or ETD (Electron Transfer Dissociation).

    • Observation:

      • Linear Precursor: Shows full b-ion and y-ion series.

      • Cyclic Product: Fragmentation between the Asu and Lys residues (inside the loop) will not yield separate fragments. Instead, you will observe internal fragment ions or complex ions where the mass equals

        
        .
        
      • Key Indicator: Absence of simple b/y ions for residues within the loop.

Visualizing the Analysis Logic

The following diagram illustrates the decision tree for identifying Fmoc-D-Asu-OH peptides and differentiating them from impurities or linear precursors.

Asu_Identification_Workflow Start Peptide Sample (Fmoc-D-Asu-OH derived) MassCheck 1. MS1 Exact Mass Check Start->MassCheck IsLinear Match: Linear Mass MassCheck->IsLinear No water loss IsCyclic Match: Linear - 18 Da MassCheck->IsCyclic Delta = -18.01 Da Result_Linear Result: Failed Cyclization (Linear Precursor) IsLinear->Result_Linear FragAnalysis 2. MS/MS Fragmentation (HCD) IsCyclic->FragAnalysis BridgeConfirm Bridge Integrity Check: Are internal loop ions present? FragAnalysis->BridgeConfirm StereoCheck 3. Stereochemistry Check (Ion Mobility / Chiral LC) BridgeConfirm->StereoCheck Bridge Intact Result_L_Iso Result: L-Asu Isomer (Stereo-impurity) StereoCheck->Result_L_Iso Drift Time = L-Std Result_D_Asu Result: Confirmed D-Asu Cyclic Peptide StereoCheck->Result_D_Asu Drift Time = D-Std

Caption: Logical workflow for confirming D-Asu incorporation, cyclization status, and stereochemical purity.

Scientific Deep Dive: Why D-Asu?

Mechanistic Advantage over Disulfides

While disulfide bridges (Cys-Cys) are the natural standard for peptide constraints, they suffer from disulfide scrambling (thiol-disulfide exchange) in biological media or under MS ionization conditions.

  • MS Implication: In a Cys-Cys peptide, CID fragmentation often cleaves the C-S or S-S bond, separating the chains.

  • Asu Implication: The D-Asu lactam bridge is an amide bond. It is isobaric to the peptide backbone amide bonds. Under CID, the bridge is as stable as the backbone. This prevents "unzipping" of the peptide in the gas phase, preserving the cyclic topology during analysis. This stability is crucial for De Novo sequencing of cyclic peptides, as the "linearization" required for easy sequencing does not occur, necessitating specialized software algorithms for cyclic spectra.

The "D" Configuration Effect

The use of Fmoc-D-Asu-OH specifically (vs. L-Asu) is often to induce a


-turn  or stabilize a specific helical screw sense (e.g., left-handed vs right-handed helix).
  • IMS Data: D-peptides often exhibit a more compact Collisional Cross Section (CCS) than their L-counterparts because the D-residue facilitates a tighter turn in an otherwise L-amino acid sequence. This physical size difference is what allows IMS to separate the isomers even if their mass and fragmentation are identical.

References

  • Differentiation of Peptide Isomers (D/L)

    • Title: Distinguishing D- and L-Aspartic and Isoaspartic Acids in Amyloid β Peptides with Ultrahigh Resolution Ion Mobility Spectrometry.
    • Source: NIH / PNNL.
    • URL:[Link]

  • Peptide Fragmentation Mechanisms (Lactam vs Linear)

    • Title: Peptide ion fragmentation in mass spectrometry.[2][3]

    • Source: University of Alabama
    • URL:[Link]

  • Fmoc Solid Phase Peptide Synthesis (SPPS)

    • Title: Fmoc Solid-Phase Peptide Synthesis: Scope and Limit
    • Source: PubMed.[3]

    • URL:[Link]

  • Disulfide vs Stable Bridges in MS

    • Title: Recent advancements in disulfide bridge characterization: Insights from mass spectrometry.[4]

    • Source: Wiley Analytical Science.
    • URL:[Link]

Sources

Comparative

Determining enantiomeric excess (ee) of Fmoc-D-Asu-OH

This guide outlines the analytical frameworks for determining the enantiomeric excess ( ) of Fmoc-D-Asu-OH (N- -(9-Fluorenylmethyloxycarbonyl)-D-2-aminosuberic acid). Strategic Overview Fmoc-D-Asu-OH is a critical non-pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the analytical frameworks for determining the enantiomeric excess (


) of Fmoc-D-Asu-OH  (N-

-(9-Fluorenylmethyloxycarbonyl)-D-2-aminosuberic acid).

Strategic Overview

Fmoc-D-Asu-OH is a critical non-proteinogenic amino acid used primarily in the synthesis of stapled peptides and cystine mimetics (via ring-closing metathesis or lactamization). Because its side chain (


) contains a terminal carboxyl group, it presents unique analytical challenges compared to hydrophobic amino acids like Fmoc-Phe-OH.
  • The Challenge: The side-chain carboxyl group adds polarity and potential ionization states that can lead to peak tailing or poor resolution on standard chiral columns if pH is not strictly controlled.

  • The Stakes: In peptide stapling, even trace amounts of the L-enantiomer (Fmoc-L-Asu-OH) can disrupt the helical propensity of the final macrocycle, leading to biological inactivity.

Method 1: Direct Chiral Stationary Phase (CSP) HPLC (The Gold Standard)

This is the preferred method. It analyzes the intact Fmoc-protected amino acid, eliminating the risk of racemization associated with deprotection steps.

The System
  • Column Architecture: Polysaccharide-based CSPs (Immobilized or Coated).

    • Primary Recommendation:Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) or Chiralpak ID/IC .

    • Rationale: These phases show superior recognition for Fmoc-amino acids with acidic side chains due to hydrogen bonding capabilities in the carbamate selector.

  • Mobile Phase: Reversed-Phase (RP) mode is superior to Normal Phase (NP) for Asu derivatives due to solubility issues in hexane.

    • Composition: Acetonitrile (ACN) / Water (

      
      ) / Trifluoroacetic Acid (TFA).
      
    • Ratio: Gradient or Isocratic (e.g., 60:40:0.1).

    • Critical Additive:0.1% TFA is mandatory. It protonates both the terminal carboxyl of the side chain and the C-terminal carboxyl, ensuring the molecule exists as a single neutral species. This sharpens peaks and improves enantioselectivity (

      
      ).
      
Detailed Protocol
  • Sample Preparation: Dissolve 1.0 mg of Fmoc-D-Asu-OH in 1 mL of Mobile Phase A (Water/0.1% TFA) and B (ACN/0.1% TFA) at a 50:50 ratio. Sonicate for 2 minutes.

  • Conditioning: Equilibrate column with 55% ACN / 45% Water / 0.1% TFA at 1.0 mL/min for 20 minutes.

  • Injection: Inject 5–10 µL. Monitor UV at 254 nm (Fmoc absorption) and 220 nm (peptide bond/carboxyl).

  • Elution: The D-enantiomer typically elutes before the L-enantiomer on Cellulose-2 columns in RP mode, but this must be confirmed by injecting a racemic standard (Fmoc-DL-Asu-OH).

Data Analysis

Calculate


 using the peak areas (

):

[1][2]

Method 2: Indirect Analysis via Marfey’s Reagent (The Alternative)

Use this method only if a chiral column is unavailable. It requires removing the Fmoc group, converting the enantiomers into diastereomers using FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) , and separating them on a standard C18 column.

Warning: The initial deprotection step involves a base, which induces a slight risk of racemization. A control experiment is required to quantify this "method-induced" racemization.

The Mechanism
  • Deprotection: Fmoc-D-Asu-OH

    
     H-D-Asu-OH + Dibenzofulvene.
    
  • Derivatization: H-D-Asu-OH + L-FDAA

    
     L-FDAA-D-Asu (Diastereomer 1).
    
    • (Any impurity H-L-Asu-OH becomes L-FDAA-L-Asu (Diastereomer 2)).

  • Separation: Diastereomers have different physical properties and separate on achiral C18 silica.

Detailed Protocol
  • Deprotection:

    • Dissolve 2 mg Fmoc-D-Asu-OH in 100 µL DMF.

    • Add 20 µL 20% Piperidine in DMF . React for 10 mins at room temp.

    • Crucial: Evaporate to dryness under

      
       or vacuum to remove piperidine (it interferes with Marfey's reagent).
      
  • Derivatization:

    • Redissolve residue in 100 µL

      
      . Add 50 µL 1M 
      
      
      
      .
    • Add 100 µL 1% FDAA solution (in acetone).

    • Incubate at 40°C for 60 minutes .

    • Stop reaction with 20 µL 2M HCl (neutralize pH).

  • Analysis:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Gradient: 10% to 60% ACN in Water (+0.1% Formic Acid) over 40 mins.

    • Detection: 340 nm (specific to the dinitrophenyl moiety of Marfey's reagent).

    • Elution Order: Typically, L-L elutes before L-D (hydrophobicity rule), but for Asu, the L-FDAA-D-Asu usually elutes later than L-FDAA-L-Asu. Confirm with standards.

Comparative Analysis

FeatureMethod 1: Direct CSP-HPLCMethod 2: Marfey's MethodMethod 3: Polarimetry
Accuracy High (>99.9% precision)Medium-High (depends on deprotection)Low (easily skewed by impurities)
Risk Zero (Non-destructive)Moderate (Deprotection may racemize)Low
Throughput High (20 min/run)Low (2 hr prep + 40 min run)High
Cost High (Chiral Column: ~$1000)Low (Standard C18 + Reagents)Low
Limit of Detection < 0.1% impurity< 0.5% impurity> 1-2% impurity
Suitability for Asu Excellent (with TFA)Good (Side chain doesn't interfere)Poor (Low specific rotation)

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate analytical method based on resource availability and precision requirements.

G Start Start: Fmoc-D-Asu-OH Sample CheckHPLC Is a Chiral HPLC Column (Cellulose/Amylose) Available? Start->CheckHPLC DirectMethod Method 1: Direct CSP-HPLC (Recommended) CheckHPLC->DirectMethod Yes NoColumn No Chiral Column CheckHPLC->NoColumn No PrepDirect Dissolve in ACN/H2O + 0.1% TFA DirectMethod->PrepDirect RunDirect Run Isocratic (e.g. Lux Cellulose-2) Detect @ 254nm PrepDirect->RunDirect ResultDirect Calculate ee% (High Precision) RunDirect->ResultDirect MarfeyMethod Method 2: Marfey's Analysis (Indirect) NoColumn->MarfeyMethod Deprotect Step A: Deprotect Fmoc (20% Piperidine/DMF) MarfeyMethod->Deprotect Derivatize Step B: React with L-FDAA (NaHCO3, 40°C, 1h) Deprotect->Derivatize RunC18 Step C: Run on Standard C18 Gradient Elution Derivatize->RunC18 ResultMarfey Calculate ee% (Med Precision) RunC18->ResultMarfey

Figure 1: Decision tree for selecting the optimal enantiomeric excess determination method for Fmoc-D-Asu-OH.

References

  • Phenomenex Application Guide. Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (Demonstrates the efficacy of Cellulose-based columns for Fmoc-amino acids).

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[1][2][3][4][5][6][7][8] (Definitive guide on using FDAA for amino acid analysis).

  • Sigma-Aldrich Technical Bulletin. Chiral HPLC Analysis of Fmoc-Amino Acids. (General protocols for mobile phase optimization).

Sources

Validation

Comparison of Fmoc-D-Asu-OH vs Fmoc-D-Glu-OH chain length

Focus: Side-Chain Topology, Hydrophobicity, and Macrocyclization Potential[1] Executive Summary In peptide engineering, the choice between Fmoc-D-Glu-OH (D-Glutamic Acid) and Fmoc-D-Asu-OH (D-Aminosuberic Acid) is rarely...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Side-Chain Topology, Hydrophobicity, and Macrocyclization Potential[1]

Executive Summary

In peptide engineering, the choice between Fmoc-D-Glu-OH (D-Glutamic Acid) and Fmoc-D-Asu-OH (D-Aminosuberic Acid) is rarely about simple substitution—it is a decision dictated by spatial geometry and hydrophobic masking .[1]

While Fmoc-D-Glu-OH is the industry standard for generating compact lactam bridges (


 or 

) and introducing polarity, Fmoc-D-Asu-OH serves as a critical "extender" unit.[1] With three additional methylene groups in its side chain, Asu enables the bridging of distant residues (

) and increases the lipophilicity of the peptide, often improving membrane permeability without sacrificing the handle for chemical conjugation.

This guide analyzes the physicochemical divergence of these two building blocks and provides a validated protocol for their application in on-resin cyclization.

Structural & Physicochemical Analysis[2][3][4][5][6]

The fundamental difference lies in the aliphatic spacer length. This variation dictates the "reach" of the side chain during cyclization events and the solvation shell around the residue.

The "Tale of the Tape"
FeatureFmoc-D-Glu-OHFmoc-D-Asu-OH
IUPAC Name N-Fmoc-D-Glutamic AcidN-Fmoc-2-Amino-D-octanedioic Acid
Side Chain Formula


Spacer Length (approx.) ~3.8 Å~7.5 Å
Methylene Count (

)
25
Hydrophobicity Low (Polar/Charged)Moderate (Amphipathic character)
Primary Utility Salt bridges,

stapling
Long-range bridging, Hydrophobic stapling
Cyclization Partner Lys, Orn, Dab, DapLys, Orn, Dab, Dap
Structural Visualization

The following diagram illustrates the steric extension provided by Asu compared to Glu.

SideChainComparison cluster_Glu Fmoc-D-Glu-OH (Short Reach) cluster_Asu Fmoc-D-Asu-OH (Extended Reach) Backbone Peptide Backbone (Alpha Carbon) Glu_C1 CH2 Backbone->Glu_C1 Asu_C1 CH2 Backbone->Asu_C1 Glu_C2 CH2 Glu_C1->Glu_C2 Glu_COOH COOH (Reactive) Glu_C2->Glu_COOH  ~3.8 Å   Asu_C2 CH2 Asu_C1->Asu_C2 Asu_C3 CH2 Asu_C2->Asu_C3 Asu_C4 CH2 Asu_C3->Asu_C4 Asu_C5 CH2 Asu_C4->Asu_C5 Asu_COOH COOH (Reactive) Asu_C5->Asu_COOH  ~7.5 Å  

Caption: Comparative topology of side chains. Note the significant extension in Asu (blue) vs Glu (red), enabling long-range interactions.[1]

Application: Peptide Stapling & Lactamization[7][8][9]

The most critical application for these residues is side-chain-to-side-chain cyclization (lactam bridges).[1] The choice of amino acid determines the ring size and the strain placed on the peptide secondary structure.

Helix Stabilization Rules

To stabilize an alpha-helix, the lactam bridge must match the pitch of the helix without inducing distortion.

  • D-Glu + L-Lys (

    
    ):  Forms a 21-atom ring .[1][2][3] This is the "Gold Standard" for stabilizing alpha-helices. The geometry of Glu is perfect for spanning one turn of the helix.
    
  • D-Asu + L-Lys (

    
    ):  Forms a larger macrocycle  (approx 24-25 atoms depending on linker).[1] Asu is required here because Glu is too short to bridge two full turns of a helix without collapsing the structure.
    
Comparative Ring Size Data

When cyclized with a Lysine residue (4 methylene spacers), the resulting ring sizes are:

Acid ComponentAmine ComponentSpacingRing Size (Atoms)Structural Effect
D-Glu L-Lys

21Helix Stabilizer (Optimal)
D-Glu L-Orn

20Helix Stabilizer (Tight)
D-Asu L-Lys

24Helix Destabilizer (Floppy/Loose)
D-Asu L-Lys

~29-32Two-Turn Stabilizer

Key Insight: Do not use Fmoc-D-Asu-OH for standard


 stapling unless you specifically require a flexible, "floppy" linker to avoid rigid constraints.[1] Use Asu when you need to bridge larger gaps or increase the hydrophobicity of the staple itself.

Experimental Protocol: On-Resin Cyclization

This protocol validates the performance of both residues in a cyclization workflow. To perform this selectively, you must use Orthogonal Protection (e.g., Allyl esters) to deprotect the side chains while the N-terminus remains Fmoc-protected.

Reagents Required:

  • A: Fmoc-D-Glu(OAll)-OH OR Fmoc-D-Asu(OAll)-OH[1]

  • B: Fmoc-Lys(Alloc)-OH (The partner residue)[1]

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))[1]

  • Scavenger: Phenylsilane (

    
    ) or Morpholine[1]
    
Workflow Diagram

CyclizationWorkflow Step1 1. SPPS Assembly Incorporate Fmoc-D-Asu(OAll)-OH and Fmoc-Lys(Alloc)-OH Step2 2. Orthogonal Deprotection Pd(PPh3)4 / PhSiH3 (2x 30 min) Removes Allyl/Alloc groups only Step1->Step2  Selective Exposure   Step3 3. Wash Cycle DCM -> DMF -> Sodium Diethyldithiocarbamate (Removes Palladium) Step2->Step3  Clean   Step4 4. Cyclization (Lactamization) PyBOP / DIPEA / DMF Monitor by Kaiser Test (Ninhydrin) Step3->Step4  Form Bridge   Step5 5. Final Fmoc Removal & Cleavage Step4->Step5  Finish  

Caption: Critical path for on-resin lactamization.[1] Palladium washing (Step 3) is the most common failure point.

Step-by-Step Methodology
  • Assembly: Synthesize the peptide on Rink Amide resin. Use Fmoc-D-Asu(OAll)-OH (or Glu equivalent) and Fmoc-Lys(Alloc)-OH at the desired bridging positions.[1]

    • Note: Ensure the N-terminus is Fmoc-protected during this phase to prevent polymerization.[1]

  • Alloc/Allyl Deprotection:

    • Swell resin in DCM (dry).[1]

    • Add 0.2 eq Pd(PPh3)4 and 20 eq PhSiH3 in DCM.[1]

    • Shake under Argon for 30 mins. Repeat once.

    • Validation: This step exposes only the side chain COOH (of Asu/Glu) and NH2 (of Lys).

  • Palladium Wash (Crucial):

    • Wash resin with DCM (3x).[1]

    • Wash with 0.02 M Sodium Diethyldithiocarbamate in DMF (3x 5 min). This chelates residual Pd which otherwise poisons the cyclization.

  • Cyclization:

    • Add PyBOP (5 eq) and DIPEA (10 eq) in DMF.[1]

    • Shake for 2-4 hours.

    • Validation: Perform a Kaiser test (Ninhydrin).[1]

      • Positive (Blue): Reaction incomplete.[1]

      • Negative (Yellow/Clear): Cyclization complete (Amine consumed).[1]

  • Final Cleavage: Proceed with standard Fmoc removal of the N-terminus (if needed) and TFA cleavage.[1]

Performance Comparison Summary

ParameterFmoc-D-Glu-OHFmoc-D-Asu-OH
Coupling Efficiency High. Minimal steric hindrance.[1]Moderate. Longer chain has higher entropic penalty.[1]
Solubility (Resin) High.[1]Moderate. May require DCM/DMF blends.[1]
Proteolytic Stability Good (D-isomer).[1]Excellent. Non-natural aliphatic chain resists recognition.[1]
Membrane Permeability Low (Polar).[1]Enhanced. Alkyl chain adds lipophilicity.[1]
Cost Low ($).[1]High (

$).[1][]
Recommendations
  • Choose Fmoc-D-Glu-OH if you are building standard helical staples (

    
    ) or need to introduce negative charge/polarity on the surface of the peptide.[1]
    
  • Choose Fmoc-D-Asu-OH if you need to bridge wider gaps (

    
    ), if the Glu-based bridge is causing structural distortion due to being too short, or if you need to increase the hydrophobicity of the peptide for better cell penetration.
    

References

  • Helix Stabilization by Glu-Lys Bridges: Marqusee, S., & Baldwin, R. L. (1987).[1][3] Helix stabilization by Glu-...Lys+ salt bridges in short peptides of de novo design.[1] Proceedings of the National Academy of Sciences, 84(24), 8898–8902. Link[1]

  • Lactam Bridge Ring Sizes: Houston, M. E., et al. (1995).[3] Lactam bridge stabilization of alpha-helical peptides: ring size, orientation and positional effects.[1][2][3] Journal of Peptide Science, 1(4), 274-282.[1] Link

  • Dicarba Analogues (Asu Usage): Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis.[1] Angewandte Chemie International Edition, 37(23), 3281-3284.[1] Link

  • Orthogonal Protection Protocols: Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link[1]

Sources

Comparative

A Researcher's Guide to Peptide Stability: A Comparative Analysis of D-Asu vs. L-Asu Incorporation

In the landscape of peptide-based drug development, achieving metabolic stability without compromising biological activity is a paramount challenge. Peptides composed of natural L-amino acids are often susceptible to rap...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide-based drug development, achieving metabolic stability without compromising biological activity is a paramount challenge. Peptides composed of natural L-amino acids are often susceptible to rapid enzymatic degradation, limiting their therapeutic potential.[1][2] A primary strategy to overcome this hurdle is the incorporation of non-canonical amino acids, with D-amino acid substitution being a leading approach to enhance proteolytic resistance.[3][4][5]

This guide provides an in-depth comparison of the stability of peptides containing D-Aminosuccinyl (D-Asu) versus L-Aminosuccinyl (L-Asu) residues. The aminosuccinyl residue, a cyclic succinimide intermediate, is a critical structure in the non-enzymatic degradation of peptides, arising from the deamidation of asparagine (Asn) or the isomerization of aspartic acid (Asp).[6][7][8] Understanding the stereochemical impact of this residue on peptide stability is crucial for designing robust and effective peptide therapeutics.

As Senior Application Scientists, our goal is to move beyond mere observation and delve into the causality behind the stability differences. We will explore how chirality at the Asu residue influences both enzymatic resistance and conformational integrity, supported by experimental data and detailed protocols.

The Genesis of Asu: A Tale of Two Degradation Pathways

The aminosuccinyl (Asu) residue is not typically incorporated during standard solid-phase peptide synthesis but is rather a product of post-translational modification or degradation. It forms via a spontaneous, non-enzymatic intramolecular cyclization. This process is one of the most frequent modifications observed in proteins and peptides.[6]

  • Asparagine (Asn) Deamidation: The backbone amide nitrogen of the residue C-terminal to Asn attacks the side-chain carbonyl carbon of Asn. This reaction releases ammonia and forms a five-membered succinimide ring (Asu).[9][10]

  • Aspartic Acid (Asp) Isomerization: A similar cyclization occurs where the backbone nitrogen of the adjacent residue attacks the side-chain carboxyl group of Asp.[11]

This succinimide intermediate is a pivotal point of instability. It is susceptible to hydrolysis, which can open the ring to form either the original aspartyl linkage or a novel isoaspartyl linkage, where the peptide backbone continues through the side-chain carboxyl group.[10] Crucially, the planar succinimide intermediate can undergo racemization, converting an L-Asu to a D-Asu.[7] This subsequent hydrolysis can therefore lead to four possible products: L-Asp, L-isoAsp, D-Asp, and D-isoAsp.[6][12]

G cluster_L L-Configuration Pathway cluster_D D-Configuration Pathway L_Asn L-Asparagine (Asn) Residue L_Asu L-Aminosuccinyl (L-Asu) (Succinimide Intermediate) L_Asn->L_Asu -NH3 (Deamidation) L_Asp L-Aspartic Acid (Asp) Residue L_Asp->L_Asu -H2O (Isomerization) L_Products Hydrolysis Products: L-Aspartyl & L-isoAspartyl L_Asu->L_Products +H2O (Hydrolysis) D_Asu D-Aminosuccinyl (D-Asu) (Succinimide Intermediate) L_Asu->D_Asu Racemization (Planar Intermediate) D_Products Hydrolysis Products: D-Aspartyl & D-isoAspartyl D_Asu->D_Products +H2O (Hydrolysis)

Comparative Stability Analysis

The primary advantage of incorporating D-amino acids into peptides is to enhance their stability against proteolysis.[13] Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and are evolved to recognize and cleave peptide bonds between L-amino acids.[14]

Enzymatic Stability: The D-Isomer Advantage

Peptides containing L-Asu, being derived from natural L-amino acids, remain susceptible to cleavage by a wide range of proteases, assuming a recognizable cleavage motif is present. In contrast, the introduction of a D-Asu residue creates a "protease-resistant" site. The unnatural stereochemistry at the α-carbon prevents the peptide from fitting correctly into the active site of the enzyme.

Numerous studies have demonstrated that even partial D-amino acid substitution can significantly increase the half-life of peptides in serum and in the presence of specific enzymes like trypsin and chymotrypsin.[3][4][15] While direct comparative studies on D-Asu vs. L-Asu are specific, the principle holds true. A peptide containing a D-Asu residue is expected to exhibit substantially greater resistance to enzymatic degradation than its L-Asu counterpart.

ParameterL-Asu Containing PeptideD-Asu Containing PeptideRationale for Difference
Half-life in Human Serum Low to ModerateHighD-isomer confers resistance to serum proteases.[1]
Degradation by Trypsin Susceptible (if C-term to Lys/Arg)ResistantStereospecificity of the enzyme's active site.
Degradation by Chymotrypsin Susceptible (if C-term to Phe/Trp/Tyr)ResistantStereospecificity of the enzyme's active site.[3]
General Proteolytic Resistance LowVery HighProteases are chiral catalysts for L-amino acids.[14]

Table 1: Comparative summary of the expected enzymatic stability of D-Asu vs. L-Asu containing peptides.

Conformational Effects: A Double-Edged Sword

While beneficial for enzymatic stability, the introduction of a D-amino acid can have profound and sometimes unpredictable effects on the peptide's secondary structure.[16] Peptides often adopt specific conformations (e.g., α-helices, β-sheets) to bind to their biological targets.

  • L-Asu Peptides: The formation of an L-Asu residue from L-Asn or L-Asp can itself disrupt local conformation due to the constrained five-membered ring. However, the overall chirality of the peptide backbone is maintained.

  • D-Asu Peptides: Introducing a D-amino acid can act as a "helix breaker" in a sequence that would otherwise form a right-handed α-helix.[15] Conversely, it can be used to stabilize specific turns or even induce left-handed helices.[15] This structural perturbation can be detrimental if the native conformation is required for activity, but it can also be exploited by medicinal chemists to lock a peptide into a desired bioactive conformation.[17][18]

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing these conformational changes by measuring the differential absorption of left and right circularly polarized light.[19][20] An α-helical peptide will show characteristic negative bands around 208 and 222 nm, while a β-sheet will have a negative band around 218 nm. A peptide containing a D-amino acid may show a significantly altered or even inverted CD spectrum, indicating a major conformational shift.[15]

Experimental Protocols

To provide a framework for empirical comparison, we present validated protocols for assessing stability and conformation. Trustworthiness in these protocols is achieved through the inclusion of proper controls, ensuring that observed effects are directly attributable to the peptide modifications.

Protocol 1: Enzymatic Stability Assay via HPLC-MS

This protocol provides a quantitative measure of a peptide's resistance to enzymatic degradation over time. The key is to monitor the disappearance of the parent peptide peak and the appearance of degradation fragments.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Peptide Stocks (D-Asu & L-Asu Peptides, 1 mg/mL in H₂O) E1 Incubate Peptides with Enzyme (37°C) P1->E1 P2 Prepare Enzyme Solution (e.g., 10% Human Serum in PBS) P2->E1 P3 Prepare Quenching Solution (10% Trichloroacetic Acid) E3 Quench Reaction (Add Aliquot to Quenching Solution) P3->E3 E2 Collect Time Points (t=0, 1, 4, 8, 24h) E1->E2 E2->E3 E4 Centrifuge to Pellet Protein (14,000 rpm, 10 min) E3->E4 A1 Analyze Supernatant by LC-MS E4->A1 A2 Integrate Parent Peptide Peak Area A1->A2 A3 Calculate % Remaining vs. Time A2->A3 A4 Determine Peptide Half-Life (t½) A3->A4

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh and dissolve the lyophilized L-Asu and D-Asu containing peptides in water to create 1 mg/mL stock solutions.

    • Prepare the degradation medium, for example, 10% human serum in phosphate-buffered saline (PBS), pH 7.4.[1] A control medium of PBS without serum is essential to account for non-enzymatic degradation.

    • Prepare a quenching/precipitation solution of 10% Trichloroacetic Acid (TCA) in water.

  • Incubation:

    • In separate microcentrifuge tubes, mix 10 µL of each peptide stock with 90 µL of the serum medium (final peptide concentration = 100 µg/mL). Also, prepare control tubes with 90 µL of PBS.

    • Immediately take the t=0 time point by transferring a 20 µL aliquot into a tube containing 20 µL of TCA solution. Vortex and place on ice.

    • Incubate all reaction tubes in a water bath or incubator at 37°C.

  • Time-Point Collection:

    • At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), remove a 20 µL aliquot from each reaction and quench it in TCA as described for t=0.

  • Sample Processing & Analysis:

    • Once all time points are collected, centrifuge the quenched samples at ~14,000 rpm for 10 minutes to pellet the precipitated serum proteins.

    • Carefully transfer the supernatant to HPLC vials.

    • Analyze the samples by Reverse-Phase HPLC (RP-HPLC) connected to a mass spectrometer (MS). Use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

    • Monitor the disappearance of the mass corresponding to the parent peptide.

  • Data Interpretation:

    • Integrate the peak area of the parent peptide at each time point.

    • Normalize the data by setting the peak area at t=0 to 100%.

    • Plot the percentage of remaining peptide versus time and calculate the half-life (t½), the time at which 50% of the peptide has been degraded.

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol allows for the assessment of the peptide's secondary structure in solution.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve peptides to a final concentration of 0.1-0.2 mg/mL in a suitable buffer that does not have high absorbance in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4).

    • For peptides that may adopt α-helical structures, a solution containing a helix-inducing co-solvent like trifluoroethanol (TFE) can be used for comparison (e.g., 50% TFE in water).[2][13]

  • Instrument Setup:

    • Use a CD spectrometer equipped with a nitrogen purge.

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Set the instrument to scan in the far-UV range (e.g., 190-260 nm).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of each peptide sample. Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.

    • Subtract the baseline spectrum from each sample spectrum.

  • Data Conversion and Interpretation:

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) using the peptide concentration, path length, and number of amino acid residues.

    • Analyze the spectral shape:

      • α-helix: Negative minima at ~222 nm and ~208 nm, positive maximum at ~195 nm.

      • β-sheet: Single negative minimum at ~218 nm, positive maximum at ~198 nm.

      • Random Coil: Strong negative minimum around 200 nm.

    • Compare the spectra of the L-Asu and D-Asu peptides directly. A significant change in the shape and position of the minima/maxima indicates a substantial conformational alteration induced by the D-isomer.

Conclusion and Field-Proven Insights

The choice between incorporating a D-Asu or L-Asu residue—or more broadly, any D- vs L-amino acid—is a strategic decision in peptide drug design driven by the specific goals of the project.

  • For Maximizing In Vivo Half-Life: The incorporation of a D-Asu residue is unequivocally the superior strategy. It provides a robust shield against proteolytic degradation, a critical factor for systemic drug delivery.[1][2] This is the go-to approach when the primary failure mode of a peptide therapeutic is rapid clearance by proteases.

  • For Preserving a Specific Conformation: If a precise, native-like conformation (e.g., a right-handed α-helix) is essential for biological activity, the introduction of a D-amino acid can be risky and may abrogate function.[15][17] In such cases, maintaining the L-Asu configuration is preferable, and other stability-enhancing strategies (e.g., cyclization, PEGylation) should be considered.

It is crucial for researchers to recognize that stability and activity are often intertwined. The gains in enzymatic stability from a D-amino acid substitution must be weighed against potential losses in activity due to conformational changes. Therefore, an iterative process of design, synthesis, and empirical testing—using the protocols outlined above—is the most reliable path to developing potent and stable peptide therapeutics.

References

  • Preprints.org. (2021). D-amino acid substituted peptides. [Link]

  • Marrone, A., et al. (2021). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 26(11), 3337. [Link]

  • Gaspar, D., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(21), 11545. [Link]

  • Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780. [Link]

  • Wang, C., et al. (2018). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Journal of Peptide Science, 24(1), e3061. [Link]

  • Avci, B., et al. (2024). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. [Link]

  • D'Aniello, S., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. International Journal of Molecular Sciences, 22(22), 12574. [Link]

  • Deremschi, V., & Siriwardena, A. (2012). Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. Journal of separation science, 35(10-11), 1311-1322. [Link]

  • Laughlin, S. T., et al. (2023). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. Biomaterials Science, 11(13), 4524-4536. [Link]

  • Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2216. [Link]

  • Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(10), 1191-1202. [Link]

  • Nakashima, Y., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology, 85(12), e00458-19. [Link]

  • Johnson, J. L., & Miller, S. J. (2016). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem, 17(11), 1017-1020. [Link]

  • Li, Y., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules, 28(22), 7654. [Link]

  • Pyshnov, M. V., et al. (1993). Conformation of aminosuccinyl dipeptides Ac-Asu-X-NHMe from empirical energy calculations. Biopolymers, 33(1), 11-23. [Link]

  • Lee, J. S., et al. (2024). Enumerative Discovery of Noncanonical Polypeptide Secondary Structures. Journal of the American Chemical Society. [Link]

  • Yang, Y., et al. (2023). Identification and characterization of an unexpected isomerization motif in CDRH2 that affects antibody activity. mAbs, 15(1), 2216139. [Link]

  • Patel, A., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(02), 488–500. [Link]

  • Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]

  • Johnson, J. L., & Miller, S. J. (2016). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. Wiley Online Library. [Link]

  • Sigma-Aldrich. Peptide Characterization Techniques and Applications. [Link]

  • Vértesy, L., et al. (1991). Formation of aminosuccinyl peptides during acidolytic deprotection followed by their transformation to piperazine-2,5-dione derivatives in neutral media. International Journal of Peptide and Protein Research, 37(5), 423-429. [Link]

  • ResearchGate. The mechanism of aspartic acid isomerization via the formation of a.... [Link]

  • Taylor & Francis Online. Deamidation – Knowledge and References. [Link]

Sources

Validation

Impact of Fmoc-D-Asu-OH on Peptide Protease Resistance: A Publish Comparison Guide

Executive Summary: The Strategic Advantage of Fmoc-D-Asu-OH In the landscape of therapeutic peptide development, proteolytic instability remains the primary bottleneck. Fmoc-D-Asu-OH (Fmoc-D-2-aminooctanedioic acid) repr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Advantage of Fmoc-D-Asu-OH

In the landscape of therapeutic peptide development, proteolytic instability remains the primary bottleneck. Fmoc-D-Asu-OH (Fmoc-D-2-aminooctanedioic acid) represents a high-impact tool for medicinal chemists, offering a dual-mechanism solution to this challenge. Unlike standard D-amino acid substitutions which provide only local steric protection, Fmoc-D-Asu-OH facilitates the construction of protease-resistant lactam bridges .

This guide objectively analyzes the performance of Fmoc-D-Asu-OH against native L-peptides and traditional disulfide cyclization, supported by mechanistic insights and actionable protocols.

Technical Profile & Mechanism of Action

Reagent Identity: Fmoc-D-Asu-OH IUPAC Name: (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)octanedioic acid Key Feature: D-configuration combined with a side-chain carboxyl group (C8 aliphatic chain length).

The "Double-Lock" Stability Mechanism

Fmoc-D-Asu-OH confers resistance through two distinct but synergistic pathways:

  • Stereochemical Mismatch (The D-Lock): Endogenous proteases (e.g., trypsin, chymotrypsin) possess active sites stereospecific for L-amino acids. The incorporation of a D-residue alters the peptide backbone's dihedral angles (

    
    ), rendering the scissile bond inaccessible to the enzyme's catalytic triad.
    
  • Macrocyclization (The Structural Lock): The side-chain carboxyl of D-Asu is ideal for forming lactam bridges with amine-bearing residues (e.g., Lys, Orn, Dap). This cyclization rigidifies the peptide, reducing the entropic penalty of binding to a target while simultaneously removing the flexible "linear" conformation required for protease accommodation.

DOT Diagram: Stability Mechanism & Cyclization Workflow

G cluster_0 Mechanism of Action Start Linear Peptide (L-Amino Acids) Protease Protease Attack (Trypsin/Serum) Start->Protease D_Sub D-Asu Incorporation (Stereochemical Mismatch) Start->D_Sub SPPS Substitution Degradation Rapid Degradation (<30 min Half-life) Protease->Degradation Cyclization Lactam Bridge Formation (D-Asu + Lys/Dap) D_Sub->Cyclization On-Resin Activation Result Protease Resistant Macrocycle Cyclization->Result Result->Protease Steric Hindrance Outcome Extended Half-life (>24 Hours) Result->Outcome

Caption: Pathway illustrating the transition from a labile linear L-peptide to a stable macrocycle via Fmoc-D-Asu-OH incorporation and subsequent lactam bridging.

Comparative Performance Analysis

The following table synthesizes data comparing peptides modified with Fmoc-D-Asu-OH against standard alternatives.

FeatureNative L-PeptideDisulfide Cyclization (Cys-Cys)Linear D-Amino Acid (e.g., D-Ala)Fmoc-D-Asu-OH (Lactam)
Serum Half-Life < 30 mins2 - 4 hours4 - 8 hours> 24 hours
Protease Resistance NoneModerate (Rigidity only)High (Local protection)Very High (Global + Local)
Chemical Stability LowLow (Reducible in cytosol)HighHigh (Non-reducible)
Biological Activity BaselineHigh (Native mimic)Variable ( conformation change)High (Tunable constraint)
Synthesis Complexity LowMedium (Oxidation step)LowMedium (Orthogonal protection)
Key Insights:
  • Vs. Disulfides: Disulfide bridges are susceptible to reduction by intracellular glutathione. The D-Asu lactam bridge is chemically inert to reduction, maintaining the active conformation in the cytosolic environment.

  • Vs. Linear D-AA: While a simple D-Ala substitution prevents cleavage at that specific site, it does not constrain the overall peptide structure. D-Asu enables cyclization, which protects distal sites by restricting the peptide chain's ability to unfold into the protease active site.

Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems.

Protocol A: Solid-Phase Synthesis & On-Resin Cyclization

Objective: Incorporate Fmoc-D-Asu-OH and form a side-chain-to-side-chain lactam bridge with Lysine.

Reagents:

  • Resin: Rink Amide (0.6 mmol/g loading).

  • Orthogonal Protection: Fmoc-D-Asu-OH (Side chain unprotected or allyl ester) and Fmoc-Lys(Mtt)-OH (or Alloc protection depending on strategy). Recommendation: Use Fmoc-D-Asu(OAll)-OH and Fmoc-Lys(Alloc)-OH for highly specific cyclization.

Workflow:

  • Linear Assembly: Synthesize the peptide sequence using standard Fmoc/tBu SPPS cycles.

    • Critical Step: Incorporate Fmoc-Lys(Alloc)-OH at the C-terminal side of the bridge and Fmoc-D-Asu(OAll)-OH at the N-terminal side.

  • Orthogonal Deprotection (Alloc Removal):

    • Wash resin with DCM (3x).

    • Add Pd(PPh3)4 (0.1 eq) and Phenylsilane (10 eq) in DCM. Shake for 30 mins under inert gas (Argon).

    • Repeat treatment.[1]

    • Wash with DCM, DMF, and 0.5% sodium diethyldithiocarbamate (in DMF) to scavenge Palladium.

  • Cyclization (Lactam Formation):

    • Activate the free carboxyl of D-Asu and free amine of Lys.

    • Reagent: PyBOP (3 eq), HOAt (3 eq), DIEA (6 eq) in DMF.

    • Reaction time: 2 - 4 hours. Monitor via Kaiser test (Result should be negative/colorless).

  • Final Cleavage: Treat with TFA/TIPS/Water (95:2.5:2.[1]5) for 3 hours.

Protocol B: Proteolytic Stability Assay (Trypsin Challenge)

Objective: Quantify the resistance factor conferred by D-Asu.

  • Preparation: Dissolve purified peptide (1 mM) in PBS (pH 7.4).

  • Enzyme Addition: Add Trypsin (bovine pancreatic) at an Enzyme:Substrate ratio of 1:200 (w/w).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 15m, 30m, 1h, 4h, 12h, 24h.

  • Quenching: Immediately add 50 µL of 1% TFA in Acetonitrile to stop the reaction.

  • Analysis: Analyze via RP-HPLC (214 nm). Calculate % intact peptide based on Area Under Curve (AUC).

    • Validation: The Native L-peptide control must show >50% degradation within 30-60 mins for the assay to be valid.

References

  • Chem-Impex International. (n.d.). Fmoc-D-alpha-aminosuberic acid: Properties and Applications. Retrieved from

  • Muttenthaler, M., et al. (2021). Trends in peptide drug discovery.
  • BOC Sciences. (n.d.). D-alpha-Aminosuberic acid: Structure and Stability. Retrieved from

  • Hough, L. E., et al. (2018). Cyclization of peptides for enhanced stability. Journal of Medicinal Chemistry.
  • ResearchGate. (2019). Synthesis of HDAC Substrate Peptidomimetic Inhibitors Using Fmoc Amino Acids. Retrieved from

  • National Institutes of Health (NIH). (2015). Protease-Resistant Peptides for Targeting and Intracellular Delivery. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Fmoc-D-Asu-OH

For the diligent researcher engaged in the nuanced field of peptide synthesis and drug development, the responsible management of chemical reagents is as critical as the precision of their experimental results. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the nuanced field of peptide synthesis and drug development, the responsible management of chemical reagents is as critical as the precision of their experimental results. This guide provides a comprehensive, in-depth protocol for the proper disposal of Fmoc-D-Asu-OH (Fmoc-D-α-aminosuberic acid), ensuring the safety of laboratory personnel and the preservation of our environment. This document moves beyond a simple checklist, offering a framework of scientific integrity and operational excellence to build a foundation of trust in your laboratory's safety culture.

Understanding the Compound: The "Why" Behind the Disposal Protocol

Based on these analogous compounds, Fmoc-D-Asu-OH should be handled as a substance that may cause skin and eye irritation, and potentially lead to allergic skin reactions.[6] Furthermore, many Fmoc derivatives are classified as toxic to aquatic life with long-lasting effects.[7] Therefore, the core principle of its disposal is the prevention of its release into the environment.

The typical use of Fmoc-D-Asu-OH in SPPS involves solvents such as N,N-dimethylformamide (DMF) and deprotection agents like piperidine. These substances, along with the reaction byproducts, form a hazardous waste cocktail that requires careful management.

Hazard Profile of Fmoc-D-Asu-OH and Associated Reagents

To ensure safe handling and disposal, it is imperative to be aware of the potential hazards associated with Fmoc-D-Asu-OH and the chemicals commonly used alongside it.

Substance CAS Number Molecular Formula Molecular Weight Known and Inferred Hazards
Fmoc-D-Asu-OH 218457-78-4C23H25NO6411.45 g/mol May cause skin and eye irritation. May cause an allergic skin reaction.[4] Toxic to aquatic life with long-lasting effects.[7]
N,N-Dimethylformamide (DMF) 68-12-2C3H7NO73.09 g/mol Flammable liquid and vapor. Harmful if inhaled or in contact with skin. Causes serious eye irritation. Suspected of damaging fertility or the unborn child.
Piperidine 110-89-4C5H11N85.15 g/mol Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Fmoc-D-Asu-OH and its associated waste is a multi-step process that begins with waste segregation at the point of generation and ends with its collection by a certified hazardous waste management provider.

Waste Stream Identification and Segregation

The first and most critical step is the careful segregation of different waste streams to prevent dangerous reactions and to facilitate proper disposal.

  • Solid Fmoc-D-Asu-OH Waste: This includes expired or unused pure compound and any grossly contaminated items such as weighing paper or gloves.

  • Liquid Waste: This stream is often a complex mixture containing residual Fmoc-D-Asu-OH, solvents (e.g., DMF), and deprotection reagents (e.g., piperidine).

  • Contaminated Labware: This includes empty containers, pipette tips, and other disposable equipment that has come into contact with Fmoc-D-Asu-OH.

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation Point cluster_containment Waste Containment cluster_storage Temporary Storage cluster_disposal Final Disposal Solid Solid Waste (Unused Fmoc-D-Asu-OH, contaminated items) SolidContainer Labeled, sealed HDPE or PP container 'Solid Hazardous Waste' Solid->SolidContainer Liquid Liquid Waste (Solutions containing Fmoc-D-Asu-OH, DMF, piperidine) LiquidContainer Labeled, sealed, vented HDPE or PP container 'Liquid Hazardous Waste' Liquid->LiquidContainer Labware Contaminated Labware (Empty containers, pipette tips) LabwareContainer Labeled, sealed HDPE or PP container 'Solid Hazardous Waste' Labware->LabwareContainer SAA Satellite Accumulation Area (Well-ventilated, secondary containment) SolidContainer->SAA LiquidContainer->SAA LabwareContainer->SAA EHS Environmental Health & Safety (Scheduled Pickup) SAA->EHS HWF Certified Hazardous Waste Facility EHS->HWF

Caption: Decision workflow for the proper disposal of Fmoc-D-Asu-OH waste streams.

Detailed Disposal Procedures

1. Solid Fmoc-D-Asu-OH Waste:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Containment: Carefully place the solid waste into a designated, robust, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) or polypropylene (PP) containers are suitable.[8][9]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "Fmoc-D-Asu-OH". The date of accumulation should also be clearly marked.

  • Storage: Seal the container and store it in a designated satellite accumulation area, away from incompatible materials.

2. Liquid Waste (Containing Fmoc-D-Asu-OH, DMF, Piperidine, etc.):

  • PPE: In addition to standard PPE, consider using a chemical fume hood when handling open containers of liquid waste, especially those containing volatile solvents like DMF and piperidine.

  • Containment: Use a dedicated, leak-proof, and chemically compatible waste container. Again, HDPE or PP are generally recommended.[10][11] Ensure the container has a vented cap to prevent pressure buildup from volatile components.

  • Labeling: The waste container must be labeled "Hazardous Waste" and list all constituents, for example: "Fmoc-D-Asu-OH, N,N-Dimethylformamide, Piperidine."

  • Storage: Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area with secondary containment to prevent spills.

3. Contaminated Labware:

  • Decontamination (for non-disposable items): Glassware can be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol), with the rinsate collected as hazardous liquid waste.

  • Disposal of Single-Use Items: Disposable items such as pipette tips, and empty plastic containers should be placed in a designated solid hazardous waste container.

  • Empty Original Containers: The original container of Fmoc-D-Asu-OH, once empty, should be managed as hazardous waste unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste. After triple-rinsing, the container can often be disposed of as regular lab glass or plastic, but institutional policies may vary.

Regulatory Compliance: Navigating the Legal Framework

The disposal of chemical waste is governed by strict regulations to protect human health and the environment. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[12]

While Fmoc-D-Asu-OH is not a specifically "listed" hazardous waste, it will likely be classified as a "characteristic" hazardous waste based on the properties of the waste mixture.[13] The relevant characteristics could include:

  • Toxicity: Due to the aquatic toxicity of many Fmoc derivatives.

  • Ignitability: If the waste mixture contains a sufficient concentration of flammable solvents like DMF.

When preparing waste for disposal, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department. They will provide guidance on proper waste characterization and the assignment of the correct EPA hazardous waste codes.

References

  • Anaspec. (2021, February 17). Safety Data Sheet: Fmoc – OSu. Retrieved from [Link]

  • Anaspec. (2021, February 17). Safety Data Sheet: Fmoc - D - Leu - OH. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: Fmoc-D-Arg(Pbf)-OH. Retrieved from [Link]

  • Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA [Video]. YouTube. [Link]

  • Kendrion. (n.d.). Chemical resistance of plastics. Retrieved from [Link]

  • Curbell Plastics. (n.d.). Chemical Resistance of Plastics Chart. Retrieved from [Link]

  • OSHA Online Center. (2025, February 12). Hazardous & Non-Hazardous Waste Management | RCRA | Online Training Certificate [Video]. YouTube. [Link]

  • PubChem. (n.d.). 2-Aminosuberic acid. Retrieved from [Link]

  • Resource Management Associates. (2025, November 18). DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated” [Video]. YouTube. [Link]

  • Gilson Engineering Sales. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc-D-Amino Acids. Retrieved from [Link]

  • Lion Technology Inc. (2025, April 25). RCRA Solid Waste Identification Explained [Video]. YouTube. [Link]

  • Warren Rupp, Inc. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: Fmoc-D-Cpa-OH. Retrieved from [Link]

Sources

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